molecular formula C97H160N20O24 B12372431 Ac-AAVALLPAVLLALLAP-YVAD-CHO

Ac-AAVALLPAVLLALLAP-YVAD-CHO

Cat. No.: B12372431
M. Wt: 1990.4 g/mol
InChI Key: WSBGHVHLQNLTDM-SUZIIZBGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-AAVALLPAVLLALLAP-YVAD-CHO is a useful research compound. Its molecular formula is C97H160N20O24 and its molecular weight is 1990.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C97H160N20O24

Molecular Weight

1990.4 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C97H160N20O24/c1-46(2)37-66(85(129)100-57(21)81(125)106-68(39-48(5)6)87(131)109-67(38-47(3)4)86(130)104-61(25)96(140)116-35-27-30-74(116)92(136)110-71(43-63-31-33-65(120)34-32-63)90(134)115-77(53(15)16)94(138)102-56(20)80(124)105-64(45-118)44-75(121)122)108-88(132)70(41-50(9)10)111-95(139)78(54(17)18)114-84(128)60(24)101-91(135)73-29-28-36-117(73)97(141)72(42-51(11)12)112-89(133)69(40-49(7)8)107-82(126)58(22)103-93(137)76(52(13)14)113-83(127)59(23)99-79(123)55(19)98-62(26)119/h31-34,45-61,64,66-74,76-78,120H,27-30,35-44H2,1-26H3,(H,98,119)(H,99,123)(H,100,129)(H,101,135)(H,102,138)(H,103,137)(H,104,130)(H,105,124)(H,106,125)(H,107,126)(H,108,132)(H,109,131)(H,110,136)(H,111,139)(H,112,133)(H,113,127)(H,114,128)(H,115,134)(H,121,122)/t55-,56-,57-,58-,59-,60-,61-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-,77-,78-/m0/s1

InChI Key

WSBGHVHLQNLTDM-SUZIIZBGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

Ac-AAVALLPAVLLALLAP-YVAD-CHO: A Technical Guide to its Mechanism of Action as a Cell-Permeable Caspase-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the mechanism of action of Ac-AAVALLPAVLLALLAP-YVAD-CHO, a potent and cell-permeable inhibitor of Caspase-1. It is designed to serve as a resource for researchers in immunology, oncology, and drug development. This guide details the molecular interactions, inhibitory properties, and cellular effects of the compound. It includes a compilation of quantitative data, detailed experimental protocols for its characterization, and visual diagrams of its mechanism and experimental workflows.

Introduction

This compound is a synthetic, cell-permeable peptide inhibitor designed to specifically target Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE). The compound is a conjugate of two distinct functional peptides:

  • Ac-YVAD-CHO : A tetrapeptide aldehyde that acts as a potent, selective, and reversible inhibitor of Caspase-1. The sequence Tyr-Val-Ala-Asp (YVAD) mimics the natural cleavage site of pro-interleukin-1β, allowing it to bind to the active site of Caspase-1. The C-terminal aldehyde group (CHO) forms a reversible covalent bond with the catalytic cysteine residue in the enzyme's active site.

  • Ac-AAVALLPAVLLALLAP : An N-terminal acetylated peptide sequence derived from the hydrophobic region of the signal peptide of Kaposi fibroblast growth factor (K-FGF). This highly hydrophobic sequence enhances the cell permeability of the inhibitor, allowing it to effectively reach its intracellular target.[1]

By inhibiting Caspase-1, this compound effectively blocks the inflammatory cascade mediated by this enzyme, including the maturation and release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). This has significant implications for the study and potential treatment of various inflammatory diseases and cancers.[1][2][3]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of Caspase-1. Caspase-1 is a cysteine protease that plays a crucial role in the innate immune system. Its activation is a key step in the formation of the inflammasome, a multiprotein complex that responds to pathogenic and endogenous danger signals.

Activated Caspase-1 is responsible for the proteolytic cleavage of the inactive precursors of IL-1β (pro-IL-1β) and IL-18 (pro-IL-18) into their mature, biologically active forms. These cytokines are potent mediators of inflammation and fever.

This compound inhibits this process by:

  • Cellular Uptake : The N-terminal hydrophobic peptide facilitates the passive diffusion of the inhibitor across the cell membrane.

  • Competitive Inhibition : Inside the cell, the YVAD-CHO tetrapeptide competitively binds to the active site of Caspase-1.

  • Reversible Covalent Modification : The aldehyde group of the inhibitor forms a reversible thiohemiacetal linkage with the catalytic cysteine residue of Caspase-1, effectively blocking its enzymatic activity.

  • Downstream Effects : The inhibition of Caspase-1 prevents the processing of pro-IL-1β and pro-IL-18, leading to a reduction in the secretion of their mature forms. This, in turn, dampens the inflammatory response, reduces pyroptosis (a form of pro-inflammatory programmed cell death), and can attenuate apoptosis in certain contexts.[4][5][6][7]

Quantitative Data

The inhibitory potency and selectivity of the active component, Ac-YVAD-CHO, have been characterized against various caspases.

Target EnzymeParameterValue (nM)SpeciesReference
Caspase-1 (ICE) Ki 0.76 Human [3][4][5]
Caspase-1 (ICE)Ki3.0Mouse[4]
Caspase-4Ki163-970Not Specified[3][5]
Caspase-5Ki163-970Not Specified[3][5]
Caspase-8Ki163-970Not Specified[3][5]
Caspase-9Ki163-970Not Specified[3][5]
Caspase-10Ki163-970Not Specified[3][5]
Caspase-2Ki>10,000Not Specified[3][5]
Caspase-3Ki>10,000Not Specified[3][5]
Caspase-6Ki>10,000Not Specified[3][5]
Caspase-7Ki>10,000Not Specified[3][5]
Target CytokineParameterValue (µM)SpeciesReference
IL-1β IC50 0.7 Human [4]
IL-1βIC502.5Mouse[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Caspase-1 Inhibition

G cluster_0 Inflammasome Activation cluster_1 Caspase-1 Activity & Inhibition cluster_2 Downstream Effects PAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalysis ProIL1b Pro-IL-1β Casp1->ProIL1b ProIL18 Pro-IL-18 Casp1->ProIL18 Pyroptosis Pyroptosis Casp1->Pyroptosis Inhibitor Ac-AAVALLPAVLLALLAP -YVAD-CHO Inhibitor->Casp1 Inhibition IL1b Mature IL-1β ProIL1b->IL1b Cleavage IL18 Mature IL-18 ProIL18->IL18 Cleavage Inflammation Inflammation IL1b->Inflammation IL18->Inflammation G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models caspase_assay Caspase Activity Assay cell_free Cell-Free IL-1β Activation Assay cell_culture Cell Culture (e.g., THP-1 monocytes) lps_stimulation LPS Stimulation cell_culture->lps_stimulation inhibitor_treatment Inhibitor Treatment lps_stimulation->inhibitor_treatment il1b_elisa IL-1β ELISA inhibitor_treatment->il1b_elisa cell_permeability Cell Permeability Assay inhibitor_treatment->cell_permeability animal_model Animal Model (e.g., LPS-induced endotoxemia) inhibitor_admin Inhibitor Administration animal_model->inhibitor_admin sample_collection Sample Collection (Blood, Tissue) inhibitor_admin->sample_collection cytokine_analysis Cytokine Analysis sample_collection->cytokine_analysis

References

The Role of Ac-AAVALLPAVLLALLAP-YVAD-CHO in Inflammasome Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammasomes are multi-protein complexes that play a critical role in the innate immune system. Their activation leads to the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the action of caspase-1. Dysregulation of inflammasome activity is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of Ac-AAVALLPAVLLALLAP-YVAD-CHO, a cell-permeable peptide inhibitor of caspase-1, and its role in modulating inflammasome activation. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the associated signaling pathways.

Mechanism of Action

This compound is a potent and specific inhibitor of caspase-1. Its structure consists of two key components:

  • Ac-YVAD-CHO: This is the active inhibitory moiety. The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) mimics the cleavage site of pro-IL-1β recognized by caspase-1. The aldehyde group (-CHO) at the C-terminus allows for reversible covalent binding to the active site of caspase-1, thereby blocking its enzymatic activity.

  • Ac-AAVALLPAVLLALLAP: This N-terminal hydrophobic peptide sequence is derived from the signal peptide of Kaposi fibroblast growth factor and confers cell permeability to the inhibitor, allowing it to reach its intracellular target.

By inhibiting caspase-1, this compound effectively halts the downstream processing of pro-IL-1β and pro-IL-18, thus preventing their secretion and subsequent inflammatory effects.

Quantitative Data

The efficacy of the active component, Ac-YVAD-CHO, has been quantified in various studies. The following tables summarize key quantitative data regarding its inhibitory activity and effects on inflammatory markers.

Table 1: Inhibitory Potency of Ac-YVAD-CHO Against Various Caspases

Caspase TargetInhibition Constant (Ki)Selectivity vs. Caspase-1Reference
Caspase-10.76 nM-[1][2]
Caspase-4163-970 nM~214-1276 fold[1][2]
Caspase-5163-970 nM~214-1276 fold[1][2]
Caspase-8163-970 nM~214-1276 fold[1][2]
Caspase-9163-970 nM~214-1276 fold[1][2]
Caspase-10163-970 nM~214-1276 fold[1][2]
Caspase-2>10,000 nM>13,157 fold[1][2]
Caspase-3>10,000 nM>13,157 fold[1][2]
Caspase-6>10,000 nM>13,157 fold[1][2]
Caspase-7>10,000 nM>13,157 fold[1][2]

Table 2: In Vitro and In Vivo Effects of Ac-YVAD-CHO on Inflammatory Markers

Experimental ModelTreatmentEffectReference
LPS-treated THP-1 cell homogenates5 µM Ac-YVAD-CHOInhibition of caspase-1 activation and IL-1β processing[1][2]
Rat endotoxemia modelInhaled Ac-YVAD-CHO (0.5 mg and 5 mg)Significant reduction in plasma IL-1β (-58%) and IL-18 (-51%)[3]
Rat endotoxemia modelInhaled Ac-YVAD-CHO (0.5 mg and 5 mg)Significant reduction in bronchoalveolar lavage fluid (BALF) IL-1β (-59%)[3]
Quinolinic acid-induced apoptosis in rat striatumIntrastriatal infusion of Ac-YVAD-CHO (2-8 µg)Inhibition of caspase-1 activity and internucleosomal DNA fragmentation[4]
Mouse model of acute pancreatitis12.5 µmol/kg Ac-YVAD-CHOReduction in pancreatic IL-18 and serum IL-1β levels[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical inflammasome activation pathway and a typical experimental workflow to assess the efficacy of this compound.

Inflammasome_Activation_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) PAMPs_DAMPs PAMPs / DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1b_mRNA pro-IL-1β mRNA NFkB->Pro_IL1b_mRNA Transcription NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Transcription Pro_IL1b Pro-IL-1β Pro_IL1b_mRNA->Pro_IL1b Translation NLRP3 NLRP3 NLRP3_mRNA->NLRP3 Translation Stimuli Various Stimuli (e.g., ATP, toxins, crystals) Stimuli->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Inflammasome Inflammasome Assembly Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalytic Cleavage Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Inhibitor This compound Inhibitor->Casp1 Inhibition

Caption: Canonical NLRP3 Inflammasome Activation Pathway and Inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Downstream Assays Cells Immune Cells (e.g., THP-1, BMDMs) Priming Priming with LPS Cells->Priming Pretreatment Pre-treatment with This compound or Vehicle Priming->Pretreatment Stimulation Stimulation with Inflammasome Activator (e.g., ATP, Nigericin) Pretreatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Sample Collection Cell_Lysate Prepare Cell Lysate Stimulation->Cell_Lysate Sample Collection ELISA IL-1β / IL-18 ELISA Supernatant->ELISA Caspase_Assay Caspase-1 Activity Assay (Fluorometric/Colorimetric) Cell_Lysate->Caspase_Assay Western_Blot Western Blot for Cleaved Caspase-1 and IL-1β Cell_Lysate->Western_Blot Data_Analysis Data Analysis and Comparison ELISA->Data_Analysis Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental Workflow for Evaluating the Efficacy of the Caspase-1 Inhibitor.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments used to assess the impact of this compound on inflammasome activation.

Caspase-1 Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of caspase-1 in cell lysates.

Principle: The assay utilizes a specific caspase-1 substrate, YVAD, conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-trifluoromethyl coumarin, AFC). Cleavage of the substrate by active caspase-1 releases the fluorophore, resulting in a quantifiable increase in fluorescence.

Protocol Outline:

  • Cell Culture and Treatment:

    • Plate immune cells (e.g., lipopolysaccharide (LPS)-primed THP-1 monocytes or bone marrow-derived macrophages) in a 96-well plate.

    • Pre-incubate cells with desired concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate inflammasome activation with an appropriate agonist (e.g., ATP, nigericin).

  • Cell Lysis:

    • Centrifuge the plate and carefully remove the supernatant.

    • Lyse the cells by adding a chilled lysis buffer and incubating on ice.

  • Enzymatic Reaction:

    • Add the cell lysate to a new 96-well plate.

    • Prepare a reaction buffer containing the YVAD-AFC substrate.

    • Add the reaction buffer to each well containing cell lysate.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm using a microplate reader.

  • Data Analysis:

    • Compare the fluorescence intensity of inhibitor-treated samples to the vehicle-treated controls to determine the percentage of caspase-1 inhibition.

Western Blot for Cleaved Caspase-1 and IL-1β

This technique is used to visualize the processed, active forms of caspase-1 and IL-1β.

Principle: Proteins from cell lysates and supernatants are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the proteins of interest.

Protocol Outline:

  • Sample Preparation:

    • Following cell treatment as described above, collect both the cell culture supernatant and the cell pellet.

    • Lyse the cell pellet to obtain the cell lysate.

    • Concentrate the proteins in the supernatant using methods like methanol-chloroform precipitation.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from the cell lysates and concentrated supernatants onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the cleaved (active) forms of caspase-1 (p20 subunit) and IL-1β (p17 subunit).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • Compare the band intensities between inhibitor-treated and control samples to assess the reduction in caspase-1 and IL-1β cleavage.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β

ELISA is a highly sensitive method for quantifying the amount of secreted IL-1β in the cell culture supernatant.

Principle: This sandwich ELISA uses a pair of antibodies specific for IL-1β. A capture antibody is coated on the wells of a microplate. The sample containing IL-1β is added, and the cytokine is captured. A second, detection antibody (often biotinylated) is then added, followed by a streptavidin-HRP conjugate and a colorimetric substrate. The intensity of the resulting color is proportional to the amount of IL-1β in the sample.

Protocol Outline:

  • Sample Collection:

    • Collect the cell culture supernatant after treatment with the inflammasome activator and inhibitor.

    • Centrifuge the supernatant to remove any cellular debris.

  • ELISA Procedure:

    • Add standards and samples to the wells of the pre-coated microplate.

    • Incubate to allow the capture antibody to bind to IL-1β.

    • Wash the wells to remove unbound substances.

    • Add the biotinylated detection antibody and incubate.

    • Wash the wells.

    • Add streptavidin-HRP and incubate.

    • Wash the wells.

    • Add a TMB substrate solution and incubate in the dark for color development.

    • Stop the reaction with a stop solution.

  • Measurement and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and use it to calculate the concentration of IL-1β in the samples.

    • Compare the IL-1β concentrations between inhibitor-treated and control groups.

Conclusion

This compound is a valuable tool for researchers studying the inflammasome pathway and a potential therapeutic candidate for inflammatory diseases. Its cell-permeable nature and high specificity for caspase-1 allow for effective inhibition of the production of key inflammatory cytokines. The experimental protocols detailed in this guide provide a robust framework for investigating the efficacy of this and other inflammasome inhibitors, paving the way for further advancements in the field of immunology and drug development.

References

Investigating Pyroptosis: A Technical Guide to Using Cell-Permeable Caspase-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroptosis is a highly inflammatory form of programmed cell death initiated by the activation of inflammatory caspases, primarily caspase-1. It plays a critical role in the host defense against pathogens but is also implicated in the pathophysiology of numerous inflammatory diseases. This technical guide provides an in-depth overview of the molecular mechanisms of pyroptosis and the application of cell-permeable caspase-1 inhibitors as essential research tools. We present detailed experimental protocols for inducing and quantifying pyroptosis, alongside a comprehensive summary of the quantitative effects of widely used inhibitors. Furthermore, this guide includes detailed signaling pathway and experimental workflow diagrams generated using Graphviz to facilitate a clear understanding of the complex processes involved in pyroptosis research.

Introduction to Pyroptosis

Pyroptosis is a lytic, pro-inflammatory form of regulated cell death distinct from apoptosis and necrosis.[1] It is a crucial component of the innate immune response, triggered by the recognition of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[2][3] The hallmark of pyroptosis is the activation of inflammatory caspases, leading to the cleavage of Gasdermin D (GSDMD), membrane pore formation, cell lysis, and the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[4][5][6]

The dysregulation of pyroptosis is associated with a wide range of inflammatory and autoimmune diseases, making it a significant area of research for therapeutic intervention.[2][7] Cell-permeable caspase-1 inhibitors are invaluable tools for dissecting the molecular pathways of pyroptosis and for evaluating the therapeutic potential of targeting this cell death pathway.

Signaling Pathways of Pyroptosis

Pyroptosis is primarily mediated through two main pathways: the canonical and non-canonical pathways.

The Canonical Pyroptosis Pathway

The canonical pathway is dependent on the activation of caspase-1 within a multiprotein complex called the inflammasome.[5][6] The most extensively studied inflammasome is the NLRP3 inflammasome.[2][7] Activation of the canonical pathway typically requires two signals: a priming signal and an activation signal.[5][7]

  • Priming Signal (Signal 1): This signal, often initiated by the activation of Toll-like receptors (TLRs) by PAMPs like lipopolysaccharide (LPS), leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.[2][5]

  • Activation Signal (Signal 2): A variety of stimuli, including ATP, pore-forming toxins, and crystalline structures, can trigger the assembly and activation of the NLRP3 inflammasome.[7][8] This leads to the oligomerization of NLRP3, recruitment of the adaptor protein ASC, and subsequent proximity-induced auto-activation of pro-caspase-1.[4][8][9]

Activated caspase-1 then cleaves its substrates: pro-IL-1β and pro-IL-18 are processed into their mature, active forms, and GSDMD is cleaved to release its N-terminal pore-forming domain (GSDMD-N).[4][10] The GSDMD-N fragments oligomerize and insert into the plasma membrane, forming pores that disrupt the osmotic potential, leading to cell swelling, lysis, and the release of mature cytokines and other cellular contents.[11][12]

Canonical_Pyroptosis_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation PAMPs PAMPs (e.g., LPS) TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription ↑ Pro-IL-1β & NLRP3 mRNA NFkB->Transcription DAMPs DAMPs (e.g., ATP) NLRP3 NLRP3 DAMPs->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 auto-activation ProGSDMD Pro-GSDMD Casp1->ProGSDMD cleavage ProIL1b Pro-IL-1β / Pro-IL-18 Casp1->ProIL1b cleavage GSDMD_N GSDMD-N ProGSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Lysis Cell Lysis & Cytokine Release Pore->Lysis IL1b Mature IL-1β / IL-18 ProIL1b->IL1b Noncanonical_Pyroptosis_Pathway LPS Intracellular LPS Casp4511 Caspase-4/5/11 LPS->Casp4511 activation ProGSDMD Pro-GSDMD Casp4511->ProGSDMD cleavage GSDMD_N GSDMD-N ProGSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis K_efflux K+ Efflux Pore->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β / IL-18 Maturation Casp1->IL1b Experimental_Workflow cluster_assays Downstream Assays Start Cell Culture (e.g., Macrophages) Priming Priming (e.g., LPS) Start->Priming Inhibitor Inhibitor Treatment (e.g., VX-765) Priming->Inhibitor Stimulation Pyroptosis Induction (e.g., Nigericin/ATP) Inhibitor->Stimulation LDH LDH Release Assay (Cell Lysis) Stimulation->LDH ELISA IL-1β / IL-18 ELISA (Cytokine Release) Stimulation->ELISA WesternBlot Western Blot (Casp-1, GSDMD cleavage) Stimulation->WesternBlot Microscopy Microscopy (ASC Specks, PI Staining) Stimulation->Microscopy

References

The YVAD Sequence: A Cornerstone in Understanding Caspase-1 Recognition and Inflammatory Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The discovery of the tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) represents a seminal moment in the study of apoptosis and inflammation. This sequence was pivotal in identifying the substrate specificity of Caspase-1, a key protease in the inflammatory response. This technical guide provides a comprehensive overview of the discovery of the YVAD sequence, its significance in caspase recognition, detailed experimental protocols for its study, and its role in the broader context of inflammatory signaling pathways.

The Discovery of the YVAD Sequence

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease responsible for the proteolytic maturation of the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18).[1][2][3] Early research in the 1990s focused on identifying the enzyme responsible for cleaving the inactive 31 kDa pro-IL-1β into its active 17 kDa form.[4][5]

The breakthrough came from studies that aimed to pinpoint the exact cleavage site within pro-IL-1β. It was discovered that Caspase-1 cleaves pro-IL-1β between Aspartic Acid at position 116 (D116) and Alanine at position 117.[1][5] Protease digestion studies using synthetic peptides of varying lengths that spanned this cleavage site revealed that a minimum recognition sequence of four amino acids was required for efficient cleavage by the enzyme.[1]

Through these investigations, the acetylated tetrapeptide, Ac-YVAD-NH-CH3, was identified as an optimal synthetic substrate for Caspase-1.[1] This discovery was based on the native cleavage site sequence in pro-IL-1β, which is Tyr-Val-His-Asp (YVHD).[3] The substitution of Histidine with Alanine in the P2 position was found to be well-tolerated and even slightly preferred in synthetic substrates.[1] This led to the widespread adoption of the YVAD sequence as the canonical recognition motif for Caspase-1.

Significance of the YVAD Sequence in Caspase Recognition

The identification of the YVAD sequence was significant for several reasons:

  • Elucidation of Substrate Specificity: It was the first clear demonstration of the substrate specificity of a caspase, establishing the critical role of the P4 to P1 residues in recognition, with an absolute requirement for Aspartate at the P1 position.[6][7]

  • Development of Research Tools: The YVAD sequence became the foundation for designing a vast array of research tools, including:

    • Fluorogenic and Chromogenic Substrates: Peptides like Ac-YVAD-AFC and Ac-YVAD-pNA, which release a fluorescent or colored molecule upon cleavage, enabled the development of sensitive and specific assays to measure Caspase-1 activity in real-time.[8][9][10][11]

    • Specific Inhibitors: By modifying the P1 Aspartate residue with a reactive group (a "warhead") such as an aldehyde (CHO) or a chloromethylketone (cmk), potent and irreversible inhibitors of Caspase-1 like Ac-YVAD-CHO and Ac-YVAD-cmk were created.[3][6] These inhibitors have been instrumental in studying the physiological roles of Caspase-1 and in validating it as a therapeutic target.[12][13][14][15]

  • Understanding Inflammatory Pathways: The ability to specifically measure and inhibit Caspase-1 activity using YVAD-based tools was crucial in dissecting the molecular machinery of the inflammasome, a multi-protein complex that activates Caspase-1 in response to pathogens and cellular stress.[2][16][17]

While YVAD was a groundbreaking discovery, subsequent research using positional scanning synthetic combinatorial libraries has refined our understanding of Caspase-1 substrate specificity. These studies revealed that the tetrapeptide sequence Trp-Glu-His-Asp (WEHD) is an even more optimal substrate for Caspase-1.[1][6][7] This highlights the complexity of substrate recognition, which can be influenced by residues beyond the P4-P1 positions and the overall protein context.

Quantitative Analysis of Caspase Substrate Specificity

The substrate specificities of caspases have been extensively studied using synthetic peptide libraries. The following table summarizes the preferred tetrapeptide recognition motifs for several key caspases. It is important to note the overlapping specificity, where a substrate for one caspase may be cleaved by another, albeit often with lower efficiency.

CaspaseOptimal Tetrapeptide SequenceNatural SubstratesNotes
Caspase-1 WEHD > YVADpro-IL-1β, pro-IL-18, Gasdermin DKey inflammatory caspase.[1][3][6][7]
Caspase-2 DEVDBid, Procaspase-3Initiator caspase with some executioner-like substrate preference.[18]
Caspase-3 DEVDPARP, Lamin A, Procaspase-7Key executioner caspase in apoptosis.[9][18]
Caspase-4 LEVDProcaspase-1Inflammatory caspase with some overlap with Caspase-1.
Caspase-5 WEHD/LEVDProcaspase-1Human paralog of mouse Caspase-11.
Caspase-6 VEIDLamin AExecutioner caspase implicated in neurodegenerative diseases.[18]
Caspase-7 DEVDPARPExecutioner caspase with high similarity to Caspase-3.
Caspase-8 IETD/LETDBid, Procaspase-3Key initiator caspase in the extrinsic apoptosis pathway.
Caspase-9 LEHDProcaspase-3Key initiator caspase in the intrinsic apoptosis pathway.

Experimental Protocols

Detailed methodologies for key experiments involving the YVAD sequence are provided below.

Protocol 1: Caspase-1 Activity Assay using a Fluorogenic Substrate

This protocol describes the measurement of Caspase-1 activity in cell lysates using the fluorogenic substrate Ac-YVAD-AFC.

Materials:

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 1 mM EDTA, 10 mM DTT)

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • Ac-YVAD-AFC substrate (10 mM stock in DMSO)

  • Assay buffer (20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

  • Fluorometer or fluorescence plate reader with excitation at 400 nm and emission at 505 nm

  • 96-well black microplates

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired density and treat with stimuli to induce Caspase-1 activation.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) and determine the protein concentration.

  • Assay Setup:

    • In a 96-well black microplate, add 50-100 µg of cell lysate per well.

    • Bring the total volume in each well to 100 µl with assay buffer.

    • Include a blank control (assay buffer only) and a negative control (lysate from unstimulated cells). For inhibitor studies, pre-incubate lysates with a Caspase-1 inhibitor (e.g., Ac-YVAD-cmk) for 30 minutes at 37°C.

  • Enzymatic Reaction:

    • Prepare a 2X working solution of Ac-YVAD-AFC (e.g., 100 µM) in assay buffer.

    • Initiate the reaction by adding 100 µl of the 2X substrate solution to each well (final concentration 50 µM).

    • Immediately place the plate in the fluorometer.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Ex: 400 nm, Em: 505 nm) every 5 minutes for 1-2 hours at 37°C.

    • Calculate the rate of change in fluorescence (slope of the linear portion of the curve).

    • Express Caspase-1 activity as relative fluorescence units (RFU) per minute per milligram of protein.

Protocol 2: Western Blot Analysis of Caspase-1 Activation and Substrate Cleavage

This protocol details the detection of the active p20 subunit of Caspase-1 and the cleaved form of IL-1β.

Materials:

  • Cell lysates prepared as in Protocol 1.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies:

    • Anti-Caspase-1 (recognizing the p20 subunit).

    • Anti-IL-1β (recognizing the cleaved 17 kDa form).

    • Anti-β-actin or GAPDH (as a loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Separation:

    • Denature 20-40 µg of protein from each cell lysate by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-Caspase-1 p20 or anti-cleaved IL-1β) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the protein of interest to the loading control.

Visualizations of Key Pathways and Concepts

Caspase-1 Activation Pathway

Caspase1_Activation PAMPs PAMPs / DAMPs Inflammasome_Sensor Inflammasome Sensor (e.g., NLRP3) PAMPs->Inflammasome_Sensor activates ASC ASC Adaptor Inflammasome_Sensor->ASC recruits Inflammasome_Complex Assembled Inflammasome Inflammasome_Sensor->Inflammasome_Complex Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits ASC->Inflammasome_Complex Pro_Casp1->Inflammasome_Complex Active_Casp1 Active Caspase-1 Inflammasome_Complex->Active_Casp1 proximity-induced autocleavage Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b cleaves at D116 Pro_GSDMD Pro-Gasdermin D Active_Casp1->Pro_GSDMD cleaves Mature_IL1b Mature IL-1β Pro_IL1b->Mature_IL1b Inflammation Inflammation Mature_IL1b->Inflammation GSDMD_N GSDMD N-terminal (pore-forming) Pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: The canonical inflammasome pathway leading to Caspase-1 activation.

Experimental Workflow for Identification of Protease Cleavage Sites

Cleavage_Site_ID Start Protein of Interest + Active Protease Method_Choice Method Start->Method_Choice Peptide_Library Positional Scanning Peptide Library Method_Choice->Peptide_Library Synthetic N_Terminomics N-terminomics (e.g., TAILS) Method_Choice->N_Terminomics Proteomic MS_Analysis Mass Spectrometry Analysis Peptide_Library->MS_Analysis N_Terminomics->MS_Analysis Data_Analysis Data Analysis & Motif Identification MS_Analysis->Data_Analysis Validation Validation of Cleavage Site Data_Analysis->Validation Site_Directed_Mut Site-Directed Mutagenesis Validation->Site_Directed_Mut Cleavage_Assay In Vitro Cleavage Assay Validation->Cleavage_Assay Inhibitor_Design Start Identify Optimal Substrate Sequence (e.g., YVAD) P1_Modification Modify P1 Aspartate with a 'Warhead' Start->P1_Modification Warhead_Examples e.g., Aldehyde (CHO) Ketone (cmk, fmk) P1_Modification->Warhead_Examples Peptidomimetic Generate Peptidomimetic Inhibitor P1_Modification->Peptidomimetic SAR_Optimization Optimize P2-P4 Residues (Structure-Activity Relationship) Peptidomimetic->SAR_Optimization Testing Test for Potency (Ki, IC50) and Specificity SAR_Optimization->Testing Testing->SAR_Optimization Iterative Refinement Lead_Compound Lead Compound Testing->Lead_Compound

References

The Role of Caspase-1 in Inflammatory Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Caspase-1, a pivotal enzyme in the innate immune system, functions as the central executioner of the inflammasome signaling pathway.[1][2] Its activation triggers the maturation of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory programmed cell death known as pyroptosis.[3][4] Dysregulation of caspase-1 activity is intrinsically linked to the pathogenesis of a wide array of inflammatory diseases.[5] Consequently, understanding its role in various preclinical disease models is critical for the development of novel therapeutics. This technical guide provides an in-depth overview of the caspase-1 signaling cascade, summarizes its function in key inflammatory disease models with quantitative data, details essential experimental protocols for its study, and explores the logic of its therapeutic inhibition.

The Caspase-1 Signaling Pathway: Canonical Inflammasome Activation

Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1.[3] Its activation is orchestrated by large, cytosolic multi-protein complexes called inflammasomes.[3][4] These platforms assemble in response to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[6]

The activation process, particularly for the well-studied NLRP3 inflammasome, typically follows a two-step model:

  • Priming (Signal 1): An initial stimulus, often via Toll-like receptors (TLRs) activated by molecules like lipopolysaccharide (LPS), engages the NF-κB signaling pathway.[3][7] This leads to the transcriptional upregulation of key inflammasome components, including NLRP3 and pro-IL-1β.[3]

  • Activation (Signal 2): A second, diverse stimulus such as extracellular ATP, crystalline substances (e.g., monosodium urate), or pore-forming toxins triggers the assembly of the inflammasome complex.[3] The sensor protein (e.g., NLRP3) oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1 molecules, facilitating their proximity-induced auto-cleavage and activation.[8]

Once active, caspase-1 cleaves its downstream substrates:

  • Pro-IL-1β and Pro-IL-18: Cleavage produces the mature, biologically active cytokines which are then secreted.[3][4][6]

  • Gasdermin D (GSDMD): Cleavage generates an N-terminal fragment that oligomerizes and forms pores in the plasma membrane.[9][10] These pores allow for the release of mature IL-1β and IL-18 and ultimately lead to cell lysis and death via pyroptosis.[10][11]

Canonical_Inflammasome_Activation Canonical Inflammasome Activation Pathway cluster_Signal1 Signal 1: Priming cluster_Signal2 Signal 2: Activation & Assembly cluster_Downstream Downstream Effects PAMPs PAMPs (e.g., LPS) TLR Toll-like Receptor (TLR) PAMPs->TLR binds NFkB NF-κB Activation TLR->NFkB Transcription Transcription NFkB->Transcription pro_IL1b_gene pro-IL-1β mRNA Transcription->pro_IL1b_gene NLRP3_gene NLRP3 mRNA Transcription->NLRP3_gene Pro_IL1b Pro-IL-1β pro_IL1b_gene->Pro_IL1b translation NLRP3_inactive NLRP3 (inactive) NLRP3_gene->NLRP3_inactive translation DAMPs DAMPs / PAMPs (e.g., ATP, Urate Crystals) DAMPs->NLRP3_inactive activates NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active ASC ASC Adaptor NLRP3_active->ASC recruits Inflammasome Assembled Inflammasome (NLRP3 + ASC + Pro-Caspase-1) NLRP3_active->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits ASC->Inflammasome ProCasp1->Inflammasome Casp1 Active Caspase-1 (p20/p10) Inflammasome->Casp1 autocatalysis Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Secretion Cytokine Secretion IL1b->Secretion IL18->Secretion Pyroptosis Pyroptosis (Cell Lysis & Inflammation) GSDMD_N->Pyroptosis GSDMD_N->Secretion

Caption: Canonical inflammasome activation pathway via the two-signal model.

Role of Caspase-1 in Preclinical Inflammatory Disease Models

Caspase-1 has been identified as a key driver of pathology in numerous animal models of inflammatory disease. Its inhibition often leads to a significant reduction in disease severity.

Autoimmune and Autoinflammatory Disorders
  • Gout: In mouse models of peritonitis induced by monosodium urate (MSU) crystals, IL-1β blockade resulting from ASC deficiency (a key inflammasome component upstream of caspase-1) leads to impaired neutrophil influx.[3] This mirrors the clinical efficacy of IL-1 receptor antagonists in patients with gout.[3]

  • Rheumatoid Arthritis (RA): In a mouse model of type II collagen-induced arthritis, the specific caspase-1 inhibitor pralnacasan (VX-740) was shown to reduce forepaw inflammation and decrease disease severity by 70%.[12]

  • Multiple Sclerosis (MS): In the experimental autoimmune encephalomyelitis (EAE) animal model of MS, evidence points to GSDMD-mediated pyroptosis in both microglia and oligodendrocytes as a key mechanism of neuroinflammation and demyelination.[9][13] Pharmacological inhibition of caspase-1 with VX-765 was found to prevent pyroptosis, reduce demyelination, and improve disease outcomes in these models.[9][14]

Metabolic Diseases
  • Diabetic Retinopathy: Caspase-1 is activated in the retinas of diabetic and galactosemic mice.[15] In a 13-month galactosemia model, the inhibitor minocycline significantly reduced the formation of acellular capillaries (a hallmark of retinopathy) by 69%.[15] In diabetic mice, minocycline treatment also significantly reduced elevated retinal IL-1β levels.[15]

  • Type 1 Diabetes: Interestingly, in the non-obese diabetic (NOD) mouse model of spontaneous autoimmune diabetes, caspase-1 deficiency did not prevent or retard the development of the disease, suggesting that caspase-1-mediated processing of IL-1β and IL-18 is not absolutely required for β-cell destruction in this specific model.[16]

  • Obesity and Type 2 Diabetes: Chronic low-grade inflammation is a known contributor to type 2 diabetes.[5] Caspase-1 activation and the subsequent production of IL-1β and IL-18 are directly associated with metabolic disorders like obesity and atherosclerosis.[5][17]

Data Summary

The following tables summarize key quantitative findings from various preclinical models.

Table 1: Caspase-1 and IL-1β Dysregulation in Disease Models

Disease Model Species/Cell Type Key Finding Citation
Diabetes Mouse Retina Retinal IL-1β increased from undetectable to 39.0 ± 1.6 pg/ml/mg protein. [15]
Galactosemia Mouse Retina Significantly increased number of acellular capillaries by 2.8-fold. [15]
High Glucose Retinal Müller Cells (in vitro) Incubation in 25 mmol/l glucose induces caspase-1 activation. [15]

| Neuropathic Pain (CCI) | Mouse Spinal Cord | Upregulation of Caspase-1, ASC, and NLRP3. |[18] |

Table 2: Efficacy of Caspase-1 Inhibitors in Preclinical Models

Disease Model Inhibitor Dose/Concentration Outcome Citation
Collagen-Induced Arthritis Pralnacasan (VX-740) Not Specified Reduced disease severity by 70%. [12]
Diabetic Retinopathy Minocycline 5 mg/kg (3x/week) Reduced IL-1β levels from 39.0 to 16.0 pg/ml/mg protein. [15]
Galactosemic Retinopathy Minocycline 5 mg/kg (3x/week) Inhibited acellular capillary formation by 69%. [15]

| Multiple Sclerosis (EAE) | VX-765 | Not Specified | Prevents pyroptosis, reduces demyelination and neurodegeneration. |[9][14] |

Key Experimental Protocols for Studying Caspase-1

Investigating the role of caspase-1 requires a robust set of in vitro and in vivo assays. The general workflow involves priming and activating the inflammasome in relevant cells, followed by the measurement of specific downstream outputs.

Experimental_Workflow General Experimental Workflow for In Vitro Inflammasome Assays cluster_assays 5. Downstream Assays start 1. Cell Culture (e.g., BMDMs, THP-1) prime 2. Priming (Signal 1) (e.g., LPS for 4h) start->prime activate 3. Activation (Signal 2) (e.g., ATP, Nigericin for 2h) prime->activate collect 4. Sample Collection activate->collect supernatant Supernatant collect->supernatant lysate Cell Lysate collect->lysate elisa ELISA (IL-1β, IL-18) supernatant->elisa ldh LDH Assay (Pyroptosis) supernatant->ldh casp_activity Caspase-Glo® 1 (Caspase-1 Activity) supernatant->casp_activity wb_sup Western Blot (Secreted Casp-1) supernatant->wb_sup wb_lys Western Blot (Pro-Casp-1, GSDMD) lysate->wb_lys

Caption: A typical workflow for in vitro inflammasome activation and analysis.

Protocol: Inflammasome Activation in Murine Macrophages

This protocol describes the induction of the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs), a standard primary cell model.[19][20]

  • Materials & Reagents:

    • Bone marrow-derived macrophages (BMDMs)

    • Culture medium (e.g., DMEM with 10% FBS)

    • Lipopolysaccharide (LPS)

    • ATP or Nigericin

    • Phosphate-Buffered Saline (PBS)

    • Multi-well culture plates

  • Procedure:

    • Cell Seeding: Plate BMDMs in a multi-well plate at a suitable density (e.g., 0.5 x 10^6 cells/well in a 12-well plate) and allow them to adhere overnight.

    • Priming (Signal 1): Replace the medium with fresh medium containing LPS (e.g., 100 ng/mL). Incubate for 4 hours.[19] This step upregulates pro-IL-1β and NLRP3 expression.

    • Activation (Signal 2): Add an NLRP3 agonist directly to the medium. Common choices include ATP (e.g., 3 mM) or Nigericin. Incubate for 1-2 hours.[21]

    • Sample Collection: Carefully collect the cell culture supernatant for analysis of secreted proteins (IL-1β, IL-18, active caspase-1) and LDH. Lyse the remaining cells in RIPA buffer for analysis of intracellular proteins (pro-caspase-1, pro-IL-1β, GSDMD).[20]

Protocol: Measurement of Caspase-1 Activity (Luminescence)

This method uses a commercially available kit (e.g., Caspase-Glo® 1) to directly measure the enzymatic activity of caspase-1.[21][22]

  • Materials & Reagents:

    • Cell culture supernatant or cell lysate

    • Caspase-Glo® 1 Reagent (contains the selective substrate Z-WEHD-aminoluciferin)

    • Caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for specificity control

    • White, opaque-walled 96-well plates

    • Luminometer

  • Procedure:

    • Preparation: Equilibrate the Caspase-Glo® 1 Reagent and samples to room temperature.

    • Assay Setup: In a white 96-well plate, add 100 µL of sample (supernatant or lysate) per well. For specificity control, prepare parallel wells and add a caspase-1 inhibitor like Ac-YVAD-CHO.[21]

    • Reagent Addition: Add 100 µL of prepared Caspase-Glo® 1 Reagent to each well.

    • Incubation: Mix briefly on a plate shaker (e.g., 30 seconds at 500 rpm) and incubate for 1 hour at room temperature to allow the signal to stabilize.[21]

    • Measurement: Measure the luminescence using a plate luminometer. The light signal is proportional to the amount of active caspase-1.

Other Key Assays
  • Western Blot: Essential for visualizing the cleavage of pro-caspase-1 into its active p20 and p10 subunits and the cleavage of GSDMD.[8][23] This confirms the activation of the pathway at a molecular level.

  • ELISA: The most common method for quantifying the concentration of mature IL-1β and IL-18 released into the cell culture supernatant.[23]

  • LDH Assay: Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released upon cell lysis. It serves as a quantitative surrogate for pyroptotic cell death.[20]

Therapeutic Targeting of Caspase-1

Given its central role in inflammation, caspase-1 is an attractive therapeutic target. The primary strategy involves the development of small molecule inhibitors that block its enzymatic activity, thereby preventing the maturation of IL-1β/IL-18 and the onset of pyroptosis.

  • Mechanism of Action: Most inhibitors are designed to mimic the natural substrate of caspase-1. They typically contain an aspartic acid residue to bind the S1 pocket of the enzyme and an electrophilic "warhead" that forms a covalent bond with the catalytic Cys285 residue, irreversibly blocking its function.[12][24]

  • Inhibitors in Development:

    • Pralnacasan (VX-740): A reversible peptidomimetic inhibitor with high specificity for caspase-1 (IC50 of 1.3 nM).[12] It showed efficacy in preclinical arthritis models but development was discontinued.[12]

    • VX-765: A potent pro-drug that is metabolized into an active, selective caspase-1 inhibitor.[12][25] It has demonstrated significant therapeutic effects in preclinical models of MS and epilepsy.[9][12]

The logic of this therapeutic approach is to directly intervene at the final execution step of the inflammasome pathway, which should theoretically prevent the downstream inflammatory consequences regardless of the initial trigger or specific sensor involved.

Inhibition_Logic Therapeutic Logic of Caspase-1 Inhibition Stimuli PAMPs / DAMPs Inflammasome Inflammasome Assembly Stimuli->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 activation Downstream Cytokine Maturation (IL-1β, IL-18) & Pyroptosis Casp1->Downstream Inflammation Pathological Inflammation Downstream->Inflammation Inhibitor Caspase-1 Inhibitor (e.g., VX-765) Inhibitor->Block

Caption: Caspase-1 inhibitors block the pathway after inflammasome assembly.

Conclusion

Caspase-1 is a master regulator of inflammation, acting as the engine of the inflammasome. Its role has been extensively validated across a multitude of preclinical models of autoimmune, metabolic, and neurodegenerative diseases. The ability to robustly measure its activation and downstream effects using the protocols outlined herein is fundamental for both basic research and drug development. While challenges in translating preclinical success to clinical approval remain, the direct therapeutic targeting of caspase-1 continues to be a highly promising strategy for mitigating the devastating impact of inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for Ac-AAVALLPAVLLALLAP-YVAD-CHO in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-AAVALLPAVLLALLAP-YVAD-CHO is a highly specific, cell-permeable, and reversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE). This peptide is a critical tool for investigating inflammatory signaling pathways, particularly those involving the inflammasome.

The inhibitor consists of two key components:

  • Ac-YVAD-CHO : An N-acetylated tetrapeptide aldehyde (Tyr-Val-Ala-Asp-CHO) that mimics the caspase-1 cleavage site in pro-IL-1β, allowing it to potently and selectively bind to and inhibit the enzyme.[1][2]

  • AAVALLPAVLLALLAP : A hydrophobic, cell-permeating peptide sequence derived from Kaposi's fibroblast growth factor (K-FGF), which facilitates the delivery of the inhibitory YVAD-CHO motif across the cell membrane.[3]

This composite structure allows for the direct interrogation of caspase-1's role within intact cells, making it an invaluable reagent for studying apoptosis, pyroptosis, and the maturation of pro-inflammatory cytokines IL-1β and IL-18.[4][5] Its primary application is in the study of the NLRP3 inflammasome, a multiprotein complex that, once activated by various danger signals, recruits and activates caspase-1.[6][7][8]

Mechanism of Action: The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a key component of the innate immune system. Its activation is a two-step process:

  • Priming (Signal 1) : Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), bind to Toll-like receptors (e.g., TLR4). This initiates a signaling cascade that results in the NF-κB-mediated transcription of inactive pro-IL-1β, pro-IL-18, and NLRP3 itself.

  • Activation (Signal 2) : A diverse range of stimuli, including ATP, pore-forming toxins, or crystalline structures, trigger the assembly of the inflammasome complex. This complex consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.

Upon assembly, pro-caspase-1 molecules are brought into close proximity, leading to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. It also cleaves Gasdermin D (GSDMD), whose N-terminal fragment forms pores in the cell membrane, leading to the release of cytokines and a pro-inflammatory form of cell death called pyroptosis.[9][10]

This compound directly inhibits the enzymatic activity of activated caspase-1, thereby preventing the processing of its downstream targets and blocking the inflammatory cascade.

NLRP3_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS (PAMP) TLR4 TLR4 LPS->TLR4 Signal 1 (Priming) ATP ATP (DAMP) NLRP3_active NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) ATP->NLRP3_active Signal 2 (Activation) NFkB NF-κB TLR4->NFkB Transcription Transcription NFkB->Transcription Pro_IL1B pro-IL-1β pro-IL-18 NLRP3_inactive NLRP3 (inactive) NLRP3_inactive->NLRP3_active Casp1 Active Caspase-1 NLRP3_active->Casp1 Activation IL1B Mature IL-1β Mature IL-18 Casp1->IL1B Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage Inhibitor Ac-AAVALLPAVLLALLAP- YVAD-CHO Inhibitor->Casp1 Inhibition GSDMD_pore GSDMD Pores GSDMD->GSDMD_pore Pyroptosis Pyroptosis (Cell Lysis) GSDMD_pore->IL1B Release GSDMD_pore->Pyroptosis Transcription->Pro_IL1B Transcription->NLRP3_inactive

Caption: The NLRP3 inflammasome signaling pathway and point of inhibition.

Data Presentation

The inhibitory activity of the core Ac-YVAD-CHO peptide has been quantified against various caspases, demonstrating its high selectivity for caspase-1.

Table 1: Inhibitor Potency (Ac-YVAD-CHO)

Target Enzyme Constant Value Reference
Human Caspase-1 (ICE) Ki 0.76 nM [1][4]
Mouse Caspase-1 (ICE) Ki 3.0 nM [4]
Human IL-1β Production IC50 0.7 µM [4]

| Mouse IL-1β Production | IC50 | 2.5 µM |[4] |

Table 2: Selectivity Profile (Ac-YVAD-CHO)

Caspase Family Ki Range Selectivity vs. Caspase-1 Reference
Caspase-4, -5, -8, -9, -10 163 - 970 nM ~214x to 1276x less sensitive [1]

| Caspase-2, -3, -6, -7 | >10,000 nM | >13,150x less sensitive |[1] |

Table 3: Recommended Working Concentrations for Cell Culture

Application Cell Type Recommended Concentration Reference
Caspase-1 & IL-1β Activation Assay THP-1 cell homogenates 5 µM [1]
Inhibition of Apoptosis Rat Thymocytes 15.6 µM [4]

| General Cell Culture | Various | 10 - 50 µM | General Recommendation |

Experimental Protocols

Protocol 1: Inhibition of NLRP3 Inflammasome Activation in THP-1 Monocytes

This protocol details the steps to induce NLRP3 inflammasome activation in the human monocytic THP-1 cell line and to assess the inhibitory effect of this compound.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • ATP

  • This compound (dissolved in DMSO)

  • Opti-MEM or serum-free media

  • Human IL-1β ELISA Kit

  • LDH Cytotoxicity Assay Kit

Methodology:

  • Cell Differentiation (Day 1):

    • Seed THP-1 cells in a 24-well plate at a density of 0.5 x 10⁶ cells/mL.

    • Add PMA to a final concentration of 50-100 ng/mL to differentiate the monocytes into macrophage-like cells.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Inhibitor Pre-treatment and Priming (Day 2):

    • Carefully remove the PMA-containing media and wash the adherent cells once with sterile PBS.

    • Add fresh serum-free media (e.g., Opti-MEM).

    • Add this compound to the desired final concentrations (e.g., a titration from 1 µM to 50 µM). Include a vehicle control (DMSO).

    • Incubate for 1-2 hours.

    • Prime the cells by adding LPS to a final concentration of 1 µg/mL.

    • Incubate for 3-4 hours at 37°C, 5% CO₂.

  • Inflammasome Activation (Day 2):

    • Add ATP to a final concentration of 5 mM to activate the NLRP3 inflammasome.

    • Incubate for 1 hour at 37°C, 5% CO₂.

  • Sample Collection and Analysis (Day 2):

    • Carefully collect the cell culture supernatants.

    • Centrifuge the supernatants at 500 x g for 5 minutes to pellet any detached cells or debris.

    • Use the clarified supernatants to quantify secreted IL-1β using a commercial ELISA kit, following the manufacturer's instructions.

    • Use the same supernatants to measure pyroptosis via lactate dehydrogenase (LDH) release using a commercial cytotoxicity assay kit.

Experimental_Workflow cluster_workflow Experimental Workflow: NLRP3 Inhibition Assay node_seed 1. Seed & Differentiate THP-1 Cells (PMA, 24h) node_wash 2. Wash Cells (Remove PMA) node_seed->node_wash node_pretreat 3. Pre-treat with Inhibitor (Ac-YVAD-CHO, 1-2h) node_wash->node_pretreat node_prime 4. Prime with LPS (Signal 1) (1 µg/mL, 3-4h) node_pretreat->node_prime node_activate 5. Activate with ATP (Signal 2) (5 mM, 1h) node_prime->node_activate node_collect 6. Collect Supernatant node_activate->node_collect node_analyze 7. Analyze Samples node_collect->node_analyze node_elisa IL-1β ELISA node_analyze->node_elisa node_ldh LDH Assay (Pyroptosis) node_analyze->node_ldh

References

Application Notes and Protocols: Determining the Effective Concentration of Ac-AAVALLPAVLLALLAP-YVAD-CHO for Caspase-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-AAVALLPAVLLALLAP-YVAD-CHO is a cell-permeable, potent, and specific inhibitor of caspase-1. This peptide is composed of the caspase-1 inhibitory sequence YVAD (Tyr-Val-Ala-Asp) conjugated to a cell-permeable peptide sequence (AAVALLPAVLLALLAP), derived from the hydrophobic region of the Kaposi fibroblast growth factor signal peptide. This modification facilitates its entry into living cells, allowing for the direct inhibition of intracellular caspase-1 activity.

Caspase-1, a key inflammatory caspase, is activated within multi-protein complexes known as inflammasomes. Upon activation, caspase-1 is responsible for the proteolytic cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). It also cleaves gasdermin D, leading to a form of inflammatory cell death known as pyroptosis. Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making its inhibition a critical area of research for therapeutic intervention.

These application notes provide a comprehensive guide to determining the effective concentration of this compound for caspase-1 inhibition in a cellular context. While specific IC50 values for this cell-permeable iteration are not widely published, data for the parent inhibitor, Ac-YVAD-CHO, can serve as a valuable reference point. This document outlines the necessary experimental protocols to empower researchers to empirically determine the optimal working concentration for their specific cell type and experimental conditions.

Quantitative Data Summary

Due to the limited availability of specific IC50 values for this compound in peer-reviewed literature, we present the available data for the closely related and well-characterized caspase-1 inhibitor, Ac-YVAD-CHO. This information serves as a foundational guide for establishing a dose-response range for the cell-permeable variant.

InhibitorTargetKi (inhibition constant)IC50 (half-maximal inhibitory concentration)Effective Concentration in Cell-Based Assays
Ac-YVAD-CHO Human Caspase-10.76 nM[1][2]0.7 µM (human IL-1β release)[2]5 µM (inhibition of caspase-1 and IL-1β activation in LPS-treated THP-1 cell homogenates)[1][3]
Mouse Caspase-13.0 nM[2]2.5 µM (mouse IL-1β release)[2]15.6 µM (reduction of NO-induced thymocyte apoptosis)[2]
This compound Caspase-1Data not readily availableData not readily availableExpected to be in the low micromolar range, necessitating empirical determination.

Note: The cell-permeable sequence on this compound is designed to increase intracellular delivery. Therefore, it is anticipated that the effective extracellular concentration required for caspase-1 inhibition may be lower than that of Ac-YVAD-CHO. A dose-response experiment is crucial to determine the optimal concentration for your specific experimental system.

Signaling Pathway

Caspase1_Signaling_Pathway cluster_0 Inflammasome Activation cluster_1 Caspase-1 Inhibition cluster_2 Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP, toxins) NLRP3 NLRP3 Inflammasome (Sensor) ASC ASC (Adaptor) Pro_Casp1 Pro-Caspase-1 (Zymogen) Casp1 Active Caspase-1 Inhibitor This compound Pro_IL1b Pro-IL-1β IL1b Mature IL-1β Pro_IL18 Pro-IL-18 IL18 Mature IL-18 GSDMD Gasdermin D Pyroptosis Pyroptosis (Inflammatory Cell Death)

Experimental Protocols

To determine the effective concentration of this compound, a dose-response experiment should be performed. This involves treating cells with a range of inhibitor concentrations and then measuring caspase-1 activity and its downstream effects, such as IL-1β secretion.

Experimental Workflow

Experimental_Workflow cluster_0 Cell Preparation and Treatment cluster_1 Sample Collection and Analysis cluster_2 Data Analysis start Seed Cells (e.g., THP-1 macrophages) prime Prime Cells (e.g., with LPS) inhibit Pre-incubate with This compound (Dose-response concentrations) activate Activate Inflammasome (e.g., with ATP or Nigericin) collect Collect Supernatant and Cell Lysate caspase_assay Caspase-1 Activity Assay (Fluorometric or Colorimetric) il1b_assay IL-1β Release Assay (ELISA or Luminescent Assay) analyze Determine IC50 (Plot % Inhibition vs. [Inhibitor])

Protocol 1: Determination of Effective Concentration in THP-1 Macrophages

This protocol describes how to perform a dose-response experiment to determine the effective concentration of this compound for inhibiting caspase-1 activity in differentiated THP-1 macrophages.

Materials:

  • THP-1 monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound

  • DMSO (for dissolving the inhibitor)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Caspase-1 Activity Assay Kit (Fluorometric or Colorimetric)

  • IL-1β ELISA Kit or Luminescent Assay Kit

Procedure:

  • THP-1 Cell Differentiation:

    • Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium.

    • Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into macrophages.

    • Incubate for 48-72 hours. After incubation, macrophages will be adherent.

    • Gently aspirate the medium and wash the cells twice with warm PBS.

    • Add fresh, serum-free RPMI-1640 medium to the wells.

  • Priming:

    • Prime the differentiated THP-1 macrophages with LPS (1 µg/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a serial dilution of the inhibitor in serum-free RPMI-1640 medium. A suggested starting range is 0.1 µM to 50 µM. Include a vehicle control (DMSO only).

    • After the priming step, gently remove the LPS-containing medium and replace it with the medium containing the different concentrations of the inhibitor.

    • Pre-incubate the cells with the inhibitor for 1 hour.

  • Inflammasome Activation:

    • Activate the NLRP3 inflammasome by adding ATP (5 mM) or Nigericin (10-20 µM) to the wells.

    • Incubate for 1-2 hours.

  • Sample Collection:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the cell culture supernatant for the IL-1β release assay. Store at -80°C if not used immediately.

    • Lyse the remaining cells according to the manufacturer's protocol for the Caspase-1 Activity Assay Kit.

  • Quantification:

    • Perform the Caspase-1 Activity Assay and the IL-1β ELISA according to the manufacturers' instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Caspase-1 Activity Assay (Fluorometric)

This protocol provides a general procedure for measuring caspase-1 activity using a fluorometric assay based on the cleavage of a specific substrate.

Materials:

  • Cell lysate (from Protocol 1)

  • Caspase-1 Assay Buffer

  • Caspase-1 Substrate (e.g., Ac-YVAD-AFC)

  • Fluorometer with excitation at ~400 nm and emission at ~505 nm

  • 96-well black microplate

Procedure:

  • Prepare Reagents:

    • Thaw all components on ice.

    • Prepare the Caspase-1 Assay Buffer and substrate solution according to the kit manufacturer's instructions.

  • Assay Reaction:

    • Add 50 µL of cell lysate to each well of the 96-well black microplate.

    • Include a blank control (lysis buffer only).

    • Add 50 µL of the prepared Caspase-1 Substrate solution to each well.

    • Mix gently by tapping the plate.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis:

    • Subtract the blank reading from all sample readings.

    • Caspase-1 activity is proportional to the fluorescence signal.

Protocol 3: IL-1β Release Assay (ELISA)

This protocol provides a general procedure for measuring the concentration of secreted IL-1β in the cell culture supernatant using a sandwich ELISA.

Materials:

  • Cell culture supernatant (from Protocol 1)

  • IL-1β ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)

  • Wash Buffer

  • 96-well ELISA plate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C, according to the kit instructions.

  • Blocking:

    • Wash the plate with Wash Buffer.

    • Block the plate with the provided blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate.

    • Add 100 µL of standards and cell culture supernatants to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody:

    • Wash the plate.

    • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Streptavidin-HRP:

    • Wash the plate.

    • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

  • Substrate Development:

    • Wash the plate.

    • Add the TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction:

    • Add the stop solution to each well. The color will change from blue to yellow.

  • Measurement:

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of IL-1β in the samples.

Conclusion

This compound is a valuable tool for investigating the role of caspase-1 in cellular processes. Due to the variability in cell types and experimental conditions, it is imperative to empirically determine the effective concentration of this inhibitor. The protocols provided herein offer a robust framework for conducting dose-response experiments and accurately measuring caspase-1 inhibition. By following these guidelines, researchers can confidently establish the optimal conditions for utilizing this compound in their studies of inflammation and beyond.

References

Application of Ac-YVAD-CHO in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-CHO, also known as N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-formyl-3-carboxypropyl]-L-alaninamide, is a potent, selective, and reversible inhibitor of caspase-1.[1] Caspase-1, a key enzyme in the inflammatory cascade, is responsible for the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3] In the context of neuroscience, dysregulation of caspase-1 activity is implicated in various pathological processes, including neuroinflammation, apoptosis, and pyroptosis, which are hallmarks of several neurological disorders.[4][5] Consequently, Ac-YVAD-CHO and its analogs, such as the irreversible inhibitor Ac-YVAD-cmk, have emerged as critical research tools for investigating the role of caspase-1 in cerebral ischemia, traumatic brain injury, intracerebral hemorrhage, and neurodegenerative diseases.[2][4][6]

Mechanism of Action

Ac-YVAD-CHO acts as a competitive inhibitor of caspase-1 by mimicking its natural substrate, pro-IL-1β. The aldehyde group of Ac-YVAD-CHO forms a reversible covalent bond with the active site cysteine of caspase-1, thereby blocking its enzymatic activity.[7] This inhibition prevents the cleavage of pro-IL-1β and pro-IL-18 into their mature, biologically active forms, thus attenuating the downstream inflammatory signaling pathways.[2][3] Studies have demonstrated the high selectivity of Ac-YVAD-CHO for caspase-1 over other caspases, such as caspases-2, -3, -6, and -7.[1]

dot

cluster_0 Inflammatory Stimulus (e.g., LPS, ATP) cluster_1 NLRP3 Inflammasome Assembly cluster_2 Caspase-1 Activation & Cytokine Processing cluster_3 Downstream Effects Inflammatory Stimulus Inflammatory Stimulus NLRP3 NLRP3 Inflammatory Stimulus->NLRP3 ASC ASC NLRP3->ASC Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Caspase-1 (active) Caspase-1 (active) Pro-Caspase-1->Caspase-1 (active) Pro-IL-1β Pro-IL-1β Caspase-1 (active)->Pro-IL-1β cleavage Pro-IL-18 Pro-IL-18 Caspase-1 (active)->Pro-IL-18 cleavage Pyroptosis Pyroptosis Caspase-1 (active)->Pyroptosis IL-1β (mature) IL-1β (mature) Pro-IL-1β->IL-1β (mature) IL-18 (mature) IL-18 (mature) Pro-IL-18->IL-18 (mature) Neuroinflammation Neuroinflammation IL-1β (mature)->Neuroinflammation IL-18 (mature)->Neuroinflammation Ac-YVAD-CHO Ac-YVAD-CHO Ac-YVAD-CHO->Caspase-1 (active) Inhibition

Figure 1: Mechanism of action of Ac-YVAD-CHO.

Applications in Neuroscience Research

Ac-YVAD-CHO is a valuable tool for elucidating the role of caspase-1 in various neurological conditions.

  • Cerebral Ischemia: In models of stroke, Ac-YVAD-cmk has been shown to provide long-lasting neuroprotection by reducing infarct volume, apoptosis, and the levels of pro-inflammatory cytokines like IL-1β and TNF-α.[2]

  • Intracerebral Hemorrhage (ICH): Administration of Ac-YVAD-cmk in animal models of ICH has been demonstrated to reduce brain edema, improve neurological function, and decrease the activation of microglia.[4][6] The protective effects are associated with the downregulation of IL-1β, JNK, and MMP-9, leading to the preservation of the blood-brain barrier.[6][8]

  • Neuroinflammation and Apoptosis: Ac-YVAD-CHO has been utilized to study quinolinic acid-induced apoptosis in the striatum. Pre-treatment with the inhibitor was found to attenuate DNA fragmentation and increases in p53 protein levels, highlighting the involvement of caspase-1 in these processes.[9]

  • Postoperative Cognitive Dysfunction (POCD): In a mouse model of sevoflurane-induced cognitive dysfunction, Ac-YVAD-cmk was shown to ameliorate learning and memory impairments by reducing NLRP3 inflammasome activation and restoring mitophagy.[10]

Quantitative Data Summary

The following tables summarize quantitative data from key studies demonstrating the efficacy of Ac-YVAD-CHO and its analogs in various neuroscience research models.

Model Compound Dose Administration Route Key Findings Reference
Permanent Middle Cerebral Artery Occlusion (Rat)Ac-YVAD-cmk300 ng/ratIntracerebroventricular- 35.5% reduction in total infarct volume at 24h- 24.8% reduction in total infarct volume at 6d- 96.6% reduction in caspase-1 activity at 24h- 86.8% reduction in caspase-3 activity at 24h- 53% reduction in apoptosis at 24h- 60.5% reduction in IL-1β levels at 24h- 48.1% reduction in TNF-α levels at 24h[2]
Quinolinic Acid-Induced Striatal Lesions (Rat)Ac-YVAD-CHO2-8 µgIntrastriatal- Inhibition of internucleosomal DNA fragmentation- Inhibition of caspase-1 activity increase- Inhibition of p53 protein level increase[9]
Collagenase-Induced Intracerebral Hemorrhage (Mouse)Ac-YVAD-CMKHigh DoseIntralateral Ventricle- Significant reduction in brain edema at 24h- Significant improvement in neurological function at 24h- Downregulation of IL-1β, JNK, and MMP-9- Inhibition of ZO-1 degradation[6]
Intracerebral Hemorrhage (Rat)Ac-YVAD-cmkNot specifiedInjection- Decreased brain edema at 24h- Reduced activated microglia- Reduced mature IL-1β/IL-18 in perihematoma- Improved behavioral performance[4]

Experimental Protocols

In Vivo Model of Focal Cerebral Ischemia

This protocol is a generalized procedure based on the methodology described in studies investigating the neuroprotective effects of Ac-YVAD-cmk in a rat model of permanent middle cerebral artery occlusion (pMCAo).[2]

dot

cluster_0 Pre-Treatment cluster_1 Surgical Procedure cluster_2 Post-Operative Care cluster_3 Analysis A Animal Acclimatization B Anesthesia A->B C Induction of pMCAo B->C D Intracerebroventricular Injection (Ac-YVAD-cmk or Vehicle) C->D E Suturing and Recovery D->E F Behavioral Assessment E->F G Tissue Collection and Processing E->G H Histological Analysis (Infarct Volume) G->H I Biochemical Assays (Caspase Activity, Cytokine Levels) G->I

Figure 2: Experimental workflow for in vivo cerebral ischemia studies.

Materials:

  • Ac-YVAD-cmk

  • Vehicle (e.g., 0.6% DMSO in saline)

  • Anesthetic (e.g., chloral hydrate)

  • Stereotaxic apparatus

  • Hamilton syringe

  • Male Sprague Dawley rats (250-300g)

  • Surgical instruments

Procedure:

  • Animal Preparation: Acclimatize animals to laboratory conditions for at least one week. Fast the animals overnight before surgery with free access to water.

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., intraperitoneal injection of chloral hydrate).

  • Induction of pMCAo:

    • Place the anesthetized rat in a stereotaxic frame.

    • Perform a permanent occlusion of the middle cerebral artery using the intraluminal filament method.

  • Drug Administration:

    • Ten minutes after pMCAo, perform an intracerebroventricular injection.

    • Dissolve Ac-YVAD-cmk in the vehicle to the desired concentration (e.g., 100 ng/µl).

    • Inject 300 ng of Ac-YVAD-cmk in a volume of 3 µl (or vehicle) into the lateral ventricle using a Hamilton syringe.

  • Post-Operative Care: Suture the incision and allow the animal to recover in a warm environment. Provide food and water ad libitum.

  • Endpoint Analysis:

    • At desired time points (e.g., 24 hours or 6 days), euthanize the animals.

    • For histological analysis, perfuse the animals with saline followed by 4% paraformaldehyde. Collect the brains for infarct volume measurement.

    • For biochemical assays, decapitate the animals, rapidly remove the brains, and dissect the cortical and subcortical regions. Homogenize the tissue for caspase activity assays, ELISA for cytokine levels, and Western blotting.

In Vitro Model of Neuroinflammation

This protocol is a generalized procedure for inducing neuroinflammation in primary microglial cell cultures to assess the effects of Ac-YVAD-cmk.[4]

Materials:

  • Primary microglial cells

  • Cell culture medium (e.g., DMEM)

  • Thrombin

  • Ac-YVAD-cmk

  • Reagents for RT-PCR and Western blotting

Procedure:

  • Cell Culture: Culture primary microglial cells in appropriate cell culture plates until they reach the desired confluency.

  • Induction of Inflammation: Activate the microglia by treating them with thrombin for 24 hours.

  • Inhibitor Treatment: Pre-treat a subset of the thrombin-activated cells with Ac-YVAD-cmk at various concentrations.

  • Analysis:

    • RT-PCR: Isolate RNA from the cells to assess the transcript expression of NLRP3 and inflammatory factors.

    • Western Blotting: Prepare cell lysates to measure the protein expression of pro-caspase-1, cleaved caspase-1, and other inflammatory markers.

Signaling Pathways

Ac-YVAD-CHO primarily targets the caspase-1-mediated inflammatory pathway. Inhibition of caspase-1 has downstream effects on multiple signaling cascades implicated in neuronal injury.

dot

cluster_0 Caspase-1 Activation cluster_1 Cytokine Maturation cluster_2 Downstream Signaling cluster_3 Pathological Outcomes ICH / Ischemia ICH / Ischemia Pro-Caspase-1 Pro-Caspase-1 ICH / Ischemia->Pro-Caspase-1 Caspase-1 (active) Caspase-1 (active) Pro-Caspase-1->Caspase-1 (active) Pro-IL-1β Pro-IL-1β Caspase-1 (active)->Pro-IL-1β cleavage Apoptosis Apoptosis Caspase-1 (active)->Apoptosis Ac-YVAD-CHO Ac-YVAD-CHO Ac-YVAD-CHO->Caspase-1 (active) Inhibition IL-1β (mature) IL-1β (mature) Pro-IL-1β->IL-1β (mature) JNK Phosphorylation JNK Phosphorylation IL-1β (mature)->JNK Phosphorylation Neuroinflammation Neuroinflammation IL-1β (mature)->Neuroinflammation MMP-9 Upregulation MMP-9 Upregulation JNK Phosphorylation->MMP-9 Upregulation ZO-1 Degradation ZO-1 Degradation MMP-9 Upregulation->ZO-1 Degradation BBB Disruption BBB Disruption ZO-1 Degradation->BBB Disruption Neuronal Injury Neuronal Injury BBB Disruption->Neuronal Injury Neuroinflammation->Neuronal Injury Apoptosis->Neuronal Injury

Figure 3: Downstream signaling pathways affected by Ac-YVAD-CHO.

Conclusion

Ac-YVAD-CHO and its analogs are indispensable tools in neuroscience research for investigating the intricate role of caspase-1 in the pathophysiology of various neurological disorders. Their high selectivity and potent inhibitory activity allow for the precise dissection of caspase-1-mediated inflammatory and apoptotic pathways. The experimental protocols and data presented here provide a comprehensive resource for researchers and drug development professionals seeking to utilize these inhibitors in their studies. Further research employing Ac-YVAD-CHO will undoubtedly continue to shed light on the complex mechanisms of neuroinflammation and pave the way for the development of novel therapeutic strategies.

References

Application Notes and Protocols for Studying Neuroinflammation with Cell-Permeable Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-permeable caspase inhibitors as powerful research tools to investigate the roles of caspases in neuroinflammatory processes. This document outlines the mechanisms of action, provides detailed experimental protocols for their use in both in vitro and in vivo models of neuroinflammation, and presents key quantitative data to aid in experimental design and data interpretation.

Introduction: Caspases at the Crossroads of Apoptosis and Neuroinflammation

Caspases, a family of cysteine-aspartic proteases, are critical mediators of programmed cell death (apoptosis). However, mounting evidence reveals their non-apoptotic roles in orchestrating inflammatory responses, particularly within the central nervous system (CNS).[1][2] Neuroinflammation, a complex biological response involving glial cells (microglia and astrocytes), is a hallmark of various neurodegenerative diseases, traumatic brain injury, and stroke.[3]

Inflammatory caspases, such as caspase-1, -4, and -5, are key components of inflammasomes, multi-protein complexes that, when activated, lead to the maturation and secretion of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18.[1][2] Additionally, initiator and executioner caspases of the apoptotic cascade, including caspase-8 and caspase-3, have been implicated in the activation of microglia and the production of inflammatory mediators, independent of their cell death-inducing functions.[4] The dual role of caspases in both apoptosis and inflammation makes them attractive therapeutic targets for neuroinflammatory disorders.

Cell-permeable caspase inhibitors offer a valuable approach to dissect the specific contributions of different caspases to neuroinflammation. These inhibitors are typically short peptides that mimic the caspase cleavage site and are modified with a fluoromethylketone (FMK) or other reactive group that irreversibly binds to the active site of the enzyme.[5] Their cell permeability allows for their use in both cell culture and in vivo studies.

Featured Cell-Permeable Caspase Inhibitors

A variety of cell-permeable caspase inhibitors are commercially available, each with varying degrees of specificity.

Inhibitor NameTarget Caspase(s)Common AcronymTypical Working Concentration (In Vitro)Key Applications in Neuroinflammation Research
Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketonePan-caspase inhibitor (inhibits most caspases)Z-VAD-FMK10-50 µM[4][6]Broadly inhibiting caspase activity to determine the overall involvement of caspases in a neuroinflammatory response.[1][7]
Carbobenzoxy-Aspartyl-Glutamyl-Valyl-Aspartyl-fluoromethylketoneCaspase-3/7 inhibitorZ-DEVD-FMK10-100 µM[8][9]Investigating the specific role of the executioner caspase-3 in microglia activation and neuronal damage.[8][10]
BelnacasanCaspase-1 inhibitorVX-7651-10 µM (in vitro)[11], 25-200 mg/kg (in vivo)[12][13]Specifically targeting the inflammasome pathway by inhibiting caspase-1-mediated cytokine processing.[14][15]
Carbobenzoxy-Tyrosyl-Valyl-Alanyl-Aspartyl-fluoromethylketoneCaspase-1 inhibitorZ-YVAD-FMK10-50 µMA specific tool to study the role of caspase-1 in inflammatory pain and cytokine release.[2]

Table 1: Commonly Used Cell-Permeable Caspase Inhibitors in Neuroinflammation Research. This table summarizes key information for selecting the appropriate inhibitor for your experimental needs.

Signaling Pathways and Experimental Workflow

Caspase Signaling in Neuroinflammation

The diagram below illustrates the central role of caspases in mediating neuroinflammatory pathways. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the activation of both inflammatory and apoptotic caspases, contributing to the production of pro-inflammatory cytokines and potential neuronal damage.

Caspase_Neuroinflammation_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->TLR4 NLRP3 NLRP3 Inflammasome Inflammatory_Stimuli->NLRP3 MyD88 MyD88 TLR4->MyD88 Pro_Caspase8 Pro-Caspase-8 TLR4->Pro_Caspase8 NFkB NF-κB Activation MyD88->NFkB Pro_IL1b Pro-IL-1β Pro-IL-18 NFkB->Pro_IL1b IL1b Mature IL-1β IL-18 Pro_IL1b->IL1b Pro_Caspase1 Pro-Caspase-1 NLRP3->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Autocatalysis Caspase1->Pro_IL1b Cleavage Microglia_Activation Microglia Activation Caspase1->Microglia_Activation Neurotoxicity Neurotoxicity IL1b->Neurotoxicity Caspase8 Active Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Caspase3->Microglia_Activation Microglia_Activation->Neurotoxicity

Caption: Caspase signaling pathways in neuroinflammation.

General Experimental Workflow

The following diagram outlines a typical workflow for studying the effects of cell-permeable caspase inhibitors on neuroinflammation in an in vitro model.

Experimental_Workflow Cell_Culture 1. Cell Culture (Microglia, Neurons, or Co-cultures) Pre_treatment 2. Pre-treatment (Caspase Inhibitor or Vehicle) Cell_Culture->Pre_treatment Stimulation 3. Inflammatory Stimulation (e.g., LPS, ATP) Pre_treatment->Stimulation Incubation 4. Incubation (Time-course) Stimulation->Incubation Data_Collection 5. Data Collection & Analysis Incubation->Data_Collection Caspase_Activity Caspase Activity Assay Data_Collection->Caspase_Activity Cytokine_Analysis Cytokine Measurement (ELISA) Data_Collection->Cytokine_Analysis Cell_Viability Cell Viability/Toxicity Assay Data_Collection->Cell_Viability Western_Blot Western Blot (Protein expression) Data_Collection->Western_Blot

Caption: General experimental workflow for in vitro studies.

Detailed Experimental Protocols

In Vitro Model of Microglial Activation

This protocol describes the use of a pan-caspase inhibitor, Z-VAD-FMK, to investigate the role of caspases in lipopolysaccharide (LPS)-induced microglial activation.

Materials:

  • Microglial cell line (e.g., BV-2) or primary microglia

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Z-VAD-FMK (stock solution in DMSO)[5]

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • Reagents for downstream analysis (e.g., ELISA kit for TNF-α, Griess reagent for nitric oxide, Caspase-Glo® 3/7 Assay kit)

Procedure:

  • Cell Seeding: Seed microglia in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Inhibitor Pre-treatment: The next day, pre-treat the cells with Z-VAD-FMK at a final concentration of 20-50 µM for 1-2 hours.[4][6] A vehicle control (DMSO) should be included.

  • Inflammatory Stimulation: Induce neuroinflammation by adding LPS to a final concentration of 100 ng/mL.

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, or 24 hours).

  • Analysis:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokine Secretion: Quantify the levels of TNF-α, IL-6, or IL-1β in the culture supernatant using ELISA.

    • Caspase-3/7 Activity: Measure caspase-3/7 activity in cell lysates using a luminescent or fluorescent assay kit.

    • Cell Viability: Assess cell viability using an MTT or LDH assay to ensure the observed effects are not due to cytotoxicity of the inhibitor.

In Vivo Model of Neuroinflammation

This protocol provides a general guideline for administering VX-765, a caspase-1 inhibitor, in a mouse model of traumatic brain injury (TBI) to assess its neuroprotective effects.[12]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • VX-765

  • Vehicle (e.g., 0.5% methylcellulose)

  • Surgical instruments for inducing TBI (e.g., controlled cortical impact device)

  • Anesthesia (e.g., isoflurane)

  • Perfusion solutions (saline and 4% paraformaldehyde)

  • Reagents for immunohistochemistry and Western blotting

Procedure:

  • Animal Model: Induce TBI in anesthetized mice using a controlled cortical impact device. Sham-operated animals should be used as controls.

  • Inhibitor Administration: Administer VX-765 orally at a dose of 50-100 mg/kg, starting 1 hour post-TBI and continuing once daily for 7 days.[12][13] A vehicle-treated group should be included.

  • Behavioral Assessment: Perform neurological severity score (NSS) or other relevant behavioral tests at different time points post-TBI to assess functional recovery.

  • Tissue Collection: At the end of the experiment (e.g., 7 days post-TBI), perfuse the animals with saline followed by 4% paraformaldehyde. Collect the brains for histological and biochemical analysis.

  • Analysis:

    • Immunohistochemistry: Stain brain sections for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and neuronal damage (e.g., Fluoro-Jade C).

    • Western Blotting: Analyze protein levels of active caspase-1, IL-1β, and other inflammatory markers in brain tissue homogenates.

    • ELISA: Quantify cytokine levels in brain tissue homogenates.

Quantitative Data and Interpretation

The following table provides a summary of IC50 values for various caspase inhibitors, which can be useful for determining appropriate working concentrations.

InhibitorTarget CaspaseIC50 (nM)Reference
Z-VAD-FMKCaspase-1~10[1]
Caspase-3~0.2[1]
Caspase-8~0.5[1]
Z-DEVD-FMKCaspase-3~0.2-20[9][10]
VX-765 (VRT-043198)Caspase-13.68 - 9.91[16]
Z-YVAD-FMKCaspase-1~0.2[2]

Table 2: IC50 Values of Selected Caspase Inhibitors. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity in vitro.

Troubleshooting and Considerations

  • Inhibitor Specificity: While some inhibitors are marketed as specific for a particular caspase, they may exhibit off-target effects at higher concentrations. It is crucial to use the lowest effective concentration and include appropriate controls.

  • Cell Permeability: The efficiency of cell penetration can vary between inhibitors and cell types. Optimization of incubation times and concentrations may be necessary.

  • Cytotoxicity: High concentrations of caspase inhibitors or their solvents (e.g., DMSO) can be toxic to cells. Always perform a dose-response curve and assess cell viability.

  • In Vivo Delivery: The route of administration, dosage, and formulation of the inhibitor are critical for in vivo studies. Pharmacokinetic and pharmacodynamic properties should be considered.

By carefully designing and executing experiments using cell-permeable caspase inhibitors, researchers can gain valuable insights into the complex roles of caspases in neuroinflammation and pave the way for the development of novel therapeutic strategies for a range of neurological disorders.

References

Application Notes and Protocols for Ac-AAVALLPAVLLALLAP-YVAD-CHO in Models of Autoimmune Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-AAVALLPAVLLALLAP-YVAD-CHO is a cell-permeable, potent, and specific inhibitor of caspase-1. The peptide consists of two key components: the N-terminal sequence Ac-AAVALLPAVLLALLAP, a hydrophobic signal peptide that facilitates cell entry, and the C-terminal tetrapeptide YVAD (Tyr-Val-Ala-Asp) with a C-terminal aldehyde group (CHO), which is the recognition and inhibitory motif for caspase-1. Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical enzyme in the inflammatory cascade. It is responsible for the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). These cytokines are key mediators in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis (RA) and multiple sclerosis (MS). By inhibiting caspase-1, this compound offers a targeted approach to modulate the inflammatory response in these conditions.

These application notes provide a summary of the available data on the use of caspase-1 inhibitors in preclinical models of autoimmune disease and detailed protocols for in vivo and in vitro studies. While specific data for this compound in these models is limited, the information presented here is based on studies using other potent caspase-1 inhibitors with a similar mechanism of action, providing a strong foundation for designing experiments with this compound.

Data Presentation

The following tables summarize the quantitative data from studies using caspase-1 inhibitors in animal models of rheumatoid arthritis (Collagen-Induced Arthritis - CIA) and multiple sclerosis (Experimental Autoimmune Encephalomyelitis - EAE). This data can be used as a reference for expected outcomes when using this compound.

Table 1: In Vivo Efficacy of Caspase-1 Inhibitors in Collagen-Induced Arthritis (CIA) Model

Animal ModelCompoundDosing RegimenKey FindingsReference
DBA/1 MiceVX765100 mg/kg, i.p., twice dailySignificant reduction in clinical arthritis score. Decreased serum levels of IL-1β and IL-18.[1]
DBA/1 MiceVX765100 mg/kg, i.p., twice dailyReduced synovitis and bone erosion.[1]
Caspase-1 deficient mice--Reduced joint inflammation and cartilage damage in chronic arthritis.[2]

Table 2: In Vivo Efficacy of Caspase-1 Inhibitors in Experimental Autoimmune Encephalomyelitis (EAE) Model

| Animal Model | Compound | Dosing Regimen | Key Findings | Reference | | :--- | :--- | :--- | :--- | | C57BL/6 Mice | VX-765 | Not specified | Reduced expression of inflammasome and pyroptosis-associated proteins in the CNS. Prevented axonal injury and improved neurobehavioral performance. |[3][4] | | C57BL/6 Mice | VX-765 | Not specified | Reduced demyelination. |[3][4] | | Progressive MS Model (Cuprizone) | VX-765 | Intranasal delivery | Abrogated BMC and caspase-1 activation, demyelination, and axonal injury. Restored suppressed glucose metabolism in the thalamus, hippocampus, and cortex. |[5] |

Table 3: In Vitro Effects of Caspase-1 Inhibition

Cell TypeCompoundConcentrationKey FindingsReference
Human Microglia and OligodendrocytesVX-765Not specifiedInhibition of inflammasome activation and pyroptosis.[3][4]
Fibroblast-like synoviocytes (RA patients)Z-WEHD-fmk (Caspase-5 inhibitor)Not specifiedReduction in mRNA expression of IL-1β, IL-6, and IL-18.[6]

Signaling Pathways and Experimental Workflows

dot

signaling_pathway Caspase-1 Signaling Pathway in Autoimmune Disease cluster_inflammasome Inflammasome Activation cluster_cytokines Cytokine Maturation and Secretion cluster_inhibition Inhibition cluster_cellular_effects Cellular Effects in Autoimmunity PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Activates pro_caspase1 Pro-Caspase-1 NLRP3->pro_caspase1 Recruits caspase1 Active Caspase-1 pro_caspase1->caspase1 Cleavage pro_IL1b Pro-IL-1β caspase1->pro_IL1b Cleaves pro_IL18 Pro-IL-18 caspase1->pro_IL18 Cleaves Cell_Death Pyroptosis caspase1->Cell_Death IL1b Mature IL-1β pro_IL1b->IL1b Secretion Secretion IL1b->Secretion IL18 Mature IL-18 pro_IL18->IL18 IL18->Secretion Th1_Th17 Th1/Th17 Differentiation IL18->Th1_Th17 Inflammation Inflammation Secretion->Inflammation Ac_AAVALLPAVLLALLAP_YVAD_CHO This compound Ac_AAVALLPAVLLALLAP_YVAD_CHO->caspase1 Inhibits experimental_workflow In Vivo Experimental Workflow for Autoimmune Models cluster_model_induction Model Induction cluster_treatment Treatment cluster_monitoring Monitoring and Endpoint Analysis Induction Induce CIA or EAE in Mice Treatment_Group Administer this compound Induction->Treatment_Group Vehicle_Group Administer Vehicle Control Induction->Vehicle_Group Clinical_Scoring Daily Clinical Scoring Treatment_Group->Clinical_Scoring Vehicle_Group->Clinical_Scoring Histology Histopathological Analysis of Joints/CNS Clinical_Scoring->Histology Cytokine_Analysis Cytokine Measurement (ELISA) Clinical_Scoring->Cytokine_Analysis T_Cell_Analysis T-Cell Profiling (Flow Cytometry) Clinical_Scoring->T_Cell_Analysis

References

Application Notes and Protocols for Detecting Cleaved Caspase-1 via Western Blot Following Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspase-1, an inflammatory caspase, is a key mediator of the innate immune response. Its activation within a multi-protein complex known as the inflammasome leads to the cleavage of pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their active forms.[1][2] This process also initiates a form of programmed cell death called pyroptosis.[3][4] Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it a critical target for therapeutic intervention.[4]

Western blotting is a robust and widely used technique to assess caspase-1 activation by detecting its cleaved fragments.[1][2] Caspase-1 is synthesized as an inactive zymogen (pro-caspase-1, approximately 45 kDa) and upon activation, it undergoes autoproteolysis to generate the active p20 and p10 subunits.[2][3] Detecting these cleaved fragments provides direct evidence of caspase-1 activation. This document provides a detailed protocol for the detection of cleaved caspase-1 by Western blot, with a specific focus on evaluating the efficacy of caspase-1 inhibitors.

Signaling Pathway of Caspase-1 Activation and Inhibition

The activation of caspase-1 is a tightly regulated process initiated by the assembly of the inflammasome complex in response to cellular stress or infection.[5] Caspase-1 inhibitors can block this process at various stages, primarily by targeting the active site of the enzyme to prevent substrate cleavage.[4]

Caspase1_Pathway cluster_0 Cellular Environment cluster_1 Inflammasome Assembly & Caspase-1 Activation cluster_2 Downstream Effects cluster_3 Inhibitor Action PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Activation Signal Pro_Casp1 Pro-Caspase-1 (p45) NLRP3->Pro_Casp1 Recruitment & Dimerization Active_Casp1 Active Caspase-1 (p20/p10) Pro_Casp1->Active_Casp1 Autocleavage Pro_IL1B Pro-IL-1β Active_Casp1->Pro_IL1B Cleavage Pro_GSDMD Pro-Gasdermin D Active_Casp1->Pro_GSDMD Cleavage IL1B Mature IL-1β GSDMD_N GSDMD-N Pore Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Inhibitor Caspase-1 Inhibitor (e.g., Z-YVAD-fmk) Inhibitor->Active_Casp1 Inhibition

Caption: Caspase-1 activation pathway and point of inhibition.

Experimental Workflow

The overall experimental workflow for assessing the efficacy of a caspase-1 inhibitor involves cell culture and treatment, sample preparation from both cell lysates and supernatants, followed by Western blot analysis.

WB_Workflow Cell_Culture 1. Cell Culture & Seeding Inhibitor_Treatment 2. Pre-treatment with Caspase-1 Inhibitor Cell_Culture->Inhibitor_Treatment Stimulation 3. Inflammasome Stimulation (e.g., LPS + Nigericin) Inhibitor_Treatment->Stimulation Sample_Collection 4. Sample Collection Stimulation->Sample_Collection Supernatant_Prep 5a. Supernatant Precipitation (TCA or Chloroform/Methanol) Sample_Collection->Supernatant_Prep Lysate_Prep 5b. Cell Lysate Preparation Sample_Collection->Lysate_Prep SDS_PAGE 7. SDS-PAGE Supernatant_Prep->SDS_PAGE Protein_Quant 6. Protein Quantification (BCA Assay for Lysates) Lysate_Prep->Protein_Quant Protein_Quant->SDS_PAGE Transfer 8. Protein Transfer to Membrane (PVDF) SDS_PAGE->Transfer Blocking 9. Blocking Transfer->Blocking Primary_Ab 10. Primary Antibody Incubation (anti-cleaved Caspase-1) Blocking->Primary_Ab Secondary_Ab 11. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 12. Detection (ECL) Secondary_Ab->Detection Analysis 13. Data Analysis Detection->Analysis

Caption: Experimental workflow for cleaved caspase-1 Western blot.

Detailed Experimental Protocol

This protocol is optimized for cultured cells, such as macrophages, which are commonly used for studying inflammasome activation.

Materials and Reagents
Reagent/MaterialRecommended Specifications
Cell Culture
Cell Linee.g., THP-1 macrophages, bone marrow-derived macrophages (BMDMs)
Culture MediumRPMI-1640, 10% FBS (use serum-free for stimulation[2][6]), 1% Pen/Strep
Inflammasome Priming AgentLipopolysaccharide (LPS), Ultrapure
Inflammasome Activating AgentNigericin or ATP
Caspase-1 Inhibitore.g., Z-YVAD-fmk
Sample Preparation
Lysis BufferRIPA buffer or a buffer with 50 mM HEPES (pH 7.5), 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA[7]
Protease Inhibitor CocktailEssential to prevent protein degradation[8]
Supernatant PrecipitationTrichloroacetic acid (TCA) or Chloroform/Methanol[9]
Protein QuantificationBCA Protein Assay Kit
Western Blotting
SDS-PAGE Gels12-15% Tris-Glycine gels are suitable for resolving p20/p10 fragments[3][9]
Transfer MembranePVDF membrane (0.22 or 0.45 µm)
Blocking Buffer5% non-fat dry milk or 5% BSA in TBS-T (0.1% Tween-20)
Primary AntibodyAnti-cleaved Caspase-1 (p20 specific)
Secondary AntibodyHRP-conjugated anti-rabbit or anti-mouse IgG
Detection ReagentEnhanced Chemiluminescence (ECL) substrate
Procedure
  • Cell Seeding and Treatment:

    • Seed cells (e.g., 1-2 x 10^6 cells/well in a 12-well plate) and allow them to adhere overnight.

    • Pre-incubate cells with the desired concentrations of the caspase-1 inhibitor for 1-2 hours.

    • Prime the cells with LPS (e.g., 50-100 ng/mL) for 3-4 hours to induce pro-caspase-1 and pro-IL-1β expression.

    • Stimulate inflammasome activation with an agent like Nigericin (e.g., 10-20 µM) or ATP (e.g., 2.5-5 mM) for 30-60 minutes.

  • Sample Collection and Preparation:

    • Supernatant: Carefully collect the cell culture supernatant. It is crucial to use serum-free media during stimulation to avoid interference from high protein content like albumin.[6]

      • Centrifuge the supernatant to remove any detached cells.

      • Precipitate the proteins using TCA or a chloroform/methanol protocol.[9] For TCA precipitation, add an equal volume of 20% TCA, incubate on ice for 30 minutes, centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C, wash the pellet with cold acetone, and air-dry.[9]

      • Resuspend the protein pellet in 1x SDS-PAGE sample buffer.

    • Cell Lysate:

      • Wash the adherent cells with ice-cold PBS.

      • Lyse the cells directly in ice-cold lysis buffer supplemented with a protease inhibitor cocktail.[7][8]

      • Scrape the cells, transfer to a microfuge tube, and centrifuge to pellet cell debris.

      • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a BCA assay. This step is generally not performed for precipitated supernatants; equal volume loading is standard practice.

  • SDS-PAGE and Protein Transfer:

    • For cell lysates, load 20-50 µg of total protein per lane. For precipitated supernatants, load the entire sample resuspended in a fixed volume of sample buffer.[7]

    • Separate proteins on a 12-15% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBS-T for 1 hour at room temperature.[7][10]

    • Incubate the membrane with the primary antibody specific for cleaved caspase-1 (p20 subunit) overnight at 4°C with gentle shaking.[11] Refer to the manufacturer's datasheet for the recommended antibody dilution.

    • Wash the membrane three to four times with TBS-T for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane again as described above.

  • Detection and Analysis:

    • Incubate the membrane with an ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

    • The appearance of a band at ~20 kDa in the supernatant of stimulated samples indicates caspase-1 activation. A reduction in the intensity of this band in inhibitor-treated samples signifies successful inhibition. Pro-caspase-1 (~45 kDa) can be detected in the cell lysates.

Data Presentation and Interpretation

Quantitative data from Western blot experiments should be presented clearly to allow for easy comparison between different treatment groups.

Table 1: Recommended Reagent Concentrations and Loading Amounts

ParameterRecommended RangeNotes
Cell Lysate Protein Load 20-100 µ g/lane Higher amounts may be needed for low-abundance targets.[8][12]
Primary Antibody Dilution 1:500 - 1:2000Optimize based on antibody performance and target abundance.[7][10]
Secondary Antibody Dilution 1:5000 - 1:20,000Higher dilutions can help reduce background.[7][10]
LPS Priming 50 - 500 ng/mLConcentration and time may need optimization for cell type.
Nigericin Stimulation 10 - 20 µM
ATP Stimulation 2.5 - 5 mM
Caspase-1 Inhibitor Varies by compoundPerform a dose-response curve to determine IC50.

Interpreting the Results:

  • Positive Control (Stimulated, no inhibitor): A strong band for cleaved caspase-1 (p20) should be visible in the supernatant lane, and a band for pro-caspase-1 (p45) in the cell lysate lane.

  • Negative Control (Unstimulated): No or very faint cleaved caspase-1 band should be detected.

  • Inhibitor Treatment: A dose-dependent decrease in the intensity of the cleaved caspase-1 (p20) band in the supernatant indicates effective inhibition.

  • Loading Control: For cell lysates, probing for a housekeeping protein (e.g., GAPDH, β-actin) is essential to ensure equal protein loading.

Troubleshooting

ProblemPossible CauseSuggested Solution
No/Weak Signal for Cleaved Caspase-1 Insufficient stimulation or incorrect timing.Optimize stimulation time and concentration.[12]
Protein degradation.Use fresh lysates and always include protease inhibitors.[8]
Low protein load.Increase the amount of protein loaded per lane.[12]
Inefficient transfer of small proteins.Use a smaller pore size membrane (0.22 µm) and optimize transfer conditions.
Inactive detection reagents.Use fresh ECL substrate.
High Background Insufficient blocking or washing.Increase blocking time and the number/duration of washes.
Primary or secondary antibody concentration too high.Titrate antibodies to optimal concentrations.
Non-specific Bands Antibody cross-reactivity.Ensure the primary antibody is specific for the cleaved form.[11]
Protein degradation products.Use fresh samples and protease inhibitors.[8]

By following this detailed protocol and considering the provided application notes, researchers can effectively utilize Western blotting to investigate the activation of caspase-1 and assess the efficacy of potential inhibitors.

References

Application Notes and Protocols for Measuring Ac-YVAD-CHO Inhibitory Activity in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-CHO is a potent, reversible, and selective tetrapeptide inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2][3] Caspase-1 plays a crucial role in the innate immune response as a key component of the inflammasome, a multiprotein complex that triggers inflammation.[4][5] Upon activation, caspase-1 cleaves the precursor forms of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, active forms.[4][6][7] It also cleaves Gasdermin D to induce pyroptosis, a pro-inflammatory form of programmed cell death.[4][5] Given its central role in inflammation, inhibition of caspase-1 is a key therapeutic strategy for a range of inflammatory diseases.

These application notes provide a detailed protocol for determining the inhibitory activity of Ac-YVAD-CHO against caspase-1 in vitro using a fluorometric assay. This method is based on the cleavage of a specific caspase-1 substrate, Ac-YVAD-AFC, where AFC (7-amino-4-trifluoromethylcoumarin) is a fluorescent reporter.[8]

Signaling Pathway and Experimental Workflow

To understand the context of this assay, it is important to visualize the caspase-1 signaling pathway and the experimental workflow for assessing its inhibition.

Caspase-1 Signaling Pathway cluster_0 Inflammasome Activation cluster_1 Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP, toxins) NLRP3 NLRP3 Inflammasome Sensor PAMPs_DAMPs->NLRP3 Signal 1 & 2 ASC ASC (Adaptor Protein) NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 (Zymogen) ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD N-terminal (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Caspase-1 activation via the NLRP3 inflammasome and its downstream effects.

Inhibitory Assay Workflow start Start reagents Prepare Reagents: - Recombinant Caspase-1 - Ac-YVAD-CHO (Inhibitor) - Ac-YVAD-AFC (Substrate) - Assay Buffer start->reagents incubation_inhibitor Incubate Caspase-1 with varying concentrations of Ac-YVAD-CHO reagents->incubation_inhibitor add_substrate Add Ac-YVAD-AFC Substrate to initiate reaction incubation_inhibitor->add_substrate incubation_reaction Incubate at 37°C add_substrate->incubation_reaction measure_fluorescence Measure Fluorescence (Ex/Em = 400/505 nm) over time incubation_reaction->measure_fluorescence data_analysis Data Analysis: - Calculate reaction rates - Plot % Inhibition vs. [Inhibitor] - Determine IC50 value measure_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining the IC50 of Ac-YVAD-CHO.

Quantitative Data: Inhibitory Potency of Ac-YVAD-CHO

The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to quantify the potency of an inhibitor. Ac-YVAD-CHO is highly selective for caspase-1.

Enzyme TargetInhibitory Constant (Ki)IC50Reference
Human Caspase-1 (ICE) 0.76 nM 0.7 µM [1]
Mouse Caspase-1 (ICE)3.0 nM2.5 µM[1]
Caspase-4163-970 nM-[2][9]
Caspase-5163-970 nM-[2][9]
Caspase-8163-970 nM-[2][9]
Caspase-9163-970 nM-[2][9]
Caspase-10163-970 nM-[2][9]
Caspase-2>10,000 nM-[2][9]
Caspase-3>10,000 nM-[2][9]
Caspase-6>10,000 nM-[2][9]
Caspase-7>10,000 nM-[2][9]

Note: Ki and IC50 values can vary depending on the assay conditions, such as substrate concentration.

Experimental Protocol: Fluorometric Assay for Caspase-1 Inhibition

This protocol outlines a method to determine the IC50 value of Ac-YVAD-CHO for recombinant human caspase-1.

Materials and Reagents
  • Recombinant active human caspase-1

  • Ac-YVAD-CHO (Caspase-1 inhibitor)

  • Ac-YVAD-AFC (Caspase-1 substrate, fluorogenic)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • DMSO (for dissolving inhibitor and substrate)

  • 96-well black microplate, flat bottom

  • Fluorometric microplate reader with excitation at ~400 nm and emission at ~505 nm

  • Standard laboratory equipment (pipettes, tubes, etc.)

Procedure
  • Preparation of Reagents:

    • Ac-YVAD-CHO Stock Solution: Prepare a 10 mM stock solution of Ac-YVAD-CHO in DMSO.

    • Ac-YVAD-AFC Stock Solution: Prepare a 10 mM stock solution of Ac-YVAD-AFC in DMSO.

    • Recombinant Caspase-1: Reconstitute the enzyme according to the manufacturer's instructions to a desired stock concentration (e.g., 1 unit/µL). Dilute further in Assay Buffer to the final working concentration just before use. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

  • Assay Setup:

    • Prepare serial dilutions of the Ac-YVAD-CHO inhibitor in Assay Buffer. A typical starting point for the final concentration in the well would range from 1 pM to 10 µM. Remember to include a "no inhibitor" control (vehicle only, e.g., DMSO in Assay Buffer) and a "no enzyme" blank.

    • Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.

    • Add 10 µL of the serially diluted Ac-YVAD-CHO or vehicle control to the appropriate wells.

    • Add 20 µL of the diluted recombinant caspase-1 to all wells except the "no enzyme" blank. For the blank wells, add 20 µL of Assay Buffer.

    • Mix gently by tapping the plate and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement of Reaction:

    • Prepare the substrate working solution by diluting the Ac-YVAD-AFC stock solution in Assay Buffer to a final concentration of 50-100 µM. The final concentration in the well will be lower.

    • To initiate the reaction, add 20 µL of the Ac-YVAD-AFC working solution to all wells. The total volume in each well should now be 100 µL.

    • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

    • Measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each concentration of the inhibitor, determine the rate of reaction (V) by plotting fluorescence units (RFU) against time (minutes). The slope of the linear portion of this curve represents the reaction rate.

    • Calculate the percentage of inhibition for each concentration of Ac-YVAD-CHO using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[10][11] The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.[11]

Conclusion

This application note provides a comprehensive guide for researchers to measure the inhibitory activity of Ac-YVAD-CHO against caspase-1. The provided protocols and reference data will aid in the accurate assessment of this and other potential caspase-1 inhibitors, facilitating research and development in the field of inflammation and immunology. The specificity of the assay can be confirmed by running parallel experiments with and without the specific inhibitor.[12]

References

Application Notes & Protocols: Targeted Delivery of Ac-AAVALLPAVLLALLAP-YVAD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note: A Cell-Permeable Peptide for Caspase-1 Inhibition

Introduction

Ac-AAVALLPAVLLALLAP-YVAD-CHO is a potent and cell-permeable inhibitor of caspase-1, an enzyme central to inflammatory signaling pathways.[1] This synthetic peptide is composed of two key functional domains:

  • A Cell-Penetrating Peptide (CPP): The N-terminal sequence, Ac-AAVALLPAVLLALLAP, corresponds to the hydrophobic region of the signal peptide from Kaposi fibroblast growth factor (K-FGF). This domain facilitates the peptide's translocation across the plasma membrane, ensuring efficient intracellular delivery without the need for additional transfection reagents.[2][3]

  • A Caspase-1 Inhibitor: The C-terminal tetrapeptide aldehyde, YVAD-CHO, is a highly specific and reversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[4] It exhibits a high affinity for the active site of human caspase-1, with a K_i_ value of 0.76 nM.[4][5]

Caspase-1 is a critical mediator of innate immunity. Its activation is governed by intracellular multiprotein complexes called inflammasomes (e.g., NLRP3, NLRC4, AIM2), which assemble in response to pathogenic and endogenous danger signals.[6][7][8][9] Once activated, caspase-1 initiates two key downstream events: the proteolytic maturation of pro-inflammatory cytokines IL-1β and IL-18, and the cleavage of Gasdermin D (GSDMD).[7][9][10] The N-terminal fragment of cleaved GSDMD forms pores in the cell membrane, leading to the release of mature cytokines and a lytic, pro-inflammatory form of cell death known as pyroptosis.[6][7][11]

By specifically targeting caspase-1, this compound provides a powerful tool for studying and potentially mitigating inflammatory processes. Its applications span research areas including immunology, oncology, and neurobiology, with particular relevance for investigating conditions associated with dysregulated inflammasome activity.

Target Cell Types

The primary targets for this inhibitor are cell types that play a significant role in inflammation and are known to activate the inflammasome pathway. These include:

  • Immune Cells: Macrophages and monocytes (including the human THP-1 cell line) are key players in inflammasome activation.[5][12] Neutrophils also utilize this pathway.

  • Epithelial Cells: Keratinocytes and pancreatic cells have been shown to exhibit inflammasome-mediated responses.[5][13]

  • Cancer Cells: The inhibitor has demonstrated anti-tumor activity, suggesting utility in specific cancer cell lines, such as those derived from pancreatic carcinoma.[1][14]

  • Neural Cells: Studies using the Ac-YVAD-CHO inhibitor in the rat striatum indicate its potential for investigating neuroinflammatory processes.[15]

Signaling Pathway

The diagram below illustrates the canonical inflammasome activation pathway and highlights the inhibitory action of this compound.

Inflammasome_Pathway cluster_activation Signal 1 (Priming) cluster_inflammasome Signal 2 (Activation) cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs TLR TLR / IL-1R PAMPs->TLR binds NFkB NF-κB Activation TLR->NFkB Pro_IL1B Pro-IL-1β & NLRP3 Transcription NFkB->Pro_IL1B Stimuli ATP, Toxins, Crystals NLRP3 NLRP3 Stimuli->NLRP3 activates ASC ASC (Adapter) NLRP3->ASC recruits Inflammasome Inflammasome Assembly NLRP3->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits ASC->Inflammasome ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates Pro_Cytokines Pro-IL-1β Pro-IL-18 Casp1->Pro_Cytokines cleaves Pro_GSDMD Gasdermin D (GSDMD) Casp1->Pro_GSDMD cleaves Inhibitor Ac-AAVALLPAVLLALLAP -YVAD-CHO Inhibitor->Casp1 Inhibits Cytokines Mature IL-1β / IL-18 (Secretion) Pro_Cytokines->Cytokines GSDMD_N GSDMD N-Terminus Pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis forms pores

Caption: Canonical inflammasome pathway showing inhibition of Caspase-1.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Full Name N-Acetyl-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Tyr-Val-Ala-Asp-aldehyde
Molecular Formula C₉₇H₁₆₀N₂₀O₂₄
Molecular Weight 1990.43 g/mol
Target Caspase-1 (ICE), Caspase-4, Caspase-5
Potency (K_i_) ~1 nM for Caspase-1
Appearance White solid
Solubility Soluble in DMSO (e.g., 5 mg/mL)
Storage Store at -20°C for long-term stability
Table 2: Recommended Starting Concentrations for In Vitro Experiments
Cell TypeRecommended Concentration RangeIncubation TimeNotes
Monocytes/Macrophages (THP-1, BMDM) 10 - 50 µM1 - 4 hoursPre-incubation before inflammasome activation is recommended.
Pancreatic Cancer Cells (Panc-1) 20 - 100 µM24 - 72 hoursHigher concentrations may be needed for anti-tumor effect studies.
Primary Neurons/Glial Cells 5 - 25 µM2 - 24 hoursMonitor for cytotoxicity, as primary cells can be more sensitive.
Keratinocytes (HaCaT) 10 - 50 µM4 - 24 hoursOptimize based on the specific inflammatory stimulus used.

Note: These are suggested starting points. The optimal concentration and incubation time should be determined empirically for each cell type and experimental setup through a dose-response and time-course analysis.

Experimental Protocols

Protocol 1: In Vitro Delivery of the Peptide Inhibitor

This protocol provides a general method for treating adherent or suspension cells with this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium, pre-warmed

  • Phosphate-Buffered Saline (PBS), sterile

  • Target cells (e.g., THP-1 monocytes for suspension, Panc-1 for adherent)

  • Multi-well cell culture plates (6, 12, or 24-well)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Prepare Peptide Stock Solution:

    • Aseptically dissolve the peptide in sterile DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Cell Seeding:

    • For Adherent Cells: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

    • For Suspension Cells (e.g., THP-1): Seed cells directly into the wells at a density of 0.5 - 1.0 x 10⁶ cells/mL on the day of the experiment. For studies requiring macrophage differentiation, treat THP-1 cells with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the peptide stock solution.

    • Prepare serial dilutions of the peptide in pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50 µM).

    • Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration peptide treatment. The final DMSO concentration should typically be ≤ 0.5%.

  • Peptide Treatment:

    • For Adherent Cells: Gently aspirate the old medium from the wells and replace it with the medium containing the peptide working solutions or the vehicle control.

    • For Suspension Cells: Add the appropriate volume of a more concentrated working solution directly to the cell suspension in the wells to reach the final desired concentration.

    • Gently swirl the plate to ensure even distribution.

  • Incubation:

    • Return the plate to the 37°C, 5% CO₂ incubator for the desired pre-incubation period (typically 1-4 hours) before proceeding with inflammasome activation or other downstream assays.

Workflow_Delivery cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare 10 mM Stock in DMSO p2 Seed Cells in Plate (Adherent or Suspension) e1 Thaw Stock & Prepare Working Solutions in Medium p2->e1 e2 Add Peptide Solutions & Vehicle Control to Cells e1->e2 e3 Incubate (37°C, 5% CO₂) for 1-4 hours e2->e3 a1 Proceed to Downstream Assay (e.g., Inflammasome Activation) e3->a1

Caption: General workflow for in vitro peptide delivery.

Protocol 2: Validating Caspase-1 Inhibition via IL-1β ELISA

This protocol describes how to measure the inhibitory effect of the peptide on the secretion of mature IL-1β following inflammasome activation.

Principle: Cells are first primed (Signal 1) to induce pro-IL-1β expression, then pre-treated with the caspase-1 inhibitor, and finally stimulated with an activation signal (Signal 2) to trigger inflammasome assembly and caspase-1 activity. The amount of mature IL-1β secreted into the supernatant is quantified by ELISA and serves as a direct readout of caspase-1 activity.

Procedure:

  • Cell Preparation and Priming (Signal 1):

    • Seed and differentiate THP-1 cells into macrophages as described in Protocol 1.

    • Prime the macrophages with Lipopolysaccharide (LPS) at 0.5-1 µg/mL for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Inhibitor Treatment:

    • After priming, gently remove the LPS-containing medium.

    • Add fresh medium containing various concentrations of this compound or a vehicle control, as described in Protocol 1.

    • Incubate for 1 hour.

  • Inflammasome Activation (Signal 2):

    • To activate the NLRP3 inflammasome, add an agonist such as ATP (5 mM, for 30-60 minutes) or Nigericin (5-10 µM, for 1-2 hours) directly to the wells.

    • Include necessary controls: a "primed only" control (LPS, no activator) and an "unstimulated" control.

  • Sample Collection:

    • After the activation period, carefully collect the cell culture supernatants.

    • Centrifuge the supernatants at 500 x g for 5 minutes to pellet any detached cells or debris.

    • Transfer the cleared supernatants to fresh tubes. Samples can be stored at -80°C or used immediately.

  • ELISA:

    • Quantify the concentration of mature IL-1β in the supernatants using a commercially available human IL-1β ELISA kit.

    • Follow the manufacturer's instructions precisely for the assay procedure, including standard curve preparation.

  • Data Analysis:

    • Calculate the IL-1β concentration for each sample based on the standard curve.

    • Determine the percent inhibition for each peptide concentration relative to the vehicle-treated, fully activated control.

Workflow_Validation s1 Seed & Differentiate THP-1 Cells s2 Prime with LPS (Signal 1) (3-4 hours) s1->s2 s3 Pre-treat with Peptide Inhibitor or Vehicle (1 hour) s2->s3 s4 Activate with ATP/Nigericin (Signal 2) s3->s4 s5 Collect & Clarify Supernatants s4->s5 s6 Quantify IL-1β via ELISA s5->s6 s7 Calculate % Inhibition s6->s7

References

Troubleshooting & Optimization

Off-target effects of Ac-YVAD-CHO in primary cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-YVAD-CHO. This resource is designed for researchers, scientists, and drug development professionals using the caspase-1 inhibitor Ac-YVAD-CHO in primary cell cultures. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ac-YVAD-CHO and what is its primary mechanism of action?

Ac-YVAD-CHO is a potent, reversible, and specific synthetic tetrapeptide inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2] Its structure is based on the preferred cleavage sequence of caspase-1.[3] The C-terminal aldehyde group (-CHO) allows it to interact with the active site of caspase-1, thereby blocking its proteolytic activity. This inhibition prevents the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][3]

Q2: How specific is Ac-YVAD-CHO for caspase-1?

Ac-YVAD-CHO is highly selective for caspase-1. However, like many peptide-based inhibitors, its specificity is concentration-dependent. At higher concentrations, it can inhibit other caspases, particularly those belonging to the same subfamily. It is significantly less effective against apoptotic caspases like caspase-3 and -7.[4][5][6] Caution is advised as overlapping substrate specificities exist among caspases.[7][8]

Q3: What is the recommended working concentration for Ac-YVAD-CHO in primary cell cultures?

The optimal concentration depends on the primary cell type, experimental conditions, and the level of caspase-1 activation. A common starting point for in vitro studies is in the range of 5-20 µM. For instance, 5 µM has been shown to inhibit caspase-1 activation in THP-1 cell homogenates.[4][5][8] It is always recommended to perform a dose-response experiment to determine the lowest effective concentration that inhibits caspase-1 activity without causing off-target effects in your specific system.

Q4: How should I dissolve and store Ac-YVAD-CHO?

Ac-YVAD-CHO is typically soluble in organic solvents like DMSO and ethanol (up to 30 mg/ml) and can be dissolved in PBS (pH 7.2) at a lower concentration (around 5 mg/ml).[4] For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO. Store the stock solution at -20°C for long-term stability.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with Ac-YVAD-CHO.

Problem 1: I'm not observing any inhibition of IL-1β release or pyroptosis.

Possible CauseRecommended Solution
Insufficient Inhibitor Concentration The effective concentration can vary between cell types. Perform a dose-response curve (e.g., 1 µM to 50 µM) to find the optimal concentration for your primary cell culture.
Inhibitor Degradation Ensure the inhibitor has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
Alternative Activation Pathway Confirm that the inflammatory response in your model is indeed caspase-1 dependent. There are non-canonical inflammasome pathways that may not be blocked by this inhibitor.
Timing of Treatment The inhibitor must be present before or during the activation of caspase-1. Pre-incubate the cells with Ac-YVAD-CHO (e.g., for 1-2 hours) before adding the inflammatory stimulus.

Problem 2: I'm observing unexpected levels of cell death or cytotoxicity.

Possible CauseRecommended Solution
High Inhibitor Concentration High concentrations of Ac-YVAD-CHO may lead to off-target effects. Lower the concentration and verify the minimum effective dose. Run a toxicity assay (e.g., LDH or MTS assay) with the inhibitor alone.
DMSO/Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically <0.1%). Run a vehicle control (cells treated with the solvent alone).
Toxic Metabolites Some peptide-based inhibitors can produce toxic metabolites.[7] If toxicity persists at effective concentrations, consider using an inhibitor with a different chemical structure.
Off-Target Inhibition At high concentrations, Ac-YVAD-CHO can inhibit other proteases. This may disrupt essential cellular processes. Verify inhibition specificity with activity assays for other caspases (e.g., caspase-3, -8).

Problem 3: My results are inconsistent between experiments.

Possible CauseRecommended Solution
Primary Cell Variability Primary cells can have significant donor-to-donor variability. Use cells from the same donor for a set of experiments and repeat key findings with cells from multiple donors.
Inhibitor Preparation Prepare fresh dilutions of Ac-YVAD-CHO from a stable stock for each experiment to ensure consistent potency.
Cell Culture Conditions Ensure consistent cell density, passage number, and media composition, as these can affect the cellular response to stimuli and inhibitors.

Data Presentation

Table 1: Inhibitory Specificity of Ac-YVAD-CHO Against Various Human Caspases

This table summarizes the inhibitor constant (Ki) values, demonstrating the selectivity of Ac-YVAD-CHO. Lower Ki values indicate higher potency.

Target CaspaseInhibitor Constant (Ki)Selectivity Profile
Caspase-1 (ICE) 0.76 nM [4][5][6]Primary Target
Caspase-4163 - 970 nM[4][5][6]High Concentration Inhibition
Caspase-5163 - 970 nM[4][5]High Concentration Inhibition
Caspase-8163 - 970 nM[4][5]High Concentration Inhibition
Caspase-9163 - 970 nM[4][5]High Concentration Inhibition
Caspase-10163 - 970 nM[4][5]High Concentration Inhibition
Caspase-2>10,000 nM[4][5][6]Very Low Affinity
Caspase-3>10,000 nM[4][5][6]Very Low Affinity
Caspase-6>10,000 nM[4][5][6]Very Low Affinity
Caspase-7>10,000 nM[4][5][6]Very Low Affinity
Table 2: Examples of Effective Concentrations of Ac-YVAD-CHO in Various Models

This table provides a reference for concentrations used in published research.

Experimental SystemEffective ConcentrationApplicationReference
THP-1 Cell-Free Assay5 µMInhibition of Caspase-1 and IL-1β activation[4][8]
Rat Thymocytes15.6 µMReduction of NO-induced apoptosis and PARP cleavage[1]
Rat Striatum (in vivo)2 - 8 µg (intrastriatal)Attenuation of quinolinic acid-induced apoptosis[9]
Rat Endotoxemia (in vivo)5 mg (inhaled)Reduction of pulmonary and systemic IL-1β and IL-18[10]

Visualizations and Workflows

G cluster_0 Cell Exterior cluster_1 Cytosol cluster_2 Cell Exterior PAMPs PAMPs / DAMPs PRR PRR (e.g., NLRP3) PAMPs->PRR Signal 2 ASC ASC Adaptor PRR->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalysis ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage Inhibitor Ac-YVAD-CHO Inhibitor->Casp1 Inhibition IL1b Mature IL-1β ProIL1b->IL1b IL1b_sec Secreted IL-1β IL1b->IL1b_sec Secretion GSDMD_N GSDMD N-terminal (Pore Formation) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Canonical inflammasome pathway showing Ac-YVAD-CHO inhibiting active Caspase-1.

G start Unexpected Result (e.g., high toxicity, no effect) q1 Is the inhibitor concentration optimized? start->q1 sol1 Perform Dose-Response Experiment (1-50 µM) q1->sol1 No q2 Are controls (vehicle, positive) behaving as expected? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Troubleshoot Control Conditions: - Check cell health - Verify stimulus activity - Check solvent toxicity q2->sol2 No q3 Was the inhibitor added before the stimulus? q2->q3 Yes a2_yes Yes a2_no No sol3 Optimize pre-incubation time (e.g., 1-2 hours before stimulus) q3->sol3 No q4 Is the inflammasome pathway Caspase-1 dependent? q3->q4 Yes a3_yes Yes a3_no No sol4 Investigate alternative pathways (e.g., non-canonical inflammasome) q4->sol4 No end_node Potential Off-Target Effect or Cell-Specific Anomaly. Consider alternative inhibitor. q4->end_node Yes a4_yes Yes a4_no No

Caption: Troubleshooting workflow for unexpected results with Ac-YVAD-CHO.

Experimental Protocols

Protocol 1: Caspase-1 Activity Assay in Primary Cell Lysates

This protocol describes a general method to measure caspase-1 activity using a fluorogenic substrate.

Materials:

  • Primary cells cultured in appropriate plates.

  • Ac-YVAD-CHO (for inhibitor control).

  • Inflammatory stimulus (e.g., LPS + Nigericin).

  • Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose).

  • Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AMC).

  • Fluorometer/plate reader capable of 355 nm excitation and 460 nm emission.

Procedure:

  • Cell Treatment: Plate primary cells at the desired density. Pre-treat cells with Ac-YVAD-CHO (e.g., 20 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Add the inflammatory stimulus to induce caspase-1 activation. Include an unstimulated control group. Incubate for the required time.

  • Cell Lysis: Aspirate the medium and wash cells with cold PBS. Add ice-cold Lysis Buffer to each well and incubate on ice for 15-20 minutes.

  • Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • Caspase-1 Assay: In a 96-well black plate, add 50 µg of protein lysate to each well. Adjust the volume with Lysis Buffer.

  • Substrate Addition: Add the caspase-1 substrate Ac-YVAD-AMC to a final concentration of 50 µM.

  • Measurement: Immediately measure fluorescence at 355 nm (excitation) and 460 nm (emission) in kinetic mode at 37°C for 1-2 hours.

  • Data Analysis: Calculate the rate of fluorescence increase (slope) for each sample. The activity in the Ac-YVAD-CHO-treated group should be significantly lower than in the stimulated vehicle control.

Protocol 2: Western Blot for IL-1β Cleavage

This protocol allows for the qualitative assessment of caspase-1 activity by detecting the cleavage of its substrate, pro-IL-1β.

Materials:

  • Treated cell culture supernatants and cell lysates.

  • SDS-PAGE gels and running buffer.

  • Transfer system (wet or semi-dry) and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against IL-1β (that detects both pro- and mature forms).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Sample Preparation: Collect both the cell culture supernatant and the cell lysates from your experiment (see Protocol 1, steps 1-4). The mature, cleaved IL-1β (p17) is secreted, while the pro-form (p31) is primarily intracellular.

  • SDS-PAGE: Load equal amounts of protein from cell lysates and equal volumes of supernatant onto an SDS-PAGE gel (e.g., 12-15%).

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-IL-1β antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: In the stimulated vehicle control lanes, you should see a band for pro-IL-1β (~31 kDa) in the lysate and a band for mature IL-1β (~17 kDa) in the supernatant. In the Ac-YVAD-CHO-treated lanes, the mature IL-1β band in the supernatant should be significantly reduced or absent.

References

Technical Support Center: Optimizing Delivery of AAVALLPAVLLALLAP-Conjugated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AAVALLPAVLLALLAP and similar hydrophobic cell-penetrating peptides (CPPs). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the intracellular delivery of their peptide-cargo conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of cellular uptake for the AAVALLPAVLLALLAP peptide?

A1: Based on its hydrophobic amino acid composition, the AAVALLPAVLLALLAP peptide is likely to utilize direct membrane translocation as a primary mechanism of cellular entry.[1][2] This process is generally energy-independent.[2] However, at lower concentrations, endocytic pathways may also be involved.[1][3] The exact mechanism can be influenced by the nature of the conjugated cargo, the peptide concentration, and the cell type being used.[2]

Q2: How can I improve the solubility of my AAVALLPAVLLALLAP-conjugated peptide?

A2: Hydrophobic peptides like AAVALLPAVLLALLAP can be challenging to dissolve in aqueous solutions. If you encounter solubility issues, consider using a small amount of an organic solvent such as dimethylformamide (DMF) to initially solubilize the peptide before adding it to your aqueous buffer.[4] It is recommended to add the peptide solution to the buffer slowly while mixing.[4]

Q3: My AAVALLPAVLLALLAP-conjugated peptide is showing low delivery efficiency. What are the potential causes and solutions?

A3: Low delivery efficiency can stem from several factors:

  • Aggregation: Hydrophobic peptides have a tendency to aggregate, which can hinder cellular uptake.[5][6]

  • Poor Stability: The peptide may be degrading in the experimental conditions.

  • Suboptimal Concentration: The concentration of the peptide-cargo conjugate may be too low for efficient uptake.

  • Cell-Type Variability: Different cell lines exhibit varying efficiencies for CPP-mediated delivery.

To address these, refer to the troubleshooting guide below for specific recommendations.

Q4: Is the AAVALLPAVLLALLAP peptide likely to be toxic to cells?

A4: While peptides are generally considered to have low toxicity, some CPPs can exhibit cytotoxic effects, especially at higher concentrations.[7] It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental duration.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with AAVALLPAVLLALLAP and other hydrophobic CPP-conjugated peptides.

Problem Potential Cause Recommended Solution
Low Cellular Uptake of Conjugate Peptide aggregation.- Prepare fresh solutions of the peptide conjugate before each experiment.- Include a brief sonication step to break up aggregates.- Consider modifying the peptide sequence to include solubility-enhancing residues if aggregation is persistent.[6]
Suboptimal peptide concentration.- Perform a dose-response experiment to identify the optimal concentration for your cell type.
Inefficient endosomal escape (if uptake is endocytic).- Co-incubate with endosomolytic agents, though this may increase cytotoxicity.- Modify the peptide to include pH-sensitive domains that facilitate endosomal release.
High Signal-to-Noise Ratio in Fluorescence Microscopy Non-specific binding of the fluorescently labeled conjugate to the cell surface.- Include stringent washing steps after incubation with the peptide conjugate.- Use a trypan blue quenching step to differentiate between internalized and surface-bound fluorescence.
Inconsistent Results Between Experiments Variability in cell culture conditions.- Standardize cell density, passage number, and media composition for all experiments.- Be aware that factors like serum starvation can alter cellular uptake mechanisms.
Degradation of the peptide conjugate.- Store lyophilized peptides at -20°C or lower.- Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Difficulty in Conjugating Cargo to the Peptide Poor solubility of the peptide in conjugation buffers.- Use a co-solvent like DMF to dissolve the peptide before initiating the conjugation reaction.[4]
Inefficient conjugation chemistry.- Optimize the pH of the reaction buffer for the chosen conjugation chemistry (e.g., pH 7.0-7.2 for maleimide-thiol coupling).[4]- Ensure the cargo has a reactive group compatible with the peptide's functional groups.

Quantitative Data Summary

As there is no published quantitative data specifically for the AAVALLPAVLLALLAP peptide, the following table presents representative data for the cellular uptake of a generic hydrophobic cell-penetrating peptide (CPP-H) conjugated to a fluorescent cargo (FITC) in HeLa cells. This data is intended to provide a baseline for experimental design.

Condition Parameter Value Reference
Cell Line HeLa--
Peptide CPP-H-FITC--
Incubation Time 30 minutes-[1]
Peptide Concentration 20 µM-[1]
Uptake Quantification Method Flow Cytometry-[1]
Mean Fluorescence Intensity (Arbitrary Units) Control (untreated cells)10-
CPP-H-FITC500-

Experimental Protocols

Protocol 1: General Procedure for Peptide-Cargo Conjugation via Maleimide-Thiol Chemistry

This protocol outlines a general method for conjugating a cysteine-containing cargo to a maleimide-activated AAVALLPAVLLALLAP peptide.

  • Peptide Functionalization: Synthesize the AAVALLPAVLLALLAP peptide with an N-terminal maleimide group.

  • Peptide Solubilization: Dissolve the maleimide-activated peptide in a minimal amount of DMF.

  • Cargo Preparation: Dissolve the cysteine-containing cargo in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.2).

  • Conjugation Reaction: Slowly add the dissolved peptide to the cargo solution while stirring. The final concentration of DMF should be kept low to avoid precipitation.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the peptide-cargo conjugate using techniques such as dialysis or size-exclusion chromatography to remove unreacted components.

  • Characterization: Confirm the successful conjugation and purity of the product using methods like MALDI-TOF mass spectrometry.

Protocol 2: Quantification of Cellular Uptake by Flow Cytometry

This protocol describes a method to quantify the intracellular delivery of a fluorescently labeled AAVALLPAVLLALLAP peptide.

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Peptide-Cargo Incubation: On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of the fluorescently labeled peptide-cargo conjugate. Incubate for the desired time (e.g., 1-4 hours) at 37°C.

  • Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular peptide-cargo conjugate.

  • Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins that may have bound the peptide.

  • Flow Cytometry Analysis: Analyze the cell suspension by flow cytometry to measure the mean fluorescence intensity of the cell population. Include an untreated cell sample as a negative control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis peptide Synthesize/Purchase AAVALLPAVLLALLAP Peptide conjugation Conjugate Peptide and Cargo peptide->conjugation cargo Prepare Cargo (e.g., fluorescent dye, siRNA) cargo->conjugation purification Purify and Characterize Conjugate conjugation->purification incubation Incubate Cells with Peptide-Cargo Conjugate purification->incubation cell_culture Culture Target Cells cell_culture->incubation washing Wash to Remove Extracellular Conjugate incubation->washing uptake_quant Quantify Cellular Uptake (e.g., Flow Cytometry) washing->uptake_quant localization Visualize Intracellular Localization (e.g., Microscopy) washing->localization functional_assay Perform Functional Assay of Cargo washing->functional_assay

Caption: Experimental workflow for AAVALLPAVLLALLAP-conjugated peptide delivery.

troubleshooting_logic start Low Delivery Efficiency? check_solubility Is the conjugate soluble? start->check_solubility Yes check_concentration Is the concentration optimal? check_solubility->check_concentration Yes solubilize Improve solubility: - Use co-solvents (e.g., DMF) - Sonication check_solubility->solubilize No check_stability Is the conjugate stable? check_concentration->check_stability Yes optimize_conc Optimize concentration: - Perform dose-response study check_concentration->optimize_conc No check_cell_type Is the cell type appropriate? check_stability->check_cell_type Yes ensure_stability Ensure stability: - Prepare fresh solutions - Store properly check_stability->ensure_stability No test_cells Test different cell lines check_cell_type->test_cells No success Delivery Optimized check_cell_type->success Yes solubilize->check_concentration optimize_conc->check_stability ensure_stability->check_cell_type test_cells->success

Caption: Troubleshooting logic for low delivery efficiency.

References

Troubleshooting inconsistent results with Ac-AAVALLPAVLLALLAP-YVAD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers using Ac-AAVALLPAVLLALLAP-YVAD-CHO, a cell-permeable caspase-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly specific and potent, cell-permeable, reversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2] Its structure consists of two key components:

  • Ac-YVAD-CHO: An acetylated tetrapeptide aldehyde that acts as the active inhibitory sequence. The YVAD sequence mimics the cleavage site in pro-IL-1β, allowing it to bind to the active site of caspase-1.[3]

  • AAVALLPAVLLALLAP: This N-terminal sequence is a hydrophobic peptide derived from the Kaposi fibroblast growth factor (K-FGF) signal peptide, which confers cell permeability to the molecule, allowing it to reach its intracellular target.[1][4]

By inhibiting caspase-1, this compound blocks the proteolytic processing of pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms.[2][3] This also inhibits pyroptosis, a pro-inflammatory form of programmed cell death mediated by gasdermin D (GSDMD), which is also cleaved by caspase-1.[3]

Q2: What is the difference between this compound and Ac-YVAD-CHO?

The primary difference is cell permeability. Ac-YVAD-CHO is a potent caspase-1 inhibitor but is not readily cell-permeable.[5] this compound includes a cell-permeating peptide sequence, making it suitable for use in live cell-based assays without the need for permeabilization agents.[1][6]

Q3: How should I properly store and handle this compound?

For long-term stability, the lyophilized solid should be stored at -20°C.[1] Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.

Q4: What is the recommended solvent for reconstituting this inhibitor?

The recommended solvent is DMSO, typically at a concentration of 5 mg/mL.[1] For some applications, it can also be dissolved in formic acid.[4] Always refer to the manufacturer's datasheet for specific solubility information.

Q5: What is a typical working concentration for cell-based assays?

The optimal working concentration can vary significantly depending on the cell type, treatment duration, and the specific experimental conditions. A common starting point for titration is in the range of 10-50 µM. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q6: How can I verify that the inhibitor is active in my experiment?

To confirm the inhibitory activity of this compound, you can measure the levels of mature IL-1β or IL-18 in your cell culture supernatant or lysate using methods like ELISA or Western blotting. A significant reduction in the mature forms of these cytokines in the presence of the inhibitor would indicate its efficacy. You can also assess the cleavage of GSDMD as another marker of caspase-1 activity.

Troubleshooting Inconsistent Results

Q: Why am I not observing any inhibition of caspase-1 activity?

A: There are several potential reasons for a lack of inhibitory effect:

  • Improper Storage or Handling: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles. Ensure it has been stored at -20°C and that aliquots are used to minimize degradation.[1]

  • Suboptimal Concentration: The concentration of the inhibitor may be too low to effectively inhibit caspase-1 in your specific cell type or under your experimental conditions. Perform a dose-response experiment to find the optimal concentration.

  • Inhibitor Precipitation: When diluting the DMSO stock solution into aqueous cell culture media, the inhibitor may precipitate if the final DMSO concentration is not kept low (typically below 0.5%). Ensure thorough mixing upon dilution.

  • Cell Permeability Issues: While designed to be cell-permeable, efficiency can vary between cell types. Consider increasing the incubation time to allow for sufficient cellular uptake.

  • Experimental Design: Ensure your positive control for caspase-1 activation (e.g., LPS + ATP treatment in macrophages) is working robustly. Without strong activation, it is difficult to observe the effect of an inhibitor.

Q: I am observing unexpected cytotoxicity or off-target effects. What could be the cause?

A: Unwanted cellular effects can arise from several factors:

  • High Inhibitor Concentration: At very high concentrations, the inhibitor may exhibit off-target effects on other cellular proteases. It is crucial to use the lowest effective concentration determined from a dose-response curve.

  • Solvent Toxicity: The solvent, typically DMSO, can be toxic to some cell lines at higher concentrations. Ensure the final concentration of the solvent in your culture medium is consistent across all conditions (including vehicle controls) and is at a non-toxic level (usually ≤0.5%).

  • Non-Specific Inhibition: While highly selective for caspase-1, at high concentrations, there might be some inhibition of other caspases like caspase-4 and caspase-5.[1]

Data Presentation

Table 1: Inhibitor Specifications

PropertyValueReference
Full Name N-acetyl-L-alanyl-L-alanyl-L-valyl-L-alanyl-L-leucyl-L-leucyl-L-prolyl-L-alanyl-L-valyl-L-leucyl-L-leucyl-L-alanyl-L-leucyl-L-leucyl-L-alanyl-L-prolyl-N-[(1S)-1-formyl-3-carboxypropyl]-L-valinamide[4]
Synonyms Caspase-1 Inhibitor I, Cell-Permeable; ICE Inhibitor I, Cell-permeable; YVAD-CHO, Cell-permeable[1]
Molecular Formula C₉₇H₁₆₀N₂₀O₂₄[1]
Molecular Weight 1990.43 g/mol [1]
Purity ≥97% (HPLC)[1]
Appearance White solid[1]

Table 2: Inhibitor Selectivity (Ac-YVAD-CHO)

TargetKᵢ (nM)Reference
Caspase-1 (ICE) 0.76 - 1 [1][7]
Caspase-4163 - 970[7]
Caspase-5163 - 970[7]
Caspase-8163 - 970[7]
Caspase-9163 - 970[7]
Caspase-10163 - 970[7]
Caspase-2, -3, -6, -7>10,000[7]

Table 3: Solubility Information

SolventConcentrationReference
DMSO5 mg/mL[1]
Formic Acid1 mg/mL[4]

Experimental Protocols

Protocol: Inhibition of Caspase-1 in a Cell-Based Assay

This protocol provides a general guideline for using this compound to inhibit caspase-1 in cultured cells, such as macrophages.

  • Reconstitution of Inhibitor:

    • Prepare a 5 mg/mL stock solution of the inhibitor in sterile DMSO.

    • Aliquot the stock solution into single-use volumes and store at -20°C.

  • Cell Seeding:

    • Plate your cells (e.g., THP-1 macrophages or primary bone marrow-derived macrophages) at the desired density in a suitable multi-well plate.

    • Allow cells to adhere and reach the appropriate confluency.

  • Inhibitor Pre-treatment:

    • Thaw an aliquot of the inhibitor stock solution.

    • Dilute the inhibitor to the desired final concentrations (e.g., 10, 25, 50 µM) in pre-warmed cell culture medium.

    • Important: Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration used.

    • Remove the old medium from the cells and replace it with the medium containing the inhibitor or the vehicle control.

    • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a CO₂ incubator. This allows for cellular uptake of the inhibitor.

  • Caspase-1 Activation:

    • Prime the cells with a Toll-like receptor (TLR) agonist, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours), to induce the expression of pro-IL-1β.

    • Following priming, add a second stimulus to activate the inflammasome, such as ATP (e.g., 5 mM for 30-60 minutes) or Nigericin.

  • Sample Collection and Analysis:

    • After the treatment period, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

    • The supernatant can now be used to measure the concentration of secreted mature IL-1β or IL-18 using an ELISA kit according to the manufacturer's instructions.

    • Cell lysates can also be prepared to analyze protein levels or enzyme activity via Western blot or activity assays.

Mandatory Visualizations

Caspase1_Pathway Canonical Inflammasome Activation Pathway PAMPs PAMPs / DAMPs (e.g., LPS, ATP) TLR TLR / PRR PAMPs->TLR Signal 1 (Priming) NLRP3_complex NLRP3 Inflammasome Assembly PAMPs->NLRP3_complex Signal 2 (Activation) NFkB NF-κB Activation TLR->NFkB proIL1B_gene Pro-IL-1β & NLRP3 Gene Transcription NFkB->proIL1B_gene proIL1B Pro-IL-1β proIL1B_gene->proIL1B proCasp1 Pro-Caspase-1 NLRP3_complex->proCasp1 Casp1 Active Caspase-1 proCasp1->Casp1 Autocatalytic Cleavage Casp1->proIL1B Cleavage proGSDMD Pro-Gasdermin D Casp1->proGSDMD Cleavage Inhibitor Ac-AAVALLPAVLLALLAP -YVAD-CHO Inhibitor->Casp1 IL1B Mature IL-1β (Secretion) proIL1B->IL1B GSDMD GSDMD-N Pore (Pyroptosis) proGSDMD->GSDMD

Caption: Caspase-1 activation pathway and its inhibition.

Experimental_Workflow General Experimental Workflow start Start reconstitute Reconstitute Inhibitor in DMSO start->reconstitute seed_cells Seed Cells in Multi-well Plate start->seed_cells pretreat Pre-treat Cells with Inhibitor or Vehicle reconstitute->pretreat seed_cells->pretreat prime Prime Cells (e.g., LPS) pretreat->prime activate Activate Inflammasome (e.g., ATP) prime->activate collect Collect Supernatant and/or Lyse Cells activate->collect analyze Analyze Samples (ELISA, Western Blot) collect->analyze end End analyze->end

Caption: Workflow for using the caspase-1 inhibitor.

References

How to prevent degradation of peptide inhibitors in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of peptide inhibitors in cell culture media. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols to ensure the integrity and efficacy of your peptide inhibitors.

Frequently Asked Questions (FAQs)

Q1: My peptide inhibitor seems to be losing activity over time in my cell culture experiments. What are the common causes?

Peptide inhibitors are susceptible to degradation in cell culture media, leading to a reduction in their effective concentration and biological activity. The primary culprits are peptidases, enzymes that cleave peptide bonds.[1][2][3] These enzymes are naturally present in serum-supplemented media and can also be secreted by the cells in culture.[4][5][6]

Other factors that can contribute to peptide instability include:

  • pH and Temperature: Standard cell culture conditions (pH 7.2-7.4, 37°C) can be suboptimal for the stability of certain peptides, potentially leading to chemical degradation pathways like deamidation and oxidation.[1][7][8]

  • Oxidation: Cysteine and methionine residues are particularly prone to oxidation, which can be accelerated by components in the media and exposure to atmospheric oxygen.[9]

  • Physical Instability: Peptides can aggregate or adsorb to plasticware, reducing their bioavailability.[1]

Q2: How can I determine if my peptide inhibitor is degrading in my cell culture medium?

To assess the stability of your peptide inhibitor, you can perform a time-course experiment and analyze the concentration of the intact peptide over time.

Experimental Workflow for Assessing Peptide Stability

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare peptide stock solution B Add peptide to cell culture medium (with and without cells) A->B C Incubate at 37°C B->C D Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24, 48h) C->D E Stop enzymatic activity (e.g., add acid) D->E F Analyze intact peptide concentration (e.g., HPLC, LC-MS) E->F G Calculate peptide half-life F->G

Caption: Workflow for determining peptide inhibitor stability.

A detailed protocol for this assay is provided in the "Experimental Protocols" section below.

Q3: What are the most effective strategies to prevent peptide degradation?

Several strategies can be employed, ranging from simple modifications of the experimental setup to more complex chemical modifications of the peptide itself.

StrategyDescriptionAdvantagesDisadvantages
Use of Protease Inhibitor Cocktails Supplementing the cell culture medium with a broad-spectrum protease inhibitor cocktail.[10][11]Easy to implement; commercially available.Can have off-target effects on cells; may not inhibit all peptidases.[12]
Use of Serum-Free or Reduced-Serum Media Reducing or eliminating serum (e.g., FBS) decreases the concentration of exogenous proteases.[13][14]Reduces a major source of peptidases; more defined medium.Cells may require adaptation; may need to supplement with growth factors.[13][14]
Peptide Modification
N-terminal Acetylation & C-terminal AmidationModifying the termini protects against exopeptidases (aminopeptidases and carboxypeptidases).[15][16][17][18]Relatively simple and cost-effective modification.Does not protect against endopeptidases.
Substitution with D-Amino AcidsReplacing L-amino acids with their D-enantiomers at cleavage sites makes the peptide resistant to most natural proteases.[19][20][21]Highly effective at preventing proteolysis.Can alter peptide conformation and biological activity.[20]
CyclizationCreating a cyclic peptide structure reduces conformational flexibility and protects against exopeptidases.[1][16][20][22]Increases stability and can improve receptor binding affinity.Can be challenging to synthesize; may alter activity.
PEGylationAttaching polyethylene glycol (PEG) chains increases the peptide's size and steric hindrance, protecting it from proteases.[16][20][21]Significantly increases half-life and solubility.Can reduce binding affinity; increases molecular weight.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results with the same peptide inhibitor. Peptide degradation is occurring, leading to variable active concentrations.Assess peptide stability using the protocol below. Implement strategies to improve stability, such as adding protease inhibitors or using modified peptides.
Cell toxicity observed after adding a protease inhibitor cocktail. The cocktail or its concentration is toxic to the specific cell line.Perform a dose-response experiment to determine the optimal, non-toxic concentration of the inhibitor cocktail. Consider using a different formulation.
Peptide inhibitor shows low activity even at high concentrations. The peptide may be rapidly degrading, or it may have poor cell permeability.First, confirm stability. If stable, consider using cell-penetrating peptide (CPP) conjugates to improve cellular uptake.[19]
Switching to serum-free medium negatively impacts cell health. Cells are not properly adapted to the new environment and may lack essential growth factors.Gradually adapt the cells to the serum-free medium over several passages.[13] Supplement the medium with necessary growth factors and hormones.[14]

Experimental Protocols

Protocol 1: Assessment of Peptide Inhibitor Stability in Cell Culture Supernatant

This protocol allows for the quantification of peptide stability over time.

Materials:

  • Peptide inhibitor of interest

  • Cell culture medium (e.g., DMEM) with and without serum (e.g., 10% FBS)

  • The cell line of interest

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% Formic Acid)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Preparation:

    • Prepare a stock solution of the peptide inhibitor in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Culture your cells of interest to near confluency.

    • Prepare two sets of media: one with cells and one without (cell-free control). For each set, prepare media with and without serum if you wish to assess the impact of serum.

  • Initiating the Experiment:

    • Spike the peptide inhibitor into the prepared media to a final concentration of 10 µM.[23][24]

    • Immediately collect a "time 0" aliquot (e.g., 100 µL) from each condition and transfer it to a microcentrifuge tube containing an equal volume of quenching solution. This stops all enzymatic activity.

  • Incubation and Sampling:

    • Incubate the plates/flasks at 37°C.

    • Collect aliquots at various time points (e.g., 1, 4, 8, 24, and 48 hours).[17] At each time point, immediately quench the reaction as described in step 2.

  • Sample Preparation for Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

    • Carefully transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the concentration of the intact peptide in the supernatant using HPLC or LC-MS.

    • Generate a standard curve with known concentrations of the peptide to accurately quantify the amount remaining at each time point.

  • Data Interpretation:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide in each condition.

Visualizing Degradation Pathways and Prevention Strategies

Peptide Degradation Pathways in Cell Culture

G cluster_0 Degradation Mechanisms Peptide Intact Peptide Inhibitor Proteases Peptidases (from serum/cells) Peptide->Proteases Enzymatic Cleavage Chemical Chemical Instability (pH, Temp, Oxidation) Peptide->Chemical Non-enzymatic Degradation Degraded Inactive Fragments & Modified Peptides Proteases->Degraded Chemical->Degraded

Caption: Major pathways of peptide inhibitor degradation.

Strategies to Enhance Peptide Stability

G cluster_0 Prevention Strategies Degradation Peptide Degradation Mods Chemical Modifications (D-amino acids, Cyclization) Degradation->Mods Media Media Optimization (Serum-free, Protease Inhibitors) Degradation->Media Handling Proper Handling (Storage at -80°C, Avoid freeze-thaw) Degradation->Handling Stable Stable & Active Peptide Inhibitor Mods->Stable Media->Stable Handling->Stable

References

Ac-YVAD-CHO cytotoxicity and how to mitigate it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the caspase-1 inhibitor, Ac-YVAD-CHO. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the potential cytotoxicity of this compound and strategies for its mitigation.

Frequently Asked Questions (FAQs)

Q1: What is Ac-YVAD-CHO and what is its primary mechanism of action?

Ac-YVAD-CHO is a synthetic, cell-permeable tetrapeptide that acts as a potent and reversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2] Its peptide sequence (Tyr-Val-Ala-Asp) mimics the cleavage site in pro-IL-1β, allowing it to bind to the active site of caspase-1. The C-terminal aldehyde group (-CHO) forms a reversible covalent bond with the catalytic cysteine residue of the enzyme, thereby blocking its activity.[1] The primary function of caspase-1 is to cleave the precursors of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, active forms. By inhibiting caspase-1, Ac-YVAD-CHO effectively suppresses the production of these key inflammatory mediators.

Q2: I am observing unexpected cell death in my experiments after using Ac-YVAD-CHO. Is this a known issue?

Yes, unexpected cytotoxicity can be a concern when using Ac-YVAD-CHO, particularly at higher concentrations or with prolonged incubation times. This phenomenon is not unique to Ac-YVAD-CHO and has been observed with other caspase inhibitors, some of which have shown toxicity in clinical trials. The aldehyde functional group, while essential for its inhibitory activity, is reactive and can interact with other cellular components, potentially leading to off-target effects and cytotoxicity.

Q3: What are the potential mechanisms of Ac-YVAD-CHO-induced cytotoxicity?

The cytotoxicity of Ac-YVAD-CHO is likely multifactorial and can be attributed to its aldehyde functional group. The general mechanisms of aldehyde toxicity include:

  • Protein Damage: Aldehydes can form adducts with proteins, leading to protein damage and dysfunction.[3] This is a primary mechanism of cytotoxicity for highly toxic aldehydes.[3]

  • DNA Damage: Aldehydes are capable of inducing DNA damage, including DNA interstrand crosslinks, which can be a significant contributor to cytotoxicity.[3]

  • Depletion of Intracellular Antioxidants: Aldehydes can deplete crucial intracellular antioxidants like glutathione.[3] This can lead to a state of oxidative stress, where reactive oxygen species (ROS) accumulate and damage cellular components.

  • Off-Target Enzyme Inhibition: The reactive aldehyde group may non-specifically inhibit other cysteine proteases, such as calpains and components of the proteasome, which are critical for normal cellular function.

The observed cell death can manifest as either apoptosis (programmed cell death) or necrosis (uncontrolled cell death), depending on the cell type and the severity of the insult.[4][5]

Troubleshooting Guide

Issue: Significant decrease in cell viability after treatment with Ac-YVAD-CHO.

This is a common issue that can confound experimental results. The following steps can help you troubleshoot and mitigate this problem.

Step 1: Determine the Optimal Concentration with a Dose-Response Experiment

It is crucial to determine the minimal effective concentration of Ac-YVAD-CHO that inhibits caspase-1 activity without causing significant cytotoxicity in your specific cell type.

Experimental Protocol: Dose-Response and Cytotoxicity Assessment using MTT Assay

This protocol will help you identify the therapeutic window for Ac-YVAD-CHO in your cell line.

Materials:

  • Your cell line of interest (e.g., HEK293, Jurkat, THP-1)

  • Complete cell culture medium

  • Ac-YVAD-CHO (stock solution in DMSO)

  • Lipopolysaccharide (LPS) or other appropriate caspase-1 activator

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6][7]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[7]

  • Plate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Treatment:

    • Prepare serial dilutions of Ac-YVAD-CHO in complete medium. A suggested starting range is 0.1 µM to 100 µM.

    • Include the following controls:

      • Untreated cells (vehicle control, e.g., DMSO)

      • Cells treated with the caspase-1 activator alone

      • Cells treated with the caspase-1 activator and varying concentrations of Ac-YVAD-CHO

      • Wells with medium only (blank)

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 6, 12, or 24 hours).

  • MTT Addition:

    • For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the medium.[6]

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[3]

    • Incubate at 37°C for 3-4 hours, protected from light.[3]

  • Solubilization:

    • Add 150 µL of MTT solvent to each well.[3]

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 590 nm within 1 hour.

  • Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the dose-response curve to determine the IC50 for cytotoxicity.

    • Correlate this with the effective concentration for caspase-1 inhibition (which can be measured in parallel using a caspase-1 activity assay).

Step 2: Optimize Incubation Time

Prolonged exposure to Ac-YVAD-CHO can increase the likelihood of cytotoxicity. If possible, reduce the incubation time to the minimum required to achieve the desired biological effect.

Step 3: Consider Off-Target Effects

If cytotoxicity persists even at low concentrations, consider the possibility of off-target effects.

Potential Off-Targets:

  • Other Caspases: While Ac-YVAD-CHO is selective for caspase-1, it can inhibit other caspases at higher concentrations (see Table 1).

  • Calpains and Proteasome: Aldehyde-based inhibitors have the potential to inhibit other cysteine proteases like calpains and the proteasome. While direct inhibition of these by Ac-YVAD-CHO is not well-documented in the literature, it remains a possibility. Inhibition of these essential proteases can lead to apoptosis.[8]

Mitigation Strategy:

  • Use of More Selective Inhibitors: If off-target effects are suspected, consider using a more recently developed and potentially more selective caspase-1 inhibitor. However, be aware that toxicity can be a class-wide issue for caspase-1 inhibitors.

Step 4: Supplementing Culture Media

Since aldehyde toxicity can be mediated by oxidative stress, supplementing the culture medium with antioxidants may help to mitigate cytotoxicity.

Potential Supplements:

  • N-acetylcysteine (NAC): A precursor to glutathione that can help replenish intracellular antioxidant stores.

  • Taurine: Has been shown to blunt the rise in blood acetaldehyde.[9]

  • Lipoic Acid: May help maintain aldehyde dehydrogenase in an active state.[9]

It is recommended to perform a dose-response experiment with the chosen supplement to determine its optimal, non-toxic concentration for your cell line before combining it with Ac-YVAD-CHO.

Data Presentation

Table 1: Inhibitory Profile of Ac-YVAD-CHO and Alternative Caspase-1 Inhibitors

InhibitorTargetKi (nM)Off-Targets (Ki in nM)Notes
Ac-YVAD-CHO Caspase-10.76 (human)[2][10]Caspase-4 (163), Caspase-5 (970), Caspase-8 (163-970), Caspase-9 (163-970), Caspase-10 (163-970), Caspases-2, -3, -6, -7 (>10,000)[10]Reversible inhibitor.[2]
Belnacasan (VX-765) Caspase-10.8[11]Caspase-4 (<0.6)[11]Prodrug of VRT-043198.[6] Well-tolerated in human trials but did not show sufficient efficacy.[6]
Pralnacasan (VX-740) Caspase-1~1-Clinical trials terminated due to liver toxicity in animal models.

Visualizations

Ac_YVAD_CHO_Mechanism Mechanism of Ac-YVAD-CHO Action and Potential Cytotoxicity cluster_0 Caspase-1 Activation Pathway cluster_1 Inhibition and Cytotoxicity Pro-IL-1B Pro-IL-1B Caspase-1 Caspase-1 Pro-IL-1B->Caspase-1 Cleavage Pro-IL-18 Pro-IL-18 Pro-IL-18->Caspase-1 Cleavage Mature IL-1B Mature IL-1B Caspase-1->Mature IL-1B Mature IL-18 Mature IL-18 Caspase-1->Mature IL-18 Inflammation Inflammation Mature IL-1B->Inflammation Mature IL-18->Inflammation Ac-YVAD-CHO Ac-YVAD-CHO Ac-YVAD-CHO->Caspase-1 Inhibition Off-target Proteins Off-target Proteins (e.g., other proteases) Ac-YVAD-CHO->Off-target Proteins Potential Inhibition Cellular Damage Cellular Damage (Protein/DNA adducts, Oxidative Stress) Ac-YVAD-CHO->Cellular Damage Induction Cytotoxicity Cytotoxicity Off-target Proteins->Cytotoxicity Cellular Damage->Cytotoxicity

Figure 1. Mechanism of Ac-YVAD-CHO action and potential cytotoxicity.

Troubleshooting_Workflow Troubleshooting Ac-YVAD-CHO Cytotoxicity Start Unexpected Cell Death Observed DoseResponse Perform Dose-Response Experiment (e.g., MTT Assay) Start->DoseResponse Decision1 Is there a non-toxic effective concentration? DoseResponse->Decision1 Optimize Use Optimal Concentration and Re-evaluate Decision1->Optimize Yes ReduceTime Reduce Incubation Time Decision1->ReduceTime No End Problem Resolved Optimize->End Decision2 Cytotoxicity still present? ReduceTime->Decision2 ConsiderOffTarget Consider Off-Target Effects Decision2->ConsiderOffTarget Yes Decision2->End No Supplements Test Media Supplements (e.g., Antioxidants) ConsiderOffTarget->Supplements Alternative Consider Alternative Inhibitor Supplements->Alternative

Figure 2. A workflow for troubleshooting Ac-YVAD-CHO-induced cytotoxicity.

References

Technical Support Center: Validating Caspase-1 Inhibition with Ac-AAVALLPAVLLALLAP-YVAD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ac-AAVALLPAVLLALLAP-YVAD-CHO to inhibit caspase-1 activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeable inhibitor of caspase-1. It is a synthetic peptide that contains two key components:

  • Ac-YVAD-CHO: The C-terminal tetrapeptide aldehyde (Tyr-Val-Ala-Asp-CHO) is a potent and reversible inhibitor of caspase-1 (also known as Interleukin-1β Converting Enzyme or ICE).[1][2][3] It mimics the caspase-1 cleavage site in pro-IL-1β, allowing it to bind to the active site of the enzyme and block its proteolytic activity.[4]

  • Ac-AAVALLPAVLLALLAP-: The N-terminal peptide sequence corresponds to a hydrophobic region of the Kaposi fibroblast growth factor (K-FGF) signal peptide.[2] This sequence confers cell permeability, allowing the inhibitor to cross the cell membrane and reach its intracellular target, caspase-1.[2]

Q2: What is the difference between this compound and Ac-YVAD-CHO?

The primary difference is cell permeability. Ac-YVAD-CHO is a potent caspase-1 inhibitor but is not readily cell-permeable.[1][3][5] this compound includes a cell-permeating peptide sequence, making it suitable for use in live cell-based assays without the need for permeabilization agents.[2]

Q3: How do I validate that the inhibitor is effectively blocking caspase-1 in my experiment?

Validation of caspase-1 inhibition can be achieved through several key experiments:

  • Western Blotting: Assess the cleavage of pro-caspase-1 into its active subunits (p20 and p10). Effective inhibition will result in a decrease in the levels of the cleaved fragments.[6][7][8]

  • ELISA: Measure the secretion of mature IL-1β and IL-18, which are downstream products of caspase-1 activity.[6][9][10] A significant reduction in the levels of these cytokines in the cell culture supernatant indicates successful inhibition.

  • Caspase-1 Activity Assay: Use a fluorogenic substrate specific for caspase-1 (e.g., FAM-YVAD-FMK) to directly measure enzymatic activity in cell lysates or live cells.[11][12]

Q4: What are the typical working concentrations for this compound?

The optimal concentration of the inhibitor should be determined empirically for each cell type and experimental condition. However, a common starting point for cell-based assays is in the range of 10-50 µM. It is recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific model.

Q5: How should I prepare and store the inhibitor?

The inhibitor is typically supplied as a solid. It should be dissolved in a suitable solvent, such as DMSO, to create a stock solution.[2] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No reduction in caspase-1 cleavage (p20/p10 bands) observed by Western blot. 1. Insufficient inhibitor concentration: The concentration of the inhibitor may be too low to effectively block caspase-1 activity.1. Perform a dose-response experiment: Test a range of inhibitor concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to determine the optimal concentration for your cell type and stimulus.
2. Inadequate pre-incubation time: The inhibitor may not have had enough time to permeate the cells and bind to caspase-1 before the stimulus was applied.2. Optimize pre-incubation time: Pre-incubate the cells with the inhibitor for a longer period (e.g., 1-2 hours) before adding the inflammasome activator.
3. Inhibitor degradation: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles.3. Use a fresh aliquot of the inhibitor: Prepare a new stock solution from the solid compound if necessary.
High levels of mature IL-1β are still detected by ELISA despite inhibitor treatment. 1. Caspase-1 independent IL-1β processing: Other proteases, such as neutrophil elastase, can also cleave pro-IL-1β.[13][14]1. Confirm caspase-1 dependence: Use a caspase-1 knockout/knockdown cell line as a control to verify that IL-1β processing in your model is caspase-1 dependent.
2. Cell death leading to cytokine release: High concentrations of the stimulus or inhibitor may be causing non-specific cell lysis and release of intracellular contents.2. Assess cell viability: Perform a cell viability assay (e.g., LDH or MTT assay) to ensure that the observed IL-1β release is not due to cytotoxicity.[15][16]
Inconsistent results between experiments. 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or priming conditions can affect the inflammasome response.1. Standardize experimental parameters: Use cells of a consistent passage number, seed them at the same density, and ensure consistent priming with LPS (if applicable).
2. Incomplete dissolution of the inhibitor: The inhibitor may not be fully dissolved in the stock solution.2. Ensure complete dissolution: Gently warm the stock solution and vortex thoroughly before adding it to the cell culture medium.
Observed cytotoxicity after inhibitor treatment. 1. High inhibitor concentration: The concentration of the inhibitor may be toxic to the cells.1. Perform a toxicity assay: Determine the maximum non-toxic concentration of the inhibitor for your cell type using a cell viability assay.
2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.2. Use a vehicle control: Ensure that the final concentration of the solvent in the cell culture medium is the same across all conditions and is non-toxic.

Experimental Protocols

Protocol 1: Validation of Caspase-1 Inhibition by Western Blot

This protocol describes the detection of pro-caspase-1 and its cleaved p20 subunit in cell lysates and supernatants.

Materials:

  • Cells (e.g., macrophages, monocytes)

  • Lipopolysaccharide (LPS)

  • Inflammasome activator (e.g., ATP, Nigericin)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against caspase-1 (recognizing both pro- and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Priming: Seed cells at an appropriate density in a multi-well plate. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound for 1 hour.

  • Inflammasome Activation: Add the inflammasome activator (e.g., 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant. Concentrate the proteins if necessary.

    • Cell Lysate: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from the cell lysates and equal volumes of the concentrated supernatant onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-caspase-1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Compare the intensity of the pro-caspase-1 (~45 kDa) and cleaved caspase-1 (p20 or p10) bands between the different treatment groups.

Protocol 2: Measurement of IL-1β Secretion by ELISA

Materials:

  • Cell culture supernatants from the experiment described in Protocol 1.

  • IL-1β ELISA kit (specific to the species of your cells).

Procedure:

  • Follow the manufacturer's instructions for the IL-1β ELISA kit.

  • Briefly, add the cell culture supernatants (diluted if necessary) to the wells of the ELISA plate pre-coated with an anti-IL-1β capture antibody.

  • Incubate, wash, and add the detection antibody.

  • Incubate, wash, and add the enzyme conjugate.

  • Incubate, wash, and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of IL-1β in each sample based on a standard curve. Compare the levels of secreted IL-1β between the different treatment groups.

Data Presentation

Table 1: Expected Outcome of Caspase-1 Inhibition on Protein Levels

Treatment Group Pro-Caspase-1 (p45) in Lysate Cleaved Caspase-1 (p20) in Supernatant Secreted IL-1β in Supernatant
Untreated Control +++--
LPS + Activator +++++++
LPS + Activator + Inhibitor ++++
Inhibitor Alone +++--
+/- indicates the relative abundance of the protein.

Visualizations

Caspase1_Activation_Pathway Canonical Inflammasome Pathway PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR Signal 1 NFkB NF-κB Activation TLR->NFkB Pro_IL1B_Transcription Pro-IL-1β & Pro-IL-18 Transcription NFkB->Pro_IL1B_Transcription Inflammasome_Activators Inflammasome Activators (e.g., ATP, Nigericin) NLRP3 NLRP3 Inflammasome Assembly Inflammasome_Activators->NLRP3 Signal 2 Pro_Caspase1 Pro-Caspase-1 NLRP3->Pro_Caspase1 Recruitment Active_Caspase1 Active Caspase-1 Pro_Caspase1->Active_Caspase1 Autocatalytic Cleavage Pro_IL1B Pro-IL-1β / Pro-IL-18 Active_Caspase1->Pro_IL1B Cleavage Mature_IL1B Mature IL-1β / IL-18 (Secretion) Pro_IL1B->Mature_IL1B Inhibitor This compound Inhibitor->Active_Caspase1 Inhibition

Caption: Canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.

Experimental_Workflow Workflow for Validating Caspase-1 Inhibition Start Start: Seed Cells Prime Prime with LPS (Signal 1) Start->Prime Inhibit Pre-incubate with This compound Prime->Inhibit Activate Stimulate with Inflammasome Activator (Signal 2) Inhibit->Activate Collect Collect Supernatant & Cell Lysate Activate->Collect ELISA ELISA: Measure IL-1β Secretion Collect->ELISA WB Western Blot: Assess Caspase-1 Cleavage Collect->WB Viability Cell Viability Assay (e.g., LDH, MTT) Collect->Viability

Caption: Experimental workflow for validating the efficacy of the caspase-1 inhibitor.

Troubleshooting_Tree Troubleshooting: No Inhibition Observed Start No reduction in Caspase-1 cleavage or IL-1β secretion Check_Concentration Is the inhibitor concentration optimal? Start->Check_Concentration Check_Incubation Is the pre-incubation time sufficient? Check_Concentration->Check_Incubation Yes Solution_Dose_Response Perform a dose-response experiment. Check_Concentration->Solution_Dose_Response No Check_Inhibitor_Quality Is the inhibitor stock fresh and properly stored? Check_Incubation->Check_Inhibitor_Quality Yes Solution_Increase_Time Increase pre-incubation time (e.g., 1-2 hours). Check_Incubation->Solution_Increase_Time No Check_Caspase1_Dependence Is IL-1β processing caspase-1 dependent in your model? Check_Inhibitor_Quality->Check_Caspase1_Dependence Yes Solution_Fresh_Stock Use a fresh aliquot or prepare a new stock solution. Check_Inhibitor_Quality->Solution_Fresh_Stock No Solution_KO_Control Use caspase-1 knockout/ knockdown cells as a control. Check_Caspase1_Dependence->Solution_KO_Control Unsure

Caption: A decision tree for troubleshooting experiments where caspase-1 inhibition is not observed.

References

Issues with the stability of the aldehyde group in YVAD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YVAD-CHO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of the caspase-1 inhibitor, YVAD-CHO. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store YVAD-CHO to ensure its stability?

A1: For long-term stability, YVAD-CHO should be stored in its lyophilized form at -20°C or below.[1][2] Upon receipt, it is recommended to aliquot the lyophilized powder to avoid repeated freeze-thaw cycles of the stock solution. Once reconstituted, stock solutions should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month.[3]

Q2: What is the primary cause of instability for the aldehyde group in YVAD-CHO?

A2: The aldehyde group is susceptible to oxidation to a carboxylic acid, which is a primary degradation pathway for peptide aldehydes. This oxidation renders the inhibitor inactive as the aldehyde is crucial for its reversible binding to the caspase-1 active site. Other potential degradation pathways for peptides include hydrolysis and deamidation, particularly at high pH or elevated temperatures.[4]

Q3: Can I prepare a stock solution of YVAD-CHO in water?

A3: While YVAD-CHO is soluble in water (up to 5 mg/ml), it is generally recommended to prepare stock solutions in an organic solvent like DMSO or ethanol for better stability.[1][2] If you must use an aqueous buffer like PBS, prepare the solution fresh and use it immediately. For aqueous stock solutions, it is advisable to filter-sterilize the solution before use.[3]

Q4: How can I check the purity and integrity of my YVAD-CHO sample?

A4: The purity of peptide samples like YVAD-CHO is typically assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5][6][7][8] HPLC can separate the intact peptide from impurities and degradation products, while MS confirms the molecular weight of the desired product.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using YVAD-CHO.

Problem Possible Cause Suggested Solution
Loss of inhibitory activity in my experiment. 1. Degradation of YVAD-CHO: The aldehyde group may have oxidized, or the peptide may have degraded due to improper storage or handling. 2. Incorrect concentration: The final concentration of the inhibitor in the assay may be too low. 3. Suboptimal assay conditions: pH, temperature, or buffer composition may not be optimal for inhibitor activity.1. Use a fresh aliquot of YVAD-CHO. Prepare new stock solutions from lyophilized powder. Avoid repeated freeze-thaw cycles.[3] 2. Verify the final concentration. Perform a dose-response experiment to determine the optimal inhibitory concentration for your system. 3. Optimize assay conditions. Ensure the pH of your assay buffer is stable and within the optimal range for caspase-1 activity and inhibitor binding.
Inconsistent results between experiments. 1. Variability in YVAD-CHO stock solution: The inhibitor may be degrading over time in solution. 2. Batch-to-batch variability of the inhibitor: Different lots of the inhibitor may have slightly different purities. 3. Inconsistent experimental setup: Minor variations in incubation times, cell densities, or reagent concentrations.1. Prepare fresh stock solutions for each experiment or use single-use aliquots. 2. If possible, use the same batch of inhibitor for a series of related experiments. Always note the lot number in your experimental records. 3. Standardize your experimental protocol. Use a checklist to ensure all steps are performed consistently.
High background signal in my caspase activity assay. 1. Non-specific substrate cleavage: Other proteases in the cell lysate may be cleaving the fluorogenic substrate. 2. Autofluorescence of compounds or cells. 1. Include a negative control with a broad-spectrum caspase inhibitor or a specific inhibitor for other caspases to assess non-specific activity. 2. Run a control with cells/lysate and assay buffer without the fluorogenic substrate to measure background fluorescence.
Unexpected off-target effects observed. 1. YVAD-CHO is not entirely specific for caspase-1. It can inhibit other caspases, such as caspase-4 and caspase-5, at higher concentrations.[9] 2. The observed effect may be independent of caspase-1 inhibition. 1. Use the lowest effective concentration of YVAD-CHO. Perform a titration to determine the minimal concentration that gives the desired inhibitory effect. 2. Use additional, structurally different caspase-1 inhibitors or genetic approaches (e.g., siRNA, CRISPR) to confirm that the observed phenotype is due to caspase-1 inhibition.

Data Presentation

Table 1: Solubility of Ac-YVAD-CHO

SolventSolubilityReference
DMSO5 mg/mL[1][2]
Water5 mg/mL[1][2]
Ethanol30 mg/mL[1][2]
DMF30 mg/mL[1][2]

Table 2: Storage Recommendations for YVAD-CHO

FormStorage TemperatureDurationReference
Lyophilized Powder-20°C or below>1 year[1][2]
Stock Solution in DMSO/Ethanol-80°Cup to 6 months[3]
Stock Solution in DMSO/Ethanol-20°Cup to 1 month[3][9]

Experimental Protocols

Protocol 1: Preparation of YVAD-CHO Stock Solution
  • Materials:

    • Lyophilized YVAD-CHO powder

    • Anhydrous DMSO or ethanol

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Briefly centrifuge the vial of lyophilized YVAD-CHO to ensure the powder is at the bottom.

    • Under sterile conditions, add the appropriate volume of anhydrous DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex or pipette up and down to completely dissolve the powder.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: In Vitro Caspase-1 Inhibition Assay
  • Materials:

    • Recombinant active caspase-1

    • Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC)

    • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)

    • YVAD-CHO stock solution

    • 96-well black microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare serial dilutions of YVAD-CHO in assay buffer.

    • In the 96-well plate, add the diluted YVAD-CHO or vehicle control (e.g., DMSO).

    • Add recombinant active caspase-1 to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the caspase-1 fluorogenic substrate to each well.

    • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

    • Monitor the fluorescence kinetically over time or take an endpoint reading after a set incubation period (e.g., 30-60 minutes).

    • Calculate the percentage of inhibition for each YVAD-CHO concentration and determine the IC50 value.

Visualizations

Caspase1_Activation_Pathway Canonical Caspase-1 Activation Pathway PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR activates ASC ASC Adaptor Protein PRR->ASC recruits Inflammasome Inflammasome Complex PRR->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin-D Casp1->GSDMD cleaves IL1b Mature IL-1β (Pro-inflammatory Cytokine) Pro_IL1b->IL1b IL18 Mature IL-18 (Pro-inflammatory Cytokine) Pro_IL18->IL18 GSDMD_N GSDMD N-terminal Fragment GSDMD->GSDMD_N Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD_N->Pyroptosis induces YVAD_CHO YVAD-CHO YVAD_CHO->Casp1 inhibits

Figure 1: Canonical inflammasome pathway leading to caspase-1 activation and its inhibition by YVAD-CHO.

Experimental_Workflow General Workflow for Assessing YVAD-CHO Efficacy cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cell Culture (e.g., Macrophages) Stimulation 2. Inflammasome Stimulation (e.g., LPS + ATP) Cell_Culture->Stimulation Inhibitor_Treatment 3. YVAD-CHO Treatment (Dose-response) Stimulation->Inhibitor_Treatment Caspase_Assay 4. Caspase-1 Activity Assay (Fluorometric) Inhibitor_Treatment->Caspase_Assay Cytokine_Analysis 5. IL-1β/IL-18 Measurement (ELISA / Western Blot) Inhibitor_Treatment->Cytokine_Analysis Cell_Death_Assay 6. Pyroptosis Assessment (LDH Assay) Inhibitor_Treatment->Cell_Death_Assay IC50 IC50 Determination Caspase_Assay->IC50 Phenotype Phenotypic Outcome Cytokine_Analysis->Phenotype Cell_Death_Assay->Phenotype

Figure 2: A typical experimental workflow for evaluating the efficacy of YVAD-CHO in a cell-based assay.

References

Validation & Comparative

A Head-to-Head Comparison of Caspase-1 Inhibitors: Ac-YVAD-CHO vs. Z-VAD-FMK

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable caspase-1 inhibitor is a critical decision in the study of inflammation, pyroptosis, and related disease models. This guide provides an objective comparison of two widely used caspase-1 inhibitors, Ac-YVAD-CHO and Z-VAD-FMK, supported by experimental data to aid in this selection process.

This comparison guide delves into the mechanisms of action, specificity, and potency of Ac-YVAD-CHO, a selective and reversible caspase-1 inhibitor, and Z-VAD-FMK, a broad-spectrum, irreversible pan-caspase inhibitor. By presenting key quantitative data in a clear tabular format, outlining detailed experimental protocols, and visualizing relevant biological pathways and workflows, this guide aims to equip researchers with the necessary information to choose the most appropriate inhibitor for their experimental needs.

Mechanism of Action and Specificity

Ac-YVAD-CHO (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartal) is a tetrapeptide aldehyde that acts as a potent, reversible, and specific inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2][3][4] Its design is based on the preferred substrate recognition sequence of caspase-1.[5] This specificity allows for the targeted inhibition of the canonical inflammasome pathway, minimizing off-target effects on other caspases involved in apoptosis.

In contrast, Z-VAD-FMK (Carbobenzoxy-Val-Ala-Asp(O-Me)-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[6][7] It covalently binds to the catalytic site of most caspases, thereby blocking their activity.[6][7] While effective at inhibiting caspase-1, its broad-spectrum nature means it will also inhibit other caspases, such as caspase-3 and caspase-8, which can confound the interpretation of results in studies aiming to specifically dissect the role of caspase-1.[6][8] However, this property makes it a useful tool for studying general caspase-dependent processes like apoptosis.[7][8]

Potency and Efficacy: A Quantitative Comparison

The potency of an inhibitor is a critical factor in experimental design. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for quantifying potency. The table below summarizes the available data for Ac-YVAD-CHO and Z-VAD-FMK against caspase-1 and other caspases.

InhibitorTarget CaspaseIC50KiNotes
Ac-YVAD-CHO Human Caspase-10.7 µM[1]0.76 nM[1][2][9]Highly potent and selective for caspase-1.
Mouse Caspase-12.5 µM[1]3.0 nM[1]
Caspase-4, -5, -8, -9, -10163-970 nM[2][9]Significantly less potent against other caspases.
Caspase-2, -3, -6, -7>10,000 nM[2][9]Demonstrates high selectivity.
Z-VAD-FMK Caspase-13.07 µM[10]-Broad-spectrum inhibitor.
Caspase-1 (activated with Asc)1.00 µM[10]-
Caspase-3--Potently inhibits apoptotic caspases.
Caspase-85.42 µM[10]-
Caspase-910.66 µM[10]-
Caspase-109.52 µM[10]-

Experimental Applications and Considerations

The choice between Ac-YVAD-CHO and Z-VAD-FMK largely depends on the specific research question.

  • For targeted investigation of the NLRP3 inflammasome and caspase-1-mediated cytokine processing (IL-1β and IL-18), Ac-YVAD-CHO is the preferred inhibitor due to its high specificity. [2][9] Its reversible nature may also be advantageous in certain experimental setups. Studies have shown its efficacy in reducing IL-1β production in response to LPS stimulation both in vitro and in vivo.[1]

  • Z-VAD-FMK is a valuable tool for studying the general role of caspases in apoptosis or when a broad inhibition of caspase activity is desired. [7][11] However, its use in inflammasome research requires careful interpretation of data, as the observed effects may not be solely attributable to caspase-1 inhibition. For instance, Z-VAD-FMK has been shown to induce necroptosis in some cell types by inhibiting caspase-8.[11][12]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors are used, the following diagrams illustrate the canonical caspase-1 signaling pathway and a general workflow for assessing inhibitor efficacy.

Caspase1_Signaling_Pathway PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR Signal 1 NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Signal 2 Pro_IL1b Pro-IL-1β TLR->Pro_IL1b Transcription ASC ASC NLRP3->ASC Inflammasome Inflammasome Assembly Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Autocatalysis in Inflammasome Caspase1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleavage GSDMD Gasdermin D Caspase1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore Formation

Caption: Canonical NLRP3 Inflammasome and Caspase-1 Activation Pathway.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment & Stimulation cluster_analysis Downstream Analysis Cell_Culture 1. Culture Immune Cells (e.g., THP-1, BMDMs) Priming 2. Prime Cells (e.g., LPS) Cell_Culture->Priming Inhibitor 3. Pre-incubate with Inhibitor (Ac-YVAD-CHO or Z-VAD-FMK) Priming->Inhibitor Stimulation 4. Stimulate Inflammasome (e.g., ATP, Nigericin) Inhibitor->Stimulation Supernatant 5. Collect Supernatant Stimulation->Supernatant Cell_Lysate 6. Prepare Cell Lysates Stimulation->Cell_Lysate ELISA 7a. IL-1β/IL-18 ELISA Supernatant->ELISA LDH_Assay 7c. LDH Assay for Pyroptosis Supernatant->LDH_Assay Western_Blot 7b. Western Blot for cleaved Caspase-1 & GSDMD Cell_Lysate->Western_Blot

Caption: General Experimental Workflow for Assessing Caspase-1 Inhibitor Efficacy.

Experimental Protocols

In Vitro Caspase-1 Inhibition Assay in Macrophages

This protocol provides a general framework for assessing the efficacy of Ac-YVAD-CHO and Z-VAD-FMK in inhibiting caspase-1 activity in a cell-based assay.

1. Cell Culture and Priming:

  • Culture murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in appropriate media. For THP-1 cells, differentiate into macrophages using PMA (Phorbol 12-myristate 13-acetate).
  • Seed the cells in a multi-well plate at a suitable density (e.g., 0.5 x 10^6 cells/well in a 12-well plate) and allow them to adhere overnight.
  • Prime the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.[13]

2. Inhibitor Treatment:

  • Prepare stock solutions of Ac-YVAD-CHO and Z-VAD-FMK in DMSO.
  • Pre-incubate the primed cells with various concentrations of the inhibitors (e.g., 1 µM, 10 µM, 50 µM) for 1 hour. Include a vehicle control (DMSO).

3. Inflammasome Activation:

  • Activate the NLRP3 inflammasome by treating the cells with a second signal, such as ATP (e.g., 3 mM) or Nigericin, for 2 hours.[13]

4. Sample Collection:

  • Carefully collect the cell culture supernatants.
  • Lyse the remaining cells in a suitable lysis buffer (e.g., RIPA buffer) to obtain cell lysates.

5. Downstream Analysis:

  • ELISA: Measure the concentration of mature IL-1β and IL-18 in the collected supernatants using commercially available ELISA kits.
  • Western Blot: Analyze the cell lysates for the presence of the cleaved (active) form of caspase-1 (p20 subunit) and cleaved Gasdermin D.
  • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.

6. Data Analysis:

  • Quantify the results from ELISA and LDH assays.
  • Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Caspase-1 Activity Assay (Fluorometric)

This protocol describes a cell-free assay to directly measure the enzymatic activity of caspase-1.

1. Reagents and Materials:

  • Recombinant active caspase-1 enzyme.
  • Caspase-1 substrate, such as Ac-YVAD-AFC (7-amino-4-trifluoromethylcoumarin).[14]
  • Assay buffer (e.g., containing HEPES, DTT, and glycerol).
  • Ac-YVAD-CHO and Z-VAD-FMK inhibitors.
  • 96-well black microplate.
  • Fluorometer.

2. Assay Procedure:

  • Prepare serial dilutions of the inhibitors in the assay buffer.
  • In the wells of the microplate, add the assay buffer, the inhibitor dilutions (or vehicle control), and the recombinant caspase-1 enzyme.
  • Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
  • Initiate the reaction by adding the caspase-1 substrate (Ac-YVAD-AFC) to each well.
  • Monitor the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths appropriate for AFC (e.g., 400 nm excitation and 505 nm emission).[14]

3. Data Analysis:

  • Calculate the rate of the enzymatic reaction for each inhibitor concentration.
  • Determine the IC50 value of each inhibitor by plotting the reaction rate against the inhibitor concentration.

Conclusion

Both Ac-YVAD-CHO and Z-VAD-FMK are effective inhibitors of caspase-1, but their distinct properties make them suitable for different research applications. Ac-YVAD-CHO, with its high specificity and reversible mode of action, is the inhibitor of choice for studies focused on the specific role of the caspase-1-mediated inflammasome pathway. Z-VAD-FMK, as a pan-caspase inhibitor, is a broader tool for investigating general caspase-dependent processes but requires careful consideration of its off-target effects when studying specific caspase-1 functions. The selection of the appropriate inhibitor, guided by the comparative data and protocols presented here, is paramount for generating accurate and interpretable results in the complex field of inflammation and cell death research.

References

Validating the Specificity of Ac-AAVALLPAVLLALLAP-YVAD-CHO for Caspase-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the caspase-1 inhibitor Ac-AAVALLPAVLLALLAP-YVAD-CHO with other relevant caspase-1 substrates and inhibitors. The objective is to validate its specificity for caspase-1, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a cell-permeable inhibitor of caspase-1. Its design features two key components:

  • AAVALLPAVLLALLAP: This N-terminal hydrophobic sequence is derived from the signal peptide of Kaposi fibroblast growth factor (K-FGF) and facilitates the peptide's entry into living cells.

  • YVAD-CHO: The C-terminal tetrapeptide aldehyde (Tyr-Val-Ala-Asp-CHO) is a potent and reversible inhibitor of caspase-1, with the aldehyde group forming a covalent adduct with the active site cysteine of the enzyme.

The primary assumption is that the specificity of the entire peptide for caspase-1 is conferred by the well-characterized YVAD-CHO sequence.

Comparative Analysis of Caspase-1 Inhibitors and Substrates

To objectively assess the specificity of this compound, we compare the inhibitory activity of its active component, Ac-YVAD-CHO, against a panel of human caspases. We also include the widely used fluorogenic substrate, Ac-WEHD-AFC, for contextual performance analysis.

Quantitative Data Summary

The following table summarizes the inhibition constants (Ki) of Ac-YVAD-CHO against various human caspases. Lower Ki values indicate stronger inhibition.

Inhibitor / SubstrateTarget CaspaseKi (nM)Selectivity Profile
Ac-YVAD-CHO Caspase-1 0.76 Highly selective for Caspase-1 [1]
Caspase-4163~214-fold less sensitive than Caspase-1[1]
Caspase-5970~1276-fold less sensitive than Caspase-1[1]
Caspase-8>10,000Negligible inhibition[1]
Caspase-9>10,000Negligible inhibition[1]
Caspase-2>10,000Negligible inhibition[1]
Caspase-3>10,000Negligible inhibition[1]
Caspase-6>10,000Negligible inhibition[1]
Caspase-7>10,000Negligible inhibition[1]
Ac-WEHD-AFCCaspase-1, -4, -5N/A (Substrate)Fluorogenic substrate for Group I caspases

Note: The Ki values for Ac-YVAD-CHO demonstrate its high potency and selectivity for caspase-1 over other caspases. The long N-terminal peptide of this compound is not expected to alter this inherent specificity.

Experimental Protocols

In Vitro Caspase Activity Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of a compound against purified caspases.

Materials:

  • Recombinant active caspases (e.g., caspase-1, -3, -8)

  • Fluorogenic caspase substrate (e.g., Ac-YVAD-AFC for caspase-1, Ac-DEVD-AFC for caspase-3)

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Test inhibitor (e.g., Ac-YVAD-CHO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., 400/505 nm for AFC)

Procedure:

  • Prepare a serial dilution of the test inhibitor in the assay buffer.

  • In a 96-well plate, add a fixed amount of recombinant active caspase to each well.

  • Add the different concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity over time using a fluorometric plate reader.

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Determine the IC50 value (inhibitor concentration that causes 50% inhibition of enzyme activity) and subsequently the Ki value.

Caspase Selectivity Profiling

To determine the specificity of an inhibitor, the In Vitro Caspase Activity Assay is performed against a panel of different caspases. The resulting Ki values are then compared to assess the inhibitor's selectivity for the target caspase.

Signaling Pathway and Experimental Workflow

Caspase-1 Activation in the Inflammasome Pathway

Caspase-1 is a key inflammatory caspase that is activated within a multiprotein complex called the inflammasome. Upon activation, caspase-1 cleaves pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their mature and active forms.

Caspase1_Pathway Caspase-1 Activation Pathway PAMPs PAMPs / DAMPs PRR PRR (e.g., NLRP3) PAMPs->PRR activates ASC ASC Adaptor PRR->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits & activates Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation

Caption: Caspase-1 activation within the inflammasome complex.

Experimental Workflow for Specificity Validation

The following diagram illustrates the logical flow for validating the specificity of a caspase-1 inhibitor.

Experimental_Workflow Inhibitor Specificity Validation Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Inhibitor Test Inhibitor (this compound) Casp1_Assay Caspase-1 Activity Assay Inhibitor->Casp1_Assay Casp_Panel Caspase Panel Assay (Caspases 2-10) Inhibitor->Casp_Panel Ki_Casp1 Determine Ki for Caspase-1 Casp1_Assay->Ki_Casp1 Ki_Others Determine Ki for other Caspases Casp_Panel->Ki_Others Compare Compare Ki Values Ki_Casp1->Compare Ki_Others->Compare Specificity Assess Specificity Compare->Specificity

Caption: Workflow for validating caspase-1 inhibitor specificity.

Conclusion

The available data strongly supports that the specificity of this compound for caspase-1 is determined by its Ac-YVAD-CHO component. This component exhibits high potency for caspase-1 with a Ki of 0.76 nM and demonstrates significant selectivity against other human caspases.[1] The N-terminal peptide serves as a cell-permeabilizing agent, enabling the inhibitor to be used in cell-based assays to study the role of caspase-1 in living systems. For researchers requiring a cell-permeable and highly specific caspase-1 inhibitor, this compound represents a valuable tool.

References

A Comparative Guide: Ac-YVAD-CHO Versus Genetic Knockdown for Caspase-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of inflammation, particularly the inflammasome pathway, precise modulation of caspase-1 activity is paramount. Caspase-1, a key enzyme in this pathway, is responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18, and for inducing pyroptosis, a form of programmed cell death. Researchers have two primary tools at their disposal to probe the function of caspase-1: the chemical inhibitor Ac-YVAD-CHO and genetic knockdown techniques such as siRNA, shRNA, and CRISPR. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

At a Glance: Chemical Inhibition vs. Genetic Knockdown

FeatureAc-YVAD-CHO (Chemical Inhibitor)Genetic Knockdown (siRNA, shRNA, CRISPR)
Mechanism of Action Reversible or irreversible binding to the active site of the caspase-1 enzyme.Degradation of target mRNA (siRNA/shRNA) or permanent gene disruption (CRISPR), leading to reduced or eliminated protein expression.
Speed of Onset Rapid, often within minutes to hours.Slower, requiring hours to days for protein levels to decrease.
Duration of Effect Transient, dependent on inhibitor stability and cellular clearance.Can be transient (siRNA) or long-lasting/permanent (shRNA, CRISPR).
Specificity Can have off-target effects on other caspases or proteases.Can have off-target effects on other genes with similar sequences.
Dosing/Delivery Concentration can be precisely controlled in vitro. In vivo delivery can be challenging.Delivery can be challenging and efficiency can vary. Viral vectors may be required for stable knockdown.
Potential for Compensation Less likely to induce long-term compensatory changes.Can lead to compensatory upregulation of other proteins or pathways.
Cost Generally lower for in vitro studies.Can be higher, especially for the generation of stable cell lines or knockout models.

Quantitative Comparison of Performance

Ac-YVAD-CHO: Efficacy and Selectivity

Ac-YVAD-CHO is a tetrapeptide aldehyde that acts as a potent inhibitor of caspase-1. Its efficacy is typically measured by its ability to reduce the processing of pro-IL-1β and pro-IL-18.

ParameterValueSpeciesReference
Ki for Caspase-1 0.76 nMHuman[1]
Ki for Caspase-1 3.0 nMMouse[2]
IC50 for IL-1β processing 0.7 µMHuman[2]
IC50 for IL-1β processing 2.5 µMMouse[2]

Selectivity Profile of Ac-YVAD-CHO: While potent against caspase-1, Ac-YVAD-CHO can inhibit other caspases, particularly at higher concentrations. This is a critical consideration for interpreting experimental results.

Caspase TargetKi (nM)Selectivity vs. Caspase-1Reference
Caspase-1 0.76 - [1]
Caspase-4163~214-fold lower[1]
Caspase-5970~1276-fold lower[1]
Caspase-8>10,000>13,157-fold lower[1]
Caspase-9>10,000>13,157-fold lower[1]
Caspase-2, -3, -6, -7>10,000>13,157-fold lower[1]
Genetic Knockdown: Efficacy and Off-Target Effects

The efficacy of genetic knockdown is typically assessed by measuring the reduction in target mRNA and protein levels. While highly effective, off-target effects are a significant concern.

TechniqueTypical Knockdown EfficiencyKey Off-Target Concern
siRNA 70-95% reduction in mRNA"Seed sequence" homology can lead to the silencing of unintended genes.
shRNA 70-95% reduction in mRNA (stable)Can also have seed sequence-mediated off-target effects; potential for saturation of the miRNA machinery.
CRISPR >90% knockout (permanent)Off-target cleavage at genomic sites with sequence similarity to the guide RNA.

Quantitative Impact of Ac-YVAD-CHO on Cytokine Release (In Vivo):

A study in a rat model of endotoxemia demonstrated the in vivo efficacy of inhaled Ac-YVAD-CHO in reducing systemic and pulmonary inflammation.[3]

CytokineTissueReduction with Ac-YVAD-CHO
IL-1βPlasma58%
IL-18Plasma51%
IL-1βBronchoalveolar Lavage Fluid (BALF)59%

Signaling Pathways and Experimental Workflows

Caspase-1 Activation Pathway

The following diagram illustrates the canonical inflammasome pathway leading to caspase-1 activation and the points of intervention for Ac-YVAD-CHO and genetic knockdown.

G cluster_0 Cell Membrane cluster_1 Cytosol PAMPs_DAMPs PAMPs/DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR P2X7 P2X7 Receptor PAMPs_DAMPs->P2X7 NFkB NF-κB Activation TLR->NFkB NLRP3 NLRP3 P2X7->NLRP3 pro_IL1b pro-IL-1β (inactive) NFkB->pro_IL1b IL1b IL-1β (active) pro_IL1b->IL1b ASC ASC NLRP3->ASC Inflammasome Inflammasome Complex NLRP3->Inflammasome pro_caspase1 pro-caspase-1 (inactive) ASC->pro_caspase1 ASC->Inflammasome pro_caspase1->Inflammasome caspase1 Caspase-1 (active) Inflammasome->caspase1 caspase1->pro_IL1b pro_GSDMD pro-Gasdermin D caspase1->pro_GSDMD AcYVADCHO Ac-YVAD-CHO AcYVADCHO->caspase1 siRNA siRNA/shRNA siRNA->pro_caspase1 Inhibits translation GSDMD_N GSDMD-N pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Canonical NLRP3 inflammasome pathway and points of inhibition.

Experimental Workflow: Comparing Ac-YVAD-CHO and Caspase-1 siRNA

This diagram outlines a typical experimental workflow for comparing the effects of Ac-YVAD-CHO and caspase-1 siRNA on inflammasome activation in macrophages.

G cluster_0 Treatment Groups cluster_1 Downstream Analysis start Start: Culture Macrophages (e.g., THP-1 or BMDMs) control Control (Vehicle) start->control acyvad Ac-YVAD-CHO start->acyvad sirna Caspase-1 siRNA start->sirna sirna_control Scrambled siRNA start->sirna_control inflammasome_activation Inflammasome Activation (e.g., LPS + Nigericin) control->inflammasome_activation acyvad->inflammasome_activation sirna->inflammasome_activation sirna_control->inflammasome_activation elisa ELISA for IL-1β and IL-18 inflammasome_activation->elisa western Western Blot for Caspase-1, GSDMD inflammasome_activation->western ldh LDH Assay for Pyroptosis inflammasome_activation->ldh qpcr qPCR for Caspase-1 mRNA inflammasome_activation->qpcr end End: Compare Results elisa->end western->end ldh->end qpcr->end

Caption: Workflow for comparing caspase-1 inhibition methods.

Detailed Experimental Protocols

Protocol 1: Inhibition of Caspase-1 in THP-1 Macrophages using Ac-YVAD-CHO

This protocol is adapted for the use of the human monocytic cell line THP-1, differentiated into macrophages.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • Ac-YVAD-CHO (or Ac-YVAD-cmk)

  • DMSO (vehicle control)

  • PBS

  • ELISA kits for human IL-1β and IL-18

  • LDH cytotoxicity assay kit

  • Reagents and equipment for Western blotting

Procedure:

  • Differentiate THP-1 cells: Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 12-well plate. Add PMA to a final concentration of 100 ng/mL and incubate for 48-72 hours to induce differentiation into adherent macrophages.

  • Pre-treatment with inhibitor: Remove the PMA-containing medium and wash the cells gently with PBS. Add fresh RPMI medium containing the desired concentration of Ac-YVAD-CHO (typically 10-50 µM) or an equivalent volume of DMSO for the vehicle control. Incubate for 1-2 hours.

  • Inflammasome priming: Add LPS to a final concentration of 1 µg/mL and incubate for 3-4 hours. This step primes the inflammasome by upregulating pro-IL-1β and NLRP3 expression.

  • Inflammasome activation: Add Nigericin to a final concentration of 10 µM and incubate for 1 hour.

  • Sample collection: Carefully collect the cell culture supernatant for ELISA and LDH assays. Lyse the cells in RIPA buffer for Western blot analysis.

  • Analysis:

    • ELISA: Measure the concentration of secreted IL-1β and IL-18 in the supernatant according to the manufacturer's instructions.

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptosis, following the kit's protocol.

    • Western Blot: Analyze cell lysates for the cleavage of pro-caspase-1 to its active p20 subunit and the cleavage of Gasdermin D (GSDMD).

Protocol 2: Caspase-1 Knockdown in Macrophages using siRNA

This protocol provides a general guideline for transiently knocking down caspase-1 in macrophage-like cells. Optimization of transfection conditions is crucial for each cell type.

Materials:

  • Macrophage cell line (e.g., J774A.1, RAW 264.7, or differentiated THP-1)

  • Complete culture medium

  • siRNA targeting caspase-1 (validated sequences recommended)

  • Non-targeting (scrambled) control siRNA

  • Transfection reagent suitable for macrophages (e.g., Lipofectamine RNAiMAX or specialized reagents for immune cells)

  • Opti-MEM or other serum-free medium

  • Reagents for inflammasome activation (LPS, Nigericin)

  • Reagents for downstream analysis (as in Protocol 1)

  • Reagents for qPCR analysis

Procedure:

  • Cell seeding: One day prior to transfection, seed the macrophages in a 12-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-lipid complex formation:

    • Dilute the caspase-1 siRNA or control siRNA in Opti-MEM to the desired final concentration (typically 10-50 nM).

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24-72 hours. The optimal incubation time to achieve maximal protein knockdown should be determined empirically.

  • Inflammasome activation and analysis: After the incubation period, replace the medium with fresh complete medium and proceed with the inflammasome priming and activation steps as described in Protocol 1 (steps 3 and 4).

  • Analysis:

    • Perform ELISA, LDH assay, and Western blotting as described in Protocol 1.

    • qPCR: To confirm knockdown efficiency at the mRNA level, extract total RNA from a parallel set of transfected cells and perform quantitative real-time PCR for caspase-1 expression, using a housekeeping gene for normalization.

Discussion of Pros and Cons

Ac-YVAD-CHO

Pros:

  • Rapid action: Inhibition of caspase-1 activity occurs quickly after administration.

  • Dose-dependent and reversible (for -CHO): Allows for fine-tuning of the extent of inhibition and the potential for washout experiments. The cmk version is irreversible.

  • Easy to use in vitro: Simple addition to cell culture medium.

  • Cost-effective for initial screening: Lower upfront cost compared to genetic tools.

Cons:

  • Off-target effects: Can inhibit other caspases, such as caspase-4 and -5, which may confound results.[1]

  • Transient effect: The inhibitory effect is temporary, which may not be suitable for long-term studies.

  • In vivo challenges: Pharmacokinetic properties, such as poor stability and cell permeability, can limit its effectiveness in animal models.

Genetic Knockdown

Pros:

  • High specificity (in principle): When properly designed and validated, genetic tools can provide highly specific inhibition of the target gene.

  • Long-lasting effects: shRNA and CRISPR allow for stable, long-term or permanent loss of function, which is ideal for studying chronic effects.

  • In vivo application: Stable knockdown or knockout cell lines and animal models can be generated for in vivo studies.

Cons:

  • Slower onset: Takes time for the existing protein to be degraded.

  • Off-target effects: siRNAs and shRNAs can silence unintended genes through "seed" sequence homology. CRISPR can cause off-target mutations.

  • Compensatory mechanisms: The long-term absence of a protein can lead to the upregulation of other genes or pathways that may compensate for the loss of function, potentially masking the primary phenotype. For instance, in the absence of caspase-1, caspase-8 has been implicated in the processing of IL-1β under certain conditions.

  • Delivery and efficiency: Transfection of primary cells and immune cells like macrophages can be challenging, and knockdown efficiency can be variable.

  • Higher cost and effort: Generation and validation of knockdown cell lines or knockout animals can be time-consuming and expensive.

Conclusion and Recommendations

The choice between Ac-YVAD-CHO and genetic knockdown of caspase-1 depends on the specific research question and experimental context.

  • For acute, short-term studies where rapid and transient inhibition is desired, Ac-YVAD-CHO is an excellent choice. It is particularly useful for initial screening and for confirming the involvement of caspase-1 in a rapid cellular process. However, careful consideration of its off-target effects is necessary, and using the lowest effective concentration is recommended.

  • For long-term studies and for dissecting the specific role of caspase-1 without the confounding effects of other caspases , genetic knockdown is the preferred method. While more technically demanding, it offers greater specificity and the ability to study the long-term consequences of caspase-1 deficiency. For transient knockdown, siRNA is suitable, while for stable and heritable changes, shRNA or CRISPR are the methods of choice. It is crucial to validate the knockdown and to consider potential off-target effects and compensatory mechanisms in the experimental design and data interpretation.

References

Validating the Anti-inflammatory Effects of Ac-AAVALLPAVLLALLAP-YVAD-CHO In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory efficacy of the cell-permeable caspase-1 inhibitor, Ac-AAVALLPAVLLALLAP-YVAD-CHO, against alternative anti-inflammatory agents. The data presented is compiled from preclinical studies to aid in the evaluation and design of future research in inflammation-targeted drug development.

Executive Summary

This compound is a potent and cell-permeable inhibitor of caspase-1, a key enzyme in the inflammatory cascade responsible for the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). In vivo studies have demonstrated its efficacy in mitigating inflammatory responses in a lipopolysaccharide (LPS)-induced sepsis model. This guide compares its performance with MCC950, a selective inhibitor of the NLRP3 inflammasome, which acts upstream of caspase-1 activation. While direct comparative studies are limited, this guide synthesizes available data to provide a framework for evaluating their respective therapeutic potential.

Comparative Efficacy of Anti-inflammatory Agents

The following table summarizes the in vivo efficacy of this compound and the NLRP3 inhibitor MCC950 in relevant animal models of inflammation.

CompoundTargetAnimal ModelKey Efficacy DataDosageReference
This compound Caspase-1Rat LPS-induced Endotoxemia- 58% reduction in plasma IL-1β- 51% reduction in plasma IL-18- 59% reduction in BALF IL-1β0.5 mg and 5 mg (inhaled)[1]
Ac-YVAD-CHO Caspase-1Mouse LPS-induced DeathPrevents LPS-induced death5 and 10 mg/kg[2]
MCC950 NLRP3 InflammasomeMouse Spinal Cord Injury- Significant reduction in serum TNF-α, IL-1β, and IL-1810 mg/kg and 50 mg/kg (i.p.)[3]
MCC950 Mouse Vascular Graft Model- Significant long-term reduction of neointimal hyperplasia- Early enhancement of endothelial coverageNot specified[4]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.

Inflammasome Signaling Pathway

NLRP3_Inflammasome_Pathway NLRP3 Inflammasome Activation Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Effects cluster_inhibitors Points of Inhibition PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β Transcription NFkB->Pro_IL1B NLRP3_transcription NLRP3 Transcription NFkB->NLRP3_transcription Pro_IL1B_protein Pro-IL-1β Pro_IL1B->Pro_IL1B_protein translation NLRP3 NLRP3 NLRP3_transcription->NLRP3 Activation_Signal Activation Signal (e.g., ATP, Toxins) Activation_Signal->NLRP3 ASC ASC NLRP3->ASC recruits Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 recruits ASC->Inflammasome Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 activates Caspase1->Pro_IL1B_protein Pro_IL18_protein Pro-IL-18 Caspase1->Pro_IL18_protein IL1B Mature IL-1β Pro_IL1B_protein->IL1B cleavage IL18 Mature IL-18 Pro_IL18_protein->IL18 cleavage Inflammation Inflammation IL1B->Inflammation IL18->Inflammation MCC950 MCC950 MCC950->NLRP3 inhibits assembly Ac_YVAD_CHO Ac-AAVALLPAVLLALLAP -YVAD-CHO Ac_YVAD_CHO->Caspase1 inhibits activity

Caption: The NLRP3 inflammasome pathway and points of inhibition.

In Vivo Experimental Workflow: LPS-Induced Sepsis Model

LPS_Sepsis_Workflow Experimental Workflow for LPS-Induced Sepsis Model cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., Mice/Rats) Grouping Randomization into Groups: - Vehicle Control - LPS Control - Treatment Group(s) Animal_Acclimation->Grouping Treatment_Admin Pre-treatment with: - Vehicle - this compound - Alternative Inhibitor Grouping->Treatment_Admin LPS_Induction Induction of Sepsis: Intraperitoneal (i.p.) injection of LPS Treatment_Admin->LPS_Induction 30 min - 1 hr prior Monitoring Monitoring of Animals: - Survival Rate - Clinical Signs LPS_Induction->Monitoring Sample_Collection Sample Collection at defined time points: - Blood (Plasma/Serum) - Bronchoalveolar Lavage Fluid (BALF) - Tissues Monitoring->Sample_Collection Cytokine_Analysis Cytokine Analysis: (e.g., ELISA for IL-1β, IL-18, TNF-α) Sample_Collection->Cytokine_Analysis Histopathology Histopathological Analysis of Tissues Sample_Collection->Histopathology Data_Comparison Statistical Analysis and Comparison between Groups Cytokine_Analysis->Data_Comparison Histopathology->Data_Comparison

References

Ac-YVAD-CHO: A Potent Caspase-1 Inhibitor with Defined Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a biological inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity of Ac-YVAD-CHO, a potent caspase-1 inhibitor, with other key caspases, supported by experimental data and protocols.

Ac-YVAD-CHO (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxyl-1-formylethyl]-L-alaninamide) is a synthetic tetrapeptide that acts as a potent, reversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2] Its design is based on the preferred cleavage sequence of caspase-1.[3] While highly effective against its primary target, its performance against other members of the caspase family varies, a critical consideration for its use in experimental settings.

Comparative Inhibitory Activity of Ac-YVAD-CHO

The inhibitory potency of Ac-YVAD-CHO against a panel of human caspases has been quantified through the determination of their inhibition constants (Ki). A lower Ki value signifies a stronger binding affinity and more potent inhibition.

Caspase TargetInhibition Constant (Ki)Potency
Caspase-1 0.76 nM Very High
Caspase-4163 - 970 nMModerate
Caspase-5163 - 970 nMModerate
Caspase-8163 - 970 nMModerate
Caspase-9163 - 970 nMModerate
Caspase-10163 - 970 nMModerate
Caspase-2>10,000 nMVery Low
Caspase-3>10,000 nMVery Low
Caspase-6>10,000 nMVery Low
Caspase-7>10,000 nMVery Low

Data sourced from Cayman Chemical product information sheet.[4]

As the data illustrates, Ac-YVAD-CHO is highly selective for caspase-1.[4] Its inhibitory activity against caspases-4, -5, -8, -9, and -10 is significantly lower, with Ki values in the nanomolar range that are over 200-fold higher than for caspase-1.[4] Furthermore, its activity against the executioner caspases-3, -6, and -7, as well as caspase-2, is negligible, with Ki values exceeding 10,000 nM.[4]

Experimental Protocol: Determining Caspase Inhibition (Ki)

The determination of inhibition constants for caspase inhibitors like Ac-YVAD-CHO is typically performed using a colorimetric protease assay. This method measures the ability of the active caspase to cleave a chromophore from a synthetic substrate.

Principle:

Active caspases cleave a specific peptide substrate, releasing a chromophore, p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm. The presence of an inhibitor reduces the rate of this cleavage in a concentration-dependent manner.

Materials:

  • Recombinant active caspases (e.g., caspase-1, caspase-3, etc.)

  • Caspase-specific colorimetric substrates (e.g., Ac-YVAD-pNA for caspase-1, Ac-DEVD-pNA for caspase-3)

  • Ac-YVAD-CHO inhibitor of varying concentrations

  • Assay buffer (containing DTT for optimal caspase activity)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Enzyme Preparation: Reconstitute and dilute the recombinant active caspases to a working concentration in chilled assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of Ac-YVAD-CHO in assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Recombinant active caspase

    • A specific concentration of Ac-YVAD-CHO (or vehicle control)

    • Assay buffer to a final volume.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding the corresponding colorimetric substrate to each well.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 405 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of pNA release) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and its Michaelis-Menten constant (Km).

Signaling Pathways

To understand the functional implications of Ac-YVAD-CHO's selectivity, it is crucial to visualize the pathways in which these caspases operate. Caspase-1 is a key mediator of inflammation, while other caspases are central to apoptosis (programmed cell death).

G cluster_0 Inflammasome Activation cluster_1 Ac-YVAD-CHO Inhibition PAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs->NLRP3 activates ASC ASC Adaptor NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin-D Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis induces AcYVADCHO Ac-YVAD-CHO AcYVADCHO->Casp1 inhibits

Caption: Caspase-1 activation pathway via the inflammasome and its inhibition by Ac-YVAD-CHO.

The diagram above illustrates the canonical pathway for caspase-1 activation. Pathogen- or danger-associated molecular patterns (PAMPs/DAMPs) trigger the assembly of the NLRP3 inflammasome, which recruits the adaptor protein ASC and pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1. Active caspase-1 then cleaves the precursors of the pro-inflammatory cytokines IL-1β and IL-18, leading to their maturation and secretion. Caspase-1 also cleaves Gasdermin-D, initiating a form of inflammatory cell death known as pyroptosis. Ac-YVAD-CHO specifically targets and inhibits active caspase-1, thereby blocking these downstream inflammatory events.

G cluster_0 Apoptotic Pathways cluster_1 Extrinsic Pathway cluster_2 Intrinsic Pathway cluster_3 Ac-YVAD-CHO Cross-Reactivity Death_Ligands Death Ligands (e.g., FasL) Death_Receptors Death Receptors Death_Ligands->Death_Receptors Pro_Casp8 Pro-Caspase-8 Death_Receptors->Pro_Casp8 activates Casp8 Active Caspase-8 Pro_Casp8->Casp8 Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Casp8->Executioner_Caspases activates DNA_Damage DNA Damage Cyto_c Cytochrome c DNA_Damage->Cyto_c releases Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Cyto_c->Apaf1 Pro_Casp9 Pro-Caspase-9 Apoptosome->Pro_Casp9 activates Casp9 Active Caspase-9 Pro_Casp9->Casp9 Casp9->Executioner_Caspases activates Apoptosis Apoptosis Executioner_Caspases->Apoptosis executes AcYVADCHO Ac-YVAD-CHO AcYVADCHO->Casp8 weakly inhibits AcYVADCHO->Casp9 weakly inhibits AcYVADCHO->Executioner_Caspases very weakly inhibits

Caption: General overview of apoptotic signaling pathways and the points of Ac-YVAD-CHO cross-reactivity.

In contrast, the apoptotic pathways are initiated by either extrinsic signals (death ligands) or intrinsic signals (e.g., DNA damage). The extrinsic pathway leads to the activation of initiator caspase-8, while the intrinsic pathway activates initiator caspase-9. Both caspase-8 and caspase-9 converge to activate the executioner caspases (caspase-3, -6, and -7), which then dismantle the cell, leading to apoptosis. Ac-YVAD-CHO exhibits weak to very weak inhibitory effects on these key apoptotic caspases, highlighting its selectivity for the inflammatory caspase-1.

Conclusion

Ac-YVAD-CHO is a highly potent and selective inhibitor of caspase-1. While it demonstrates some cross-reactivity with other inflammatory caspases like caspase-4 and -5, and to a lesser extent with initiator caspases-8, -9, and -10, its inhibitory effect on the executioner caspases involved in apoptosis is minimal. This selectivity profile makes Ac-YVAD-CHO a valuable tool for specifically studying the roles of caspase-1 in inflammation and pyroptosis, with a low probability of confounding effects from the inhibition of apoptotic pathways. Researchers should, however, remain mindful of the moderate cross-reactivity with other inflammatory caspases when interpreting experimental results.

References

Independent Validation of Ac-YVAD-CHO: A Comparative Guide for Caspase-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the caspase-1 inhibitor Ac-YVAD-CHO with other commercially available alternatives. The information presented is based on published data to assist researchers in making informed decisions for their experimental designs.

Mechanism of Action and Signaling Pathway

Ac-YVAD-CHO is a synthetic tetrapeptide that acts as a potent, reversible, and specific inhibitor of caspase-1, also known as Interleukin-1 Converting Enzyme (ICE). Its sequence is based on the caspase-1 cleavage site in pro-interleukin-1β (pro-IL-1β)[1]. By binding to the active site of caspase-1, Ac-YVAD-CHO prevents the proteolytic cleavage of pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their active forms, thereby mitigating inflammatory responses.

Caspase-1 is a key effector molecule in the inflammasome signaling pathway. The NLRP3 inflammasome is a well-characterized multiprotein complex that, upon activation by various stimuli, assembles and recruits pro-caspase-1, leading to its dimerization and auto-activation.

NLRP3_Inflammasome_Pathway PAMPs_DAMPs PAMPs / DAMPs TLR_NLR TLR / NLR PAMPs_DAMPs->TLR_NLR NFkB NF-κB Activation TLR_NLR->NFkB Pro_IL1b pro-IL-1β Transcription NFkB->Pro_IL1b NLRP3_gene NLRP3 Transcription NFkB->NLRP3_gene IL1b Mature IL-1β Pro_IL1b->IL1b NLRP3 NLRP3 NLRP3_gene->NLRP3 Signal2 Activation Signal (e.g., ATP, Toxins) Signal2->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D Cleavage Casp1->GSDMD AcYVADCHO Ac-YVAD-CHO AcYVADCHO->Casp1 IL18 Mature IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation Pyroptosis Pyroptosis GSDMD->Pyroptosis

NLRP3 Inflammasome Signaling Pathway

Performance Comparison of Caspase-1 Inhibitors

The following table summarizes the inhibitory potency of Ac-YVAD-CHO and its alternatives against caspase-1 and other selected caspases. Data is compiled from various publications, and experimental conditions may differ.

InhibitorTargetPotency (IC₅₀ / Kᵢ)ReversibilitySelectivity HighlightsReference(s)
Ac-YVAD-CHO Caspase-1 Kᵢ = 0.76 nM (human) Reversible Highly selective for Caspase-1 over Caspases-2, -3, -6, -7, -8, -9, and -10.[2]
Ac-YVAD-cmkCaspase-1Kᵢ = 0.8 nMIrreversibleAlso inhibits Caspase-4 and -5.[1][3]
Pralnacasan (VX-740)Caspase-1Kᵢ = 1 nMReversibleOrally bioavailable prodrug.[4]
VX-765 (Belnacasan)Caspase-1Kᵢ = 0.8 nM (active form)ReversibleOrally bioavailable prodrug; also inhibits Caspase-4.[5][6]
VRT-043198Caspase-1IC₅₀ = 11.5 nMReversibleActive form of VX-765.[7]

Note: IC₅₀ and Kᵢ values are dependent on the specific assay conditions (e.g., substrate concentration, enzyme source) and should be considered as relative indicators of potency. Direct comparison is most accurate when inhibitors are tested side-by-side in the same assay.

Experimental Protocols

In Vitro Caspase-1 Inhibition Assay in Human Whole Blood

This protocol is adapted from published methods for assessing inflammasome activation and caspase-1 inhibition in a physiologically relevant matrix[5][8].

InVitro_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis Collect_Blood Collect whole blood in heparinized tubes Pre_incubate Pre-incubate with Ac-YVAD-CHO or vehicle Collect_Blood->Pre_incubate Prime Prime with LPS (e.g., 100 ng/mL, 3 hours) Pre_incubate->Prime Activate Activate with ATP (e.g., 5 mM, 30-60 min) Prime->Activate Centrifuge Centrifuge to separate plasma Activate->Centrifuge ELISA Measure IL-1β/IL-18 in plasma by ELISA Centrifuge->ELISA Caspase_Assay Measure Caspase-1 activity in plasma/lysate Centrifuge->Caspase_Assay

In Vitro Caspase-1 Inhibition Workflow

Materials:

  • Freshly drawn human whole blood (anticoagulant: heparin)

  • Ac-YVAD-CHO and other inhibitors

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • RPMI 1640 medium

  • 96-well culture plates

  • ELISA kits for human IL-1β and IL-18

  • Caspase-1 activity assay kit

Procedure:

  • Dilute the whole blood 1:1 with RPMI 1640 medium.

  • Add 180 µL of the diluted blood to each well of a 96-well plate.

  • Add 10 µL of Ac-YVAD-CHO (at various concentrations) or vehicle control to the appropriate wells and pre-incubate for 1 hour at 37°C.

  • Prime the cells by adding 10 µL of LPS (final concentration ~100 ng/mL) and incubate for 3 hours at 37°C.

  • Activate the inflammasome by adding 10 µL of ATP (final concentration ~5 mM) and incubate for an additional 30-60 minutes at 37°C.

  • Centrifuge the plate at 500 x g for 10 minutes to pellet the cells.

  • Collect the plasma supernatant for analysis.

  • Quantify the concentration of IL-1β and IL-18 in the plasma using specific ELISA kits according to the manufacturer's instructions.

  • (Optional) Measure caspase-1 activity in the plasma or cell lysates using a fluorogenic or colorimetric substrate-based assay.

In Vivo Administration of Caspase-1 Inhibitor in a Murine Sepsis Model (Cecal Ligation and Puncture - CLP)

This protocol describes a common in vivo model to study systemic inflammation and the efficacy of anti-inflammatory compounds[1][2][9].

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Ac-YVAD-CHO

  • Sterile saline

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Surgical instruments

  • Suture material

Procedure:

  • Anesthetize the mice using an appropriate anesthetic regimen.

  • Make a midline laparotomy incision to expose the cecum.

  • Ligate the cecum distal to the ileocecal valve with a silk suture. The position of the ligation determines the severity of the sepsis.

  • Puncture the ligated cecum through-and-through with a needle (e.g., 21-gauge). A small amount of fecal matter can be extruded to induce peritonitis.

  • Return the cecum to the peritoneal cavity and close the abdominal wall and skin with sutures.

  • Administer Ac-YVAD-CHO via an appropriate route (e.g., intraperitoneal or intravenous injection) at a pre-determined dose and time point relative to the CLP procedure (e.g., 30 minutes pre-CLP or immediately post-CLP).

  • Provide fluid resuscitation with sterile saline subcutaneously.

  • Monitor the animals for signs of sepsis and survival over a defined period.

  • At selected time points, blood and tissue samples can be collected for the analysis of inflammatory markers (e.g., plasma IL-1β, tissue MPO activity).

Conclusion

Ac-YVAD-CHO is a well-established and highly selective inhibitor of caspase-1, making it a valuable tool for studying inflammasome-mediated inflammation. While alternatives such as Ac-YVAD-cmk offer irreversible inhibition and other compounds like VX-765 provide the advantage of oral bioavailability in vivo, the choice of inhibitor should be guided by the specific requirements of the experimental model, including the desired mode of inhibition (reversible vs. irreversible) and the route of administration. The provided protocols offer a starting point for the independent validation and application of Ac-YVAD-CHO in both in vitro and in vivo settings.

References

A Comparative Benchmark Analysis of Ac-AAVALLPAVLLALLAP-YVAD-CHO and Newer Caspase-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective performance comparison of the established caspase-1 inhibitor, Ac-AAVALLPAVLLALLAP-YVAD-CHO (commonly known as Ac-YVAD-CHO), against newer generations of caspase inhibitors. The information presented is supported by experimental data to assist researchers in selecting the most appropriate inhibitor for their studies.

Introduction to this compound

This compound is a cell-permeable peptide aldehyde that acts as a potent, reversible, and specific inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2] Its mechanism of action involves the aldehyde group forming a reversible covalent bond with the active site cysteine of caspase-1. The YVAD tetrapeptide sequence mimics the natural cleavage site of pro-IL-1β, conferring specificity for caspase-1.[3] This inhibitor has been instrumental in elucidating the role of caspase-1 in inflammatory signaling and apoptosis.

Newer Generation Caspase-1 Inhibitors: A Move Towards Clinical Application

While Ac-YVAD-CHO remains a valuable research tool, the quest for therapeutic agents has driven the development of newer, more drug-like caspase inhibitors. These newer compounds often feature improved oral bioavailability, potency, and selectivity, with several having advanced into clinical trials. This guide will focus on two prominent examples: Belnacasan (VX-765) and Pralnacasan (VX-740), and the pan-caspase inhibitor Emricasan (IDN-6556).

Belnacasan (VX-765) is an orally absorbed prodrug that is converted in the body to its active form, VRT-043198.[4] This active metabolite is a potent and selective inhibitor of caspase-1 and caspase-4.[5][6][7]

Pralnacasan (VX-740) is another orally bioavailable prodrug of a reversible and specific caspase-1 inhibitor.[3][8] Its design is based on the YVAD tetrapeptide sequence, similar to Ac-YVAD-CHO.[3]

Emricasan (IDN-6556) is a potent, irreversible pan-caspase inhibitor, meaning it inhibits a broad range of caspases.[9][10] It has been investigated for the treatment of various liver diseases.[3]

Performance Data: A Head-to-Head Comparison

The following tables summarize the key performance metrics of Ac-YVAD-CHO and the newer inhibitors.

Table 1: In Vitro Potency of Caspase-1 Inhibitors

InhibitorTargetKi (nM)IC50 (nM)Reversibility
Ac-YVAD-CHO Human Caspase-10.76[1][2]0.7 µM (for IL-1β release)[2]Reversible[1]
Mouse Caspase-13.0[1][2]2.5 µM (for IL-1β release)[2]
Belnacasan (active form: VRT-043198) Human Caspase-10.8[5][6]0.67 µM (for IL-1β release from PBMCs)[5]Reversible[11]
Human Caspase-4<0.6[5][6]-
Pralnacasan Human Caspase-1-1.3[11]Reversible[11]
Emricasan (IDN-6556) Pan-caspaseSub- to nanomolar activity-Irreversible[9][10]

Table 2: Selectivity Profile of Caspase Inhibitors

InhibitorCaspase-1Caspase-3Caspase-4Caspase-8
Ac-YVAD-CHO Highly Selective>10,000 nM (Ki)163-970 nM (Ki)163-970 nM (Ki)
Belnacasan (active form: VRT-043198) Highly Potent (Ki: 0.8 nM)100-10,000-fold less selectiveHighly Potent (Ki: <0.6 nM)100-10,000-fold less selective
Pralnacasan Specific (IC50: 1.3 nM)Micromolar inhibition-Micromolar inhibition
Emricasan (IDN-6556) PotentPotentPotentPotent

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the canonical caspase-1 signaling pathway and a general workflow for evaluating caspase inhibitor performance.

Caspase1_Signaling_Pathway cluster_inflammasome Inflammasome Complex cluster_activation Caspase-1 Activation & Cytokine Processing cluster_inhibition Inhibition NLRP3 NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Induces IL1b Mature IL-1β Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 IL18->Inflammation Ac_YVAD_CHO Ac-YVAD-CHO Ac_YVAD_CHO->Casp1 Inhibits Newer_Inhibitors Newer Inhibitors (Belnacasan, etc.) Newer_Inhibitors->Casp1 Inhibits PAMPs_DAMPs PAMPs / DAMPs PAMPs_DAMPs->NLRP3 Activation

Caption: Caspase-1 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Enzyme_Assay Recombinant Caspase-1 Enzyme Assay Substrate Fluorogenic Substrate (e.g., Ac-YVAD-AMC) Enzyme_Assay->Substrate Cell_Culture Cell Culture (e.g., THP-1 monocytes) Inhibitor_Screening Inhibitor Incubation (Ac-YVAD-CHO, etc.) Substrate->Inhibitor_Screening Measurement Measure Fluorescence (Determine Ki, IC50) Inhibitor_Screening->Measurement Stimulation Inflammasome Activation (e.g., LPS + Nigericin) Cell_Culture->Stimulation Animal_Model Animal Model of Inflammation Inhibitor_Treatment Inhibitor Treatment Stimulation->Inhibitor_Treatment Analysis Analysis: - IL-1β/IL-18 ELISA - Western Blot (cleaved Casp-1) - Cell Viability/Pyroptosis Assay Inhibitor_Treatment->Analysis Inhibitor_Admin Inhibitor Administration (e.g., i.p., oral) Animal_Model->Inhibitor_Admin Endpoint_Analysis Endpoint Analysis: - Plasma Cytokine Levels - Tissue Histology - Disease Severity Score Inhibitor_Admin->Endpoint_Analysis

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Ac-AAVALLPAVLLALLAP-YVAD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Proper Management and Disposal of a Cell-Permeable Caspase-1 Inhibitor.

This document provides crucial safety and logistical information for the proper handling and disposal of Ac-AAVALLPAVLLALLAP-YVAD-CHO, a cell-permeable and potent caspase-1 inhibitor. Adherence to these guidelines is essential to ensure laboratory safety and environmental compliance.

I. Understanding the Compound

This compound is a modified peptide designed to be cell-permeable, allowing it to act as a highly specific and reversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1] Its unique composition includes a hydrophobic sequence derived from Kaposi fibroblast growth factor (K-FGF), which facilitates its entry into cells.[1] This compound is a valuable tool in research, particularly in studies related to apoptosis, inflammation, and cancer.[1][2]

II. Quantitative Data Summary

For ease of reference, the key quantitative data for this compound and its core inhibitory component, Ac-YVAD-CHO, are summarized in the table below.

PropertyThis compoundAc-YVAD-CHO (Inhibitor Component)
Synonyms Caspase-1 Inhibitor I, Cell-Permeable; ICE Inhibitor I, Cell-permeableCaspase-1 Inhibitor I; L 709049; N-Ac-Tyr-Val-Ala-Asp-CHO
Molecular Formula C₉₇H₁₆₀N₂₀O₂₄C₂₃H₃₂N₄O₈
Molecular Weight 1990.43 g/mol 492.5 g/mol
Purity ≥97% (HPLC)≥95%
Solubility DMSO: 5 mg/mLDMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 5 mg/mL
Inhibitory Constant (Ki) ~1 nM for caspase-10.76 nM for human caspase-1

Data compiled from multiple sources.[1][3]

III. Experimental Protocol: Reconstitution and Storage

Proper preparation and storage are critical to maintaining the efficacy and safety of this compound.

Reconstitution Protocol:

  • Centrifuge the vial at a low speed to ensure the solid material is at the bottom.

  • Based on the desired stock concentration, slowly add the appropriate volume of a suitable solvent, such as DMSO.

  • Vortex gently to fully dissolve the peptide.

  • For long-term storage, it is recommended to aliquot the reconstituted solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage Conditions:

  • Solid Form: Store at -20°C.

  • Reconstituted Solution: Aliquot and freeze at -20°C. Stock solutions are generally stable for up to one month at -20°C.[1]

IV. Proper Disposal Procedures

The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations. As a synthetic peptide with biological activity, it should be treated as chemical waste.

Step-by-Step Disposal Guide:

  • Waste Identification: Classify all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), as chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid materials in a designated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect all solutions containing the compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Labeling: Ensure all waste containers are accurately labeled with the chemical name ("this compound"), concentration (if applicable), and appropriate hazard warnings.

  • Storage of Waste: Store the sealed waste containers in a designated secondary containment area, away from incompatible materials, until collection by certified hazardous waste personnel.

  • Professional Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

Important Considerations:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Consult your institution's specific safety and disposal protocols, as they may have additional requirements.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound and its waste.

V. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Start: Handling This compound waste_generated Waste Generated? (Unused product, contaminated labware) start->waste_generated solid_waste Collect in Labeled Solid Chemical Waste Container waste_generated->solid_waste Solid liquid_waste Collect in Labeled Liquid Chemical Waste Container waste_generated->liquid_waste Liquid seal_solid Seal Container When Full or for Pickup solid_waste->seal_solid storage Store in Designated Secondary Containment Area seal_solid->storage seal_liquid Seal Container When Full or for Pickup liquid_waste->seal_liquid seal_liquid->storage disposal Arrange for Pickup by Certified Hazardous Waste Personnel storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.